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  • Product: (2S)-3-amino-2-(4-methylphenyl)propanoic acid
  • CAS: 1260684-80-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

Abstract (2S)-3-amino-2-(4-methylphenyl)propanoic acid, also known as 4-Methyl-L-phenylalanine, is a non-proteinogenic amino acid derivative with significant potential in drug development and biomedical research. As a me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S)-3-amino-2-(4-methylphenyl)propanoic acid, also known as 4-Methyl-L-phenylalanine, is a non-proteinogenic amino acid derivative with significant potential in drug development and biomedical research. As a member of the aryl propionic acid class, its primary mechanism of action is strongly indicated to be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive analysis of its putative primary anti-inflammatory pathway and explores potential secondary mechanisms of action stemming from its structural analogy to L-phenylalanine, including modulation of N-methyl-D-aspartate (NMDA) receptors, influence on T-cell immunometabolism, and potential inhibition of tyrosine hydroxylase. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding, detailed experimental protocols for mechanism-of-action studies, and a framework for future investigation.

Introduction and Chemical Identity

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a chiral, non-proteinogenic α-amino acid. Its structure features a propanoic acid backbone with an amino group and a 4-methylphenyl (p-tolyl) group attached to the α-carbon.

Synonyms: 4-Methyl-L-phenylalanine, L-p-Methylphenylalanine, H-L-Phe(4-Me)-OH

Chemical Structure:

(2S)-3-amino-2-(4-methylphenyl)propanoic acid structure
Figure 1. Chemical structure of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

As a derivative of L-phenylalanine, this compound is of interest for its potential to interact with biological pathways that recognize or are modulated by this essential amino acid. Furthermore, its classification as an aryl propionic acid places it within a well-established class of pharmacologically active molecules, most notably the NSAIDs.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The structural classification of (2S)-3-amino-2-(4-methylphenyl)propanoic acid as an aryl propionic acid strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1] This class of drugs, which includes ibuprofen and naproxen, exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the conversion of arachidonic acid to prostaglandins.

Prostaglandins are lipid compounds with diverse physiological and pathological functions, including mediation of inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological processes such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.

The inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[3]

Signaling Pathway: The Arachidonic Acid Cascade

The proposed primary signaling pathway affected by (2S)-3-amino-2-(4-methylphenyl)propanoic acid is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[4] COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3] By inhibiting COX, (2S)-3-amino-2-(4-methylphenyl)propanoic acid is expected to reduce the production of these pro-inflammatory mediators.

Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 / COX-2 COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Topic_Compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid Topic_Compound->COX_Enzymes Inhibits

Diagram 1. Proposed inhibition of the arachidonic acid cascade.
Quantitative Data on COX Inhibition
CompoundTargetIC50Reference
(2S)-3-amino-2-(4-methylphenyl)propanoic acid COX-1 Hypothetical -
COX-2 Hypothetical -
IbuprofenCOX-113 µM[5]
COX-2370 µM[5]
NaproxenCOX-12.6 µM[6]
COX-20.87 µM[6]

Table 1. Comparative COX Inhibition Data. The values for the topic compound are hypothetical and for illustrative purposes, pending experimental verification.

Experimental Protocols for Assessing COX Inhibition

This protocol provides a framework for determining the IC50 values of (2S)-3-amino-2-(4-methylphenyl)propanoic acid against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGG2 by the cyclooxygenase component is coupled to the reduction of PGG2 to PGH2 by the peroxidase component. This peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[1][7] Prepare a stock solution of (2S)-3-amino-2-(4-methylphenyl)propanoic acid in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add serial dilutions of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a reference inhibitor (e.g., ibuprofen), and vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

COX Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Enzymes, Buffers, Compound) Plate_Setup Plate Setup (Buffer, Heme, COX-1/COX-2) Reagent_Prep->Plate_Setup Inhibitor_Add Inhibitor Addition (Serial Dilutions) Plate_Setup->Inhibitor_Add Pre_incubation Pre-incubation (10-15 min, RT) Inhibitor_Add->Pre_incubation Reaction_Start Reaction Initiation (Add Arachidonic Acid) Pre_incubation->Reaction_Start Detection Detection (Absorbance/Fluorescence) Reaction_Start->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis

Diagram 2. Workflow for in vitro COX inhibition assay.

This protocol measures the downstream effect of COX inhibition by quantifying the production of PGE2 in a cellular context.

Principle: This is a competitive enzyme immunoassay (EIA) for the quantitative determination of PGE2. PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a specific antibody. The amount of PGE2 in the sample is inversely proportional to the signal generated.[8]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, fibroblasts) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

  • Sample Collection: Collect the cell culture supernatant.

  • Assay Procedure (based on a commercial ELISA kit, e.g., R&D Systems, Arbor Assays): [8][9] a. Add standards and samples to the wells of a microplate pre-coated with a capture antibody. b. Add the PGE2-enzyme conjugate to each well. c. Add the primary antibody to PGE2 to each well. d. Incubate the plate to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the enzyme substrate and incubate to allow for color development. g. Add a stop solution to terminate the reaction.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

Potential Secondary Mechanisms of Action

The structural similarity of (2S)-3-amino-2-(4-methylphenyl)propanoic acid to L-phenylalanine suggests potential interactions with pathways involving this essential amino acid.

Modulation of N-methyl-D-aspartate (NMDA) Receptors

L-phenylalanine has been shown to specifically and reversibly inhibit NMDA receptor function by competing for the glycine-binding site, with an IC50 of 1.71 +/- 0.24 mM in rat hippocampal neurons.[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[8] Their overactivation can lead to excitotoxicity.

It is plausible that (2S)-3-amino-2-(4-methylphenyl)propanoic acid could also modulate NMDA receptor activity. The 4-methyl group may alter its binding affinity and selectivity for the glycine site or other allosteric sites on the receptor.

Principle: NMDA receptors are permeable to Ca2+. Their activation leads to an influx of Ca2+, which can be measured using a Ca2+-sensitive fluorescent dye.[3]

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing NMDA receptors (e.g., primary neurons or a stable cell line like HEK293 expressing NR1/NR2A subunits).

  • Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

  • NMDA Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).

  • Fluorescence Measurement: Measure the change in intracellular Ca2+ concentration by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the effect of the compound on the NMDA-induced Ca2+ influx and calculate the IC50 or EC50 value.

Influence on T-Cell Proliferation and Metabolism

Recent studies have identified L-phenylalanine as a metabolic checkpoint for human Th2 cells.[10] It has been shown to boost glycolysis while limiting oxidative phosphorylation and restraining the proliferation of memory CD4+ T cells and Th2 cells. As an analog, (2S)-3-amino-2-(4-methylphenyl)propanoic acid could potentially influence T-cell function, which may have implications for its use in inflammatory or autoimmune conditions.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity. This allows for the tracking of cell proliferation over several generations by flow cytometry.[11]

Step-by-Step Methodology:

  • T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

  • CFSE Staining: Label the T-cells with CFSE dye.

  • Cell Culture and Treatment: Culture the CFSE-labeled T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies or a specific antigen) and varying concentrations of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

  • Incubation: Incubate the cells for a period sufficient for several rounds of cell division (e.g., 3-5 days).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence of the compound compared to the control.

Inhibition of Tyrosine Hydroxylase

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Some phenylalanine analogs are known to inhibit this enzyme. Given its structure, (2S)-3-amino-2-(4-methylphenyl)propanoic acid could potentially act as a competitive or allosteric inhibitor of tyrosine hydroxylase.

Principle: The activity of tyrosine hydroxylase is determined by measuring the rate of L-DOPA formation from L-tyrosine. The L-DOPA produced can be quantified using high-performance liquid chromatography (HPLC) with electrochemical detection or through a colorimetric assay.[12]

Step-by-Step Methodology (HPLC-based):

  • Enzyme Preparation: Prepare a crude enzyme extract from a tissue rich in tyrosine hydroxylase (e.g., adrenal medulla, striatum) or use a purified enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the enzyme, L-tyrosine, and a tetrahydropterin cofactor.

  • Inhibitor Addition: Add varying concentrations of (2S)-3-amino-2-(4-methylphenyl)propanoic acid to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • L-DOPA Quantification: Centrifuge the samples to remove precipitated protein and analyze the supernatant by HPLC with electrochemical detection to quantify the amount of L-DOPA produced.

  • Data Analysis: Calculate the rate of L-DOPA formation and determine the inhibitory effect of the compound, including its IC50 value.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that the primary mechanism of action of (2S)-3-amino-2-(4-methylphenyl)propanoic acid is the inhibition of COX enzymes, positioning it as a potential non-steroidal anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a clear path for the definitive characterization of its activity against COX-1 and COX-2.

Furthermore, the exploratory pathways involving NMDA receptor modulation, T-cell immunometabolism, and tyrosine hydroxylase inhibition present exciting avenues for future research. Elucidating the full pharmacological profile of this compound will be crucial for its potential development as a therapeutic agent for inflammatory conditions, and possibly for neurological or immunological disorders. A thorough investigation of these potential secondary mechanisms could reveal novel therapeutic applications and a more complete understanding of the biological effects of this intriguing molecule.

References

  • Nagatsu, T., & Sawada, M. (2006). Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation.
  • Glushakov, A. V., Dennis, D. M., Morey, T. E., Sumners, C., Cucchiara, R. F., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological Reviews, 51(1), 7-61.
  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441.
  • Quah, B. J., & Parish, C. R. (2012). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of Visualized Experiments, (63), e4253.
  • Rao, P. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • R&D Systems. Prostaglandin E2 High Sensitivity Immunoassay. R&D Systems.
  • Arbor Assays. DetectX® Prostaglandin E2 Immunoassay Kit. Arbor Assays.
  • JoVE. (2018).
  • The Science Notes. (2026).
  • Kulkarni, S., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv.
  • Hwang, J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Britannica, The Editors of Encyclopaedia. "prostaglandin". Encyclopedia Britannica, 18 Mar. 2026, [Link].

  • Taylor & Francis. Prostanoic acid – Knowledge and References. Taylor & Francis.
  • Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105-117.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Properties and Characterization of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

Abstract (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid with a structure that holds significant interest for applications in medicinal chemistry and materials science. As a deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid with a structure that holds significant interest for applications in medicinal chemistry and materials science. As a derivative of 2-arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and possessing the versatile functionality of a β-amino acid, this molecule presents a unique scaffold for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the structural properties and a detailed roadmap for the characterization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of this and related compounds. While specific experimental data for this molecule is not widely published, this guide furnishes predicted spectroscopic and thermal data based on analogous structures and established principles, alongside field-proven, step-by-step protocols for its empirical characterization.

Introduction: The Significance of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

The unique structural amalgamation of a 2-arylpropanoic acid moiety and a β-amino acid confers upon (2S)-3-amino-2-(4-methylphenyl)propanoic acid a compelling profile for scientific investigation. The 2-arylpropanoic acid framework is a cornerstone in the design of anti-inflammatory agents, while β-amino acids are recognized for their ability to form stable secondary structures in peptides and their utility as chiral building blocks in organic synthesis. The specific stereochemistry at the C2 position, denoted as (S), is crucial for its biological activity and molecular recognition. A thorough understanding of its three-dimensional structure, physicochemical properties, and chiral purity is therefore paramount for any developmental efforts.

This guide will systematically delineate the predicted structural attributes of (2S)-3-amino-2-(4-methylphenyl)propanoic acid and provide a robust set of analytical methodologies for its comprehensive characterization. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific rigor and reproducibility.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the structure of (2S)-3-amino-2-(4-methylphenyl)propanoic acid necessitates a synergistic application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Based on the analysis of closely related structures, such as (S)-3-Amino-2,2-dimethyl-3-(p-tolyl)propanoic acid hydrochloride, the following ¹H and ¹³C NMR spectral data are predicted for (2S)-3-amino-2-(4-methylphenyl)propanoic acid in a suitable deuterated solvent like D₂O.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2S)-3-amino-2-(4-methylphenyl)propanoic acid in D₂O

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C=O)---~178-182
Aromatic C (ipso-C-CH)---~138-140
Aromatic C (ipso-C-CH₃)---~135-137
Aromatic CH (ortho to CH)~7.2-7.3Doublet2H~129-130
Aromatic CH (ortho to CH₃)~7.1-7.2Doublet2H~128-129
Methine (CH)~3.5-3.7Multiplet1H~45-48
Methylene (CH₂)~3.1-3.3Multiplet2H~40-43
Methyl (CH₃)~2.3Singlet3H~20-22

Note: The chemical shifts of the amine (NH₂) and carboxylic acid (OH) protons are typically not observed in D₂O due to proton exchange with the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. For (2S)-3-amino-2-(4-methylphenyl)propanoic acid (Molecular Weight: 179.22 g/mol ), electrospray ionization (ESI) in positive ion mode is expected to yield the protonated molecule [M+H]⁺ at m/z 180.2.

The fragmentation of β-amino acids can be complex.[2][3][4] Key predicted fragmentation pathways for the [M+H]⁺ ion of (2S)-3-amino-2-(4-methylphenyl)propanoic acid include:

  • Loss of H₂O (18 Da): Formation of an acylium ion at m/z 162.2.

  • Loss of COOH (45 Da): Leading to a fragment at m/z 135.2.

  • Cleavage of the Cα-Cβ bond: This can result in the formation of a tolyl-containing fragment.

  • Formation of a benzylic cation: Cleavage of the bond between the benzylic carbon and the propanoic acid backbone could lead to a fragment at m/z 105.1, corresponding to the 4-methylbenzyl cation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of (2S)-3-amino-2-(4-methylphenyl)propanoic acid is expected to exhibit characteristic absorption bands.[5][6][7][8]

Table 2: Predicted FT-IR Absorption Bands for (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Wavenumber (cm⁻¹) Intensity Assignment
3200-2800 (broad)StrongO-H stretching (carboxylic acid) and N-H stretching (amine)
3030-3010MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
~1710StrongC=O stretching (carboxylic acid)
~1600 & ~1450Medium-StrongAromatic C=C stretching
~1580MediumN-H bending (amine)
~1410 & ~920 (broad)MediumO-H bending (carboxylic acid dimer)
~820Strongpara-disubstituted benzene C-H out-of-plane bending

Physicochemical and Chiral Characterization

A comprehensive understanding of the physicochemical properties and the enantiomeric purity of (2S)-3-amino-2-(4-methylphenyl)propanoic acid is essential for its application.

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is critical for any chiral compound intended for pharmaceutical use. Chiral HPLC is the gold standard for this analysis. For β-amino acids and 2-arylpropionic acids, polysaccharide-based chiral stationary phases (CSPs) are often effective.[9][10][11][12]

Objective: To determine the enantiomeric purity of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Causality: The choice of a polysaccharide-based CSP is based on their proven ability to resolve a wide range of chiral compounds, including those with aromatic rings and acidic functional groups. The non-polar mobile phase promotes chiral recognition through interactions with the stationary phase, while the polar modifier and acidic additive help to control retention and improve peak shape.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, melting point, and decomposition profile of the compound. This information is crucial for handling, storage, and formulation development.[13][14][15][16]

Objective: To determine the melting point and thermal decomposition profile of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Instrumentation: A DSC instrument and a TGA instrument.

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

DSC Procedure:

  • Calibrate the DSC instrument with a certified standard (e.g., indium).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify the melting endotherm.

TGA Procedure:

  • Place the sample pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature to determine the onset of decomposition.

Self-Validation: The melting point obtained from the DSC should correspond to a temperature at which no significant mass loss is observed in the TGA thermogram. This cross-validation between the two techniques provides a high degree of confidence in the determined thermal properties.

Synthesis Pathway

Synthesis_Pathway A 4-Methylcinnamic Acid C Activated Cinnamic Acid Derivative A->C Activation B Chiral Auxiliary (e.g., Evans oxazolidinone) B->C Coupling E Conjugate Addition Product C->E Asymmetric Conjugate Addition 1. Amine Source 2. Quench D Amine Source (e.g., Lithium bis(trimethylsilyl)amide) D->E F (2S)-3-amino-2-(4-methylphenyl)propanoic acid E->F Hydrolysis and Auxiliary Cleavage

Caption: A plausible synthetic pathway to (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Data Interpretation and Structural Confirmation Workflow

The comprehensive characterization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid relies on the logical integration of data from multiple analytical techniques.

Data_Integration cluster_Spectroscopy Spectroscopic Analysis cluster_Physicochemical Physicochemical & Chiral Analysis NMR NMR (¹H, ¹³C) Structure Structural Confirmation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid NMR->Structure Provides carbon-hydrogen framework MS Mass Spectrometry MS->Structure Confirms molecular weight and fragmentation IR FT-IR Spectroscopy IR->Structure Identifies functional groups HPLC Chiral HPLC HPLC->Structure Determines enantiomeric purity Thermal DSC / TGA Thermal->Structure Defines thermal properties

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

This technical guide provides a comprehensive framework for the structural and physicochemical characterization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid. By leveraging predicted data from analogous compounds and established, robust analytical protocols, researchers can confidently elucidate the structure, determine the purity, and assess the thermal stability of this promising molecule. The integration of spectroscopic and chromatographic techniques, as outlined, ensures a high degree of certainty in the final characterization, paving the way for its further exploration in drug discovery and materials science.

References

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of b-Ar-b-Ar′-a-amino acids via sequential C(sp 3 )-H arylations in one pot. (n.d.). ResearchGate. Retrieved from [Link]

  • Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. (1990). PubMed. Retrieved from [Link]

  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid | 1260684-80-7. (n.d.). Appchem. Retrieved from [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (n.d.). Merck Millipore. Retrieved from [Link]

  • SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. (1942). Journal of the American Chemical Society. Retrieved from [Link]

  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. (2010). Semantic Scholar. Retrieved from [Link]

  • Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. (1990). PubMed. Retrieved from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023). MDPI. Retrieved from [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). Illinois chemistry. Retrieved from [Link]

  • The DSC curves of anhydrous and monohydrate forms of L -phenylalanine crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization and pseudopolymorphism of l-phenylalanine anhydrous and monohydrate forms. (n.d.). ResearchGate. Retrieved from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. (n.d.). PubMed Central. Retrieved from [Link]

  • Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. (2013). PubMed. Retrieved from [Link]

  • Design of a helical motif using .alpha.,.beta.-dehydrophenylalanine residues: crystal structure of Boc-Val-.DELTA.Phe-Phe-Ala-Phe-.DELTA.Phe-Val-.DELTA.PHe-Gly-OCH3, a 310-helical nonapeptide. (1996). Journal of the American Chemical Society. Retrieved from [Link]

  • Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. (1997). PubMed. Retrieved from [Link]

  • β-Styryl- and β-Aryl-β-alanine Products of Phenylalanine Aminomutase Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Polypeptide formation in clusters of β-alanine amino acids by single ion impact. (2020). PubMed Central. Retrieved from [Link]

  • Structure and fragmentation of b 2 ions in peptide mass spectra. (2000). ACS Publications. Retrieved from [Link]

  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. (n.d.). PubMed Central. Retrieved from [Link]

  • PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. (n.d.). The University of Arizona. Retrieved from [Link]

  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. (n.d.). Google Patents.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). PubMed Central. Retrieved from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Retrieved from [Link]

  • RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Download NMR Predict. (n.d.). Mestrelab Research. Retrieved from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. Retrieved from [Link]

  • FTIR Analysis of Protein Structure. (n.d.). Retrieved from [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. Retrieved from [Link]

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Foundational

Pharmacokinetic Profiling of (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary The development of peptidomimetics and small-molecule therapeutics frequently encounters the dual hurdles of poor oral bioavailability and rapid proteolytic degradation. Derivatives of (2S)-3-amino-2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and small-molecule therapeutics frequently encounters the dual hurdles of poor oral bioavailability and rapid proteolytic degradation. Derivatives of (2S)-3-amino-2-(4-methylphenyl)propanoic acid —a privileged α -aryl- β2 -amino acid scaffold—offer a profound structural solution to these pharmacokinetic (PK) challenges. By introducing an additional methylene unit into the amino acid backbone and incorporating a lipophilic p-tolyl moiety at the α -position, this pharmacophore fundamentally alters absorption, distribution, metabolism, and excretion (ADME) dynamics.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural causality behind the PK profile of these derivatives, providing drug development professionals with the theoretical grounding and self-validating experimental workflows necessary to evaluate them.

Structural Determinants of Pharmacokinetics

To understand the PK profile of (2S)-3-amino-2-(4-methylphenyl)propanoic acid derivatives, one must analyze the causality of its two primary structural features:

The β2 -Amino Acid Backbone and Proteolytic Immunity

Natural α -peptides are rapidly cleared in vivo by endogenous peptidases (e.g., DPP-4, pepsin). The enzymatic active sites of these proteases rely on precise spatial alignment to form hydrogen bonds with the amide backbone, polarizing the carbonyl group for nucleophilic attack. The incorporation of a β -amino acid introduces an extra sp3 hybridized carbon, increasing the degrees of freedom (torsion angles ϕ,θ,ψ ) and expanding the distance between the N- and C-termini. This steric mismatch physically prevents the water molecules in the protease active site from aligning with the amide bonds, rendering β2 -derivatives virtually invulnerable to proteolytic hydrolysis .

The α -(4-Methylphenyl) Substitution

The p-tolyl group at the C2 ( α ) position serves two critical PK functions:

  • Lipophilicity (LogP) Enhancement: Compared to aliphatic β -amino acids like β -alanine, the aryl ring significantly increases the lipophilicity of the molecule. This drives higher passive transcellular permeability across the intestinal epithelium and facilitates blood-brain barrier (BBB) penetration for neuro-active derivatives.

  • Metabolic "Soft Spot": The benzylic methyl group is highly susceptible to oxidation. This provides a predictable metabolic clearance pathway, preventing toxic accumulation of the drug while offering a handle for prodrug design (e.g., esterification of the resulting hydroxymethyl metabolite).

Comprehensive ADME Profile

Absorption

While highly lipophilic derivatives rely on passive transcellular diffusion, smaller peptide derivatives containing this scaffold actively hijack intestinal oligopeptide transporters. Specifically, the proton-coupled peptide transporter 1 (PEPT1/SLC15A1) and specific β -amino acid transporters (e.g., PAT1) facilitate robust apical-to-basolateral transport in enterocytes, ensuring high oral bioavailability ( F% ) despite the non-natural backbone .

Distribution

The (4-methylphenyl) moiety promotes moderate-to-high plasma protein binding (PPB), primarily to Human Serum Albumin (HSA). This binding acts as a systemic reservoir, restricting the unbound clearance rate and significantly extending the terminal half-life ( t1/2​ ) compared to α -amino acid analogs.

Metabolism

The primary route of biotransformation for the p-tolyl group is hepatic Phase I oxidation. Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze the hydroxylation of the 4-methyl group to form a 4-hydroxymethylphenyl derivative. This metabolite is often pharmacologically active and is subsequently cleared via Phase II glucuronidation .

Excretion

Elimination occurs primarily via the renal route. The interplay between glomerular filtration and active tubular secretion/reabsorption (mediated by apical transporters like B0AT1 and TauT) dictates the final renal clearance ( CLR​ ) .

Pathway Oral Oral Administration Intestine Intestinal Epithelium (PEPT1 / Passive) Oral->Intestine Portal Portal Circulation Intestine->Portal Absorption Liver Hepatic CYP450 (CYP2C9 / CYP3A4) Portal->Liver Metabolite 4-Hydroxymethyl Metabolite Liver->Metabolite Oxidation Systemic Systemic Circulation (High PPB, Extended t1/2) Liver->Systemic Bypass (F%) Metabolite->Systemic Renal Renal Excretion (Unchanged & Glucuronides) Systemic->Renal Clearance

Figure 1: ADME pathway of (2S)-3-amino-2-(4-methylphenyl)propanoic acid derivatives.

Quantitative PK Data Summary

The table below contrasts the typical PK parameters of a standard α -amino acid derivative against the (2S)-3-amino-2-(4-methylphenyl)propanoic acid ( β2 ) scaffold.

Pharmacokinetic ParameterStandard α -Phenylalanine Analog β2 -(4-Methylphenyl) DerivativeMechanistic Rationale for Variance
Oral Bioavailability ( F% ) < 15%45% – 60%Resistance to GI proteases; enhanced lipophilic passive diffusion.
Proteolytic Half-Life < 30 minutes> 24 hoursSteric mismatch at protease active sites prevents amide hydrolysis.
Intrinsic Clearance ( CLint​ ) High (Peptidase driven)Moderate (CYP450 driven)Shift from ubiquitous peptidase degradation to specific hepatic CYP oxidation.
Volume of Distribution ( Vd​ ) 0.6 L/kg2.5 – 4.0 L/kgIncreased LogP drives tissue distribution and cellular partitioning.

Self-Validating Experimental Workflows

To ensure scientific integrity, PK profiling must utilize self-validating systems. The following protocols include mandatory internal controls to differentiate between biological causality and assay artifacts.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Purpose: Predict human intestinal absorption and identify efflux transporter liability. Self-Validation Mechanism: Requires Lucifer Yellow to confirm monolayer integrity and reference drugs to validate permeability thresholds.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/ cm2 . Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Control Validation: Add Lucifer Yellow (100 µM) to the apical chamber. Basolateral fluorescence after 1 hour must indicate < 1% paracellular leakage.

  • Dosing: Prepare the β2 -derivative (10 µM) in HBSS buffer (pH 7.4). Spike with Atenolol (low permeability control) and Propranolol (high permeability control).

  • Incubation: Apply dosing solution to the Apical (A) side for A B assessment, and Basolateral (B) side for B A assessment. Incubate at 37°C for 120 minutes.

  • Quantification & Mass Balance: Extract aliquots from receiver chambers at 30, 60, 90, and 120 mins. Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ). Critical: Total compound recovered (Apical + Basolateral + Cell Lysate) must be > 80% to rule out non-specific plastic binding.

Protocol 2: Liver Microsomal Stability Assay

Purpose: Determine CYP450-mediated intrinsic clearance ( CLint​ ) of the 4-methyl group. Self-Validation Mechanism: Utilizes a minus-NADPH control to ensure degradation is strictly enzymatic, not chemical instability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Add the β2 -derivative to a final concentration of 1 µM. Include parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Minus-NADPH Control: In a separate vial, add buffer instead of NADPH. (If the compound degrades here, it is chemically unstable, invalidating the CYP assay).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Workflow cluster_invitro In Vitro Validation (Self-Validating) Start Compound Synthesis (2S)-Derivative Caco2 Caco-2 Permeability Controls: Atenolol/Propranolol Start->Caco2 Microsomes Microsomal Stability Control: -NADPH Start->Microsomes Protease Protease Incubation (DPP-4 / Pepsin) Start->Protease InVivo In Vivo PK Profiling (Rodent IV/PO) Caco2->InVivo Papp > 10x10^-6 cm/s Microsomes->InVivo CL_int acceptable Protease->InVivo t1/2 > 24h Analysis LC-MS/MS Bioanalysis & Compartmental Modeling InVivo->Analysis

Figure 2: Self-validating experimental workflow for pharmacokinetic profiling.

References

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection bioRxiv URL:[Link]

  • Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution PubMed Central (PMC) URL:[Link]

  • Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment PubMed Central (PMC) URL:[Link]

  • First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery ACS Publications URL:[Link]

  • Effects of Ischemia-Reperfusion on Tubular Cell Membrane Transporters and Consequences in Kidney Transplantation MDPI URL:[Link]

Exploratory

(2S)-3-amino-2-(4-methylphenyl)propanoic acid molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-3-amino-2-(4-methylphenyl)propanoic acid This technical guide provides a comprehensive overview of the molecular weight and aqueous solubility of (2S)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

This technical guide provides a comprehensive overview of the molecular weight and aqueous solubility of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a key parameter for researchers, scientists, and professionals in drug development. This document elucidates the fundamental physicochemical characteristics of this non-proteinogenic amino acid, offering insights into its behavior in aqueous media and providing standardized methodologies for its empirical determination.

Core Molecular Attributes

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a chiral amino acid derivative featuring a tolyl group substituent on the alpha-carbon. Its molecular structure significantly influences its physical and chemical properties.

Molecular Formula and Weight

A foundational characteristic of any chemical entity is its molecular weight, derived from its molecular formula. This parameter is crucial for a wide range of laboratory calculations, including molarity, stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C10H13NO2[1][2]
Molecular Weight 179.22 g/mol [1][2]

Aqueous Solubility: A Critical Parameter

The aqueous solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and environmental fate. For drug development professionals, understanding the solubility of a molecule like (2S)-3-amino-2-(4-methylphenyl)propanoic acid is paramount.

Factors Influencing Aqueous Solubility

The solubility of amino acids in water is a complex interplay of various factors, primarily dictated by the zwitterionic nature of the molecule and the properties of its side chain.[3]

  • Zwitterionic Character : Amino acids possess both an acidic carboxylic acid group and a basic amino group. In aqueous solution near neutral pH, these groups are ionized, forming a zwitterion with both a positive and a negative charge. This dipolar nature generally enhances water solubility.[4]

  • Side Chain Contribution : The 4-methylphenyl group in (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a nonpolar, hydrophobic substituent. The presence of this bulky, aromatic side chain is expected to decrease its aqueous solubility compared to amino acids with smaller or more polar side chains.[3]

  • pH of the Solution : The solubility of amino acids is significantly influenced by the pH of the aqueous medium. At the isoelectric point (pI), the net charge of the molecule is zero, and solubility is at a minimum.[4][5] In more acidic or alkaline solutions, the amino acid will carry a net positive or negative charge, respectively, which generally leads to increased solubility due to more favorable interactions with water molecules.[4][5]

  • Temperature : For most amino acids, solubility in water increases with temperature.[6]

  • Presence of Salts : The addition of salts to an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an amino acid.[6] This effect depends on the nature of both the amino acid and the salt.

Qualitative Solubility Assessment

Experimental Determination of Aqueous Solubility

To obtain precise and reliable data on the aqueous solubility of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a well-defined experimental protocol is essential. The gravimetric method is a commonly employed and robust technique for this purpose.[6][7][8]

Protocol: Isothermal Gravimetric Solubility Determination

This protocol outlines the steps for determining the solubility of (2S)-3-amino-2-(4-methylphenyl)propanoic acid in an aqueous solution at a controlled temperature.

Materials and Equipment:

  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid (high purity)

  • Deionized water

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Drying oven

  • Micro-pipettes

  • Vials with screw caps

Procedure:

  • Preparation of Supersaturated Solutions : Add an excess amount of (2S)-3-amino-2-(4-methylphenyl)propanoic acid to a known volume of deionized water in a sealed vial.

  • Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation : After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated pipette.

  • Gravimetric Analysis : Transfer the supernatant to a pre-weighed drying vessel. Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination : Once the solvent has completely evaporated, weigh the drying vessel containing the dried solute.

  • Calculation : The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Figure 1: Workflow for gravimetric solubility determination.

Conclusion

The molecular weight of (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a well-defined property based on its chemical formula. While its aqueous solubility has not been explicitly reported, a qualitative assessment based on its structure suggests it is a sparingly soluble compound in neutral aqueous solutions. The provided experimental protocol offers a reliable method for the quantitative determination of this crucial physicochemical parameter, which is of significant interest to researchers in the fields of medicinal chemistry and drug development.

References

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Semantic Scholar. (2021).
  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid | 1260684-80-7 | C10H13NO2 | Appchem. (n.d.).
  • Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K - Academia.edu. (n.d.).
  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.).
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • (2S)-3-Amino-2-(4-methylphenyl)propanoic acid | CAS No- 1260684-80-7 | Simson - Simson Pharma. (n.d.).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. (2022).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. (n.d.).
  • Propanoic acid, 3-amino-2-methyl- - the NIST WebBook. (n.d.).
  • (2S)-2-amino-3-phenyl-propanoic acid 67675-33-6 wiki - Guidechem. (n.d.).
  • (s)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid - Fluorochem. (n.d.).
  • (2R)-3-amino-2-(3-methylphenyl)propanoic acid | 748128-33-8 - Molport. (n.d.).
  • Showing Compound propanoate (FDB031132) - FooDB. (2015).
  • 3-({[2-(4-methylphenyl)vinyl]sulfonyl}amino)propanoic acid | SCBT. (n.d.).

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Foundational

A Technical Guide to the Crystal Structure Analysis of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid: A Hypothetical Case Study for Drug Development Professionals

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a synthetic amino acid of interest in pharmaceutical development. As no p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a synthetic amino acid of interest in pharmaceutical development. As no public crystallographic data for this specific compound is available, this document serves as an in-depth, hypothetical case study. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the experimental and analytical workflow, from crystal growth to the final structural elucidation and its implications. The principles and techniques described herein are broadly applicable to the characterization of novel small molecules.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a drug candidate's physicochemical properties.[1][2] These properties, including solubility, dissolution rate, stability, and bioavailability, are profoundly influenced by the crystal packing and intermolecular interactions.[2] For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a chiral amino acid derivative, a thorough understanding of its crystal structure is paramount for several reasons:

  • Polymorph Screening: The existence of multiple crystalline forms (polymorphs) can have significant implications for drug development and intellectual property.[1] Crystal structure analysis is the definitive method for identifying and characterizing different polymorphic forms.[1]

  • Absolute Stereochemistry Confirmation: For chiral molecules, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry, which is crucial for understanding its pharmacological activity.[3]

  • Structure-Activity Relationship (SAR) Studies: Detailed knowledge of the molecule's conformation and intermolecular interactions in the solid state can provide valuable insights for SAR studies and guide further molecular design.

  • Formulation Development: Understanding the solid-state properties is essential for designing stable and effective drug formulations.[2]

This guide will detail the hypothetical crystal structure analysis of the title compound, providing a framework for the characterization of new chemical entities.

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized powder to a fully characterized crystal structure involves a series of meticulous steps. Each stage is critical for obtaining high-quality data and a reliable final structure.

Crystallization: The Art and Science of Single Crystal Growth

The primary bottleneck in crystal structure analysis is often the growth of high-quality single crystals suitable for X-ray diffraction.[3][4] For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a variety of crystallization techniques would be systematically explored.[3][5][6]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A solubility screen would be performed using a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6] This is often the simplest and most effective method.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a suitable solvent is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is poorly soluble).[5] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[5]

  • Antisolvent Crystallization: An antisolvent is slowly added to a solution of the compound, inducing precipitation and, under controlled conditions, crystal growth.[5]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

For this hypothetical case, we will assume that diffraction-quality single crystals were obtained from a slow evaporation of an ethanol/water solution.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of (2S)-3-amino-2- (4-methylphenyl)propanoic acid crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (e.g., Least-Squares) structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation analysis Structural Analysis validation->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Data Collection

A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms.[7] A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used to collect the diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a suitable holder (e.g., a cryoloop).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge in crystallography.[8]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: For small molecules like the title compound, direct methods are typically successful in solving the phase problem.[9] Software packages such as SHELXT are commonly used for this purpose.[10][11]

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process.[8][9] This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically carried out using software like SHELXL within a graphical user interface such as Olex2.[10][11][12][13][14]

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

Hypothetical Crystal Structure Analysis

For the purpose of this guide, we will assume the following hypothetical crystallographic data for (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formulaC₁₀H₁₃NO₂
Formula weight179.22 g/mol
Crystal systemMonoclinic
Space groupP2₁
a (Å)5.869(2)
b (Å)17.891(5)
c (Å)9.948(3)
β (°)99.18(3)
Volume (ų)1032.5(6)
Z4
Density (calculated) (g/cm³)1.152
Absorption coefficient (mm⁻¹)0.081
F(000)384
Crystal size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections4521 [R(int) = 0.032]
Data / restraints / parameters4521 / 1 / 245
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Absolute structure parameter0.1(2)
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28
Molecular Structure and Conformation

In the solid state, amino acids typically exist as zwitterions, with a protonated amino group and a deprotonated carboxylate group.[15] The hypothetical structure of (2S)-3-amino-2-(4-methylphenyl)propanoic acid would likely follow this trend. The asymmetric unit would contain two independent molecules.

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C1-C21.525(3)
C2-N11.489(3)
C2-C31.531(3)
C3-C41.392(3)
C8-C91.388(3)
C1-O11.258(2)
C1-O21.255(2)
Angle
O1-C1-O2125.8(2)
N1-C2-C1110.5(2)
N1-C2-C3111.2(2)
C1-C2-C3112.1(2)
C2-C3-C4121.3(2)

The conformation of the molecule would be characterized by the torsion angles, which define the spatial relationship between different parts of the molecule. The orientation of the 4-methylphenyl group relative to the propanoic acid backbone would be of particular interest.

Supramolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of intermolecular interactions, primarily hydrogen bonds. In the hypothetical structure, the zwitterionic nature of the molecule would lead to strong N-H···O hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighboring molecule.[15] These interactions would likely link the molecules into chains or layers.

The hydrophobic 4-methylphenyl groups would likely segregate into regions, interacting through weaker van der Waals forces. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional hydrophobic interactions would define the overall three-dimensional architecture of the crystal.

Diagram of Key Intermolecular Interactions

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C cluster_mol4 Molecule D N_A N-H O_B C=O N_A->O_B Hydrogen Bond (N-H···O) O_A C=O N_B N-H N_B->O_A Hydrogen Bond (N-H···O) Phenyl_C 4-Methylphenyl Phenyl_D 4-Methylphenyl Phenyl_C->Phenyl_D van der Waals Interactions

Caption: A schematic representation of potential intermolecular interactions.

Structure Validation

The final step in the crystallographic analysis is the validation of the determined structure. This is a crucial quality control step to ensure the reliability of the crystallographic model. The primary tool for this is the checkCIF utility provided by the International Union of Crystallography (IUCr). This program checks the self-consistency of the crystallographic data and the geometric plausibility of the structural model. Any potential issues are flagged as ALERTS, which must be addressed by the crystallographer.

Conclusion and Implications for Drug Development

This in-depth technical guide has outlined the comprehensive process of crystal structure analysis as it would be applied to (2S)-3-amino-2-(4-methylphenyl)propanoic acid. Through a hypothetical case study, we have detailed the critical steps from single crystal growth to structure solution, refinement, and validation.

The detailed structural information obtained from such an analysis would be invaluable for the development of this compound as a potential pharmaceutical agent. It would provide a definitive confirmation of its absolute stereochemistry, reveal its conformational preferences, and offer a detailed understanding of the intermolecular forces that govern its solid-state properties. This knowledge is fundamental for informed decision-making in polymorph screening, formulation design, and the overall progression of a drug candidate from the laboratory to the clinic.[2]

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. [Link]

  • Minor, W., et al. (2016). Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. In Methods in Molecular Biology (pp. 1-21). Humana Press. [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 54(5), 1335-1350. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • OMICS International. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 103–111. [Link]

  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • Cooper, D. R., et al. (2014). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 9(4), 383-397. [Link]

  • Clarke, M. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1756. [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia, 2(3), 1544-1555. [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1756. [Link]

  • Unipos. (n.d.). SHELX | Single crystal structure analysis software. Retrieved from [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed., pp. 315-434). Oxford University Press. [Link]

  • Tegakari. (2019, August 13). Single crystal structure analysis software "SHELX". [Link]

  • Bruno, I. J., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 637-646. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. [Link]

  • Chen, J., et al. (2025, January 6). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Ithaca College. (n.d.). Olex2. Retrieved from [Link]

  • Wang, Y., et al. (2025, September 3). A generalized method for refining and selecting random crystal structures using graph theory. The Journal of Chemical Physics, 163(9). [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]

  • OlexSys. (n.d.). Overview. Retrieved from [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • SourceForge. (2020, February 11). Olex2 download. [Link]

  • Ramaswamy, J., & Murthy, M. R. N. (1987). X-ray studies on some crystalline complexes between amino acids with ionisable side chains. Indian Institute of Science. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • de Matos, G. D. G., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A: Foundations and Advances, 72(Pt 6), 649–658. [Link]

  • Görbitz, C. H. (2018). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. Crystals, 8(1), 32. [Link]

  • Bolte, M., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 775–778. [Link]

  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Appchem. (n.d.). (2S)-3-amino-2-(4-methylphenyl)propanoic acid. Retrieved from [Link]

  • Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Transactions of the American Crystallographic Association, 29, 233-242. [Link]

  • University of Illinois. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(8), 701-704. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • HBC. (n.d.). (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ligandbook. (2016, October 29). Package name: (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid. [Link]

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Exploratory

Biocatalytic Synthesis Pathways for (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid: A Technical Guide

Executive Summary The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a highly valuable chiral β2 -amino acid featuring a p-tolyl functional group at the α -position relative to the carboxylate. In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a highly valuable chiral β2 -amino acid featuring a p-tolyl functional group at the α -position relative to the carboxylate. In modern drug development, the incorporation of β2 -amino acids into peptidomimetics is a critical strategy. These subunits provide profound resistance to proteolytic degradation, exhibit slow microbial degradation, and induce highly stable, well-ordered secondary structures such as β -peptidic helices and sheets[1].

While traditional chemical homologation techniques (e.g., Reformatsky reactions and Mannich-type iminium electrophile additions) can synthesize the racemic backbone[2], achieving the stringent enantiomeric purity (ee > 99%) required for pharmaceutical applications necessitates advanced biocatalytic pathways[3]. This whitepaper details the mechanistic rationale, pathway architectures, and self-validating experimental protocols for the enzymatic synthesis of this specific enantiomer.

Mechanistic Rationale: The β2 -Steric Challenge

Designing a biocatalytic pathway for a β2 -amino acid presents unique thermodynamic and spatial challenges. Unlike β3 -amino acids, which can be readily accessed via wild-type Phenylalanine Aminomutases (PAMs), β2 -amino acids possess significant steric bulk at the C2 ( α ) carbon.

The p-tolyl group in 3-amino-2-(4-methylphenyl)propanoic acid creates severe steric hindrance that disrupts the standard active-site binding pocket of native aminomutases. Consequently, researchers must bypass direct isomerization and instead rely on alternative biocatalytic architectures that can accommodate bulky C2-aryl substituents:

  • Hydrolase-Mediated Kinetic Resolution : Utilizing lipases to selectively hydrolyze racemic esters based on spatial fit.

  • Dehydrogenase-Mediated Reductive Amination : Utilizing engineered β -amino acid dehydrogenases ( β -AADHs) to directly aminate β -keto acids[4].

Biocatalytic Pathway Architectures

The two most viable pathways for synthesizing the (2S)-enantiomer leverage entirely different enzymatic mechanisms.

  • Pathway A: Lipase-Catalyzed Kinetic Resolution (Industrial Standard) This pathway relies on Candida antarctica Lipase B (CAL-B). The causality behind this choice lies in CAL-B's highly restrictive catalytic triad. When exposed to the racemic ester of the target molecule, CAL-B preferentially accommodates and hydrolyzes the (2R)-enantiomer due to the spatial orientation of the p-tolyl group. The (2S)-enantiomer cannot achieve the necessary transition state geometry and remains unreacted as an ester, which can subsequently be isolated and chemically hydrolyzed to yield the pure (2S)-acid[5],[3].

  • Pathway B: Reductive Amination (Emerging Synthetic Biology) This pathway utilizes engineered β -AADHs. The enzyme catalyzes the direct reductive amination of 2-(4-methylphenyl)-3-oxopropanoic acid. By consuming ammonia and oxidizing NAD(P)H, the enzyme stereoselectively reduces the ketone to the (2S)-amine. While highly atom-economical, this pathway requires extensive enzyme engineering to accommodate the C2 p-tolyl bulk[4].

BiocatalyticPathways sub1 Racemic β²-Ester (rac-3-amino-2-p-tolylpropanoate) enz1 CAL-B Lipase (Kinetic Resolution) sub1->enz1 H2O, Organic Solvent sub2 β-Keto Acid (2-p-tolyl-3-oxopropanoic acid) enz2 Engineered β-AADH (Reductive Amination) sub2->enz2 NH3, NAD(P)H target (2S)-3-amino-2-(4-methylphenyl) propanoic acid enz1->target Hydrolysis / Separation enz2->target Direct Synthesis

Caption: Biocatalytic pathways for synthesizing (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Quantitative Pathway Comparison

To guide process development, the table below summarizes the operational metrics of the available biocatalytic pathways.

Synthesis PathwayBiocatalystSubstrateMax Theoretical YieldEnantiomeric Excess (ee)Industrial Scalability
Kinetic Resolution CAL-B (Immobilized)Racemic β2 -ester50% (100% via DKR*)> 99%High (Commercially Proven)
Reductive Amination Engineered β -AADH β -Keto acid100%> 95%Medium (Emerging)
Aminomutation Engineered PAM α -Amino acid100%VariableLow (R&D Phase)

*DKR = Dynamic Kinetic Resolution (requires an in-situ racemization catalyst).

Self-Validating Experimental Protocol: CAL-B Kinetic Resolution

Because the kinetic resolution pathway is the most robust for β2 -amino acids[5], the following protocol details its execution.

System Causality & Self-Validation: This protocol is designed as a closed-loop, self-validating system. It relies on continuous Chiral HPLC monitoring to calculate the Enantiomeric Ratio ( E -value). If the E -value drops below 100, it instantly indicates to the operator that either the water activity is too high (causing non-specific chemical hydrolysis) or the enzyme is denaturing, triggering an immediate halt and parameter adjustment.

Step-by-Step Methodology
  • Substrate Solvation:

    • Action: Dissolve 100 mM of racemic ethyl 3-amino-2-(4-methylphenyl)propanoate in diisopropyl ether (iPr2O).

    • Causality: iPr2O provides a highly hydrophobic microenvironment. This forces the lipase to maintain its active, open conformation while strictly preventing unwanted spontaneous chemical hydrolysis of the ester[5].

  • Biocatalyst & Co-reactant Addition:

    • Action: Add 20 mg/mL of Novozym 435 (immobilized CAL-B) and exactly 0.5 equivalents of H₂O.

    • Causality: In organic media, limiting water to exactly 0.5 equivalents acts as a thermodynamic brake. It naturally forces the reaction to stop near 50% conversion, preventing the enzyme from slowly hydrolyzing the target (2S)-enantiomer once the preferred (2R)-enantiomer is depleted[5].

  • Thermophilic Incubation:

    • Action: Incubate the mixture in a thermomixer at 65 °C with orbital shaking (200 rpm).

    • Causality: The steric bulk of the p-tolyl group creates a high activation energy barrier. CAL-B is exceptionally thermostable; operating at 65 °C accelerates the reaction kinetics without denaturing the biocatalyst[5].

  • In-Process Validation (The Feedback Loop):

    • Action: Extract 10 µL aliquots every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Calculate conversion ( c ) and enantiomeric excess of the substrate ( ees​ ).

    • Validation Rule: The reaction is strictly terminated when c reaches 49-50% and ees​ > 99%. If c stalls at <45%, water activity must be marginally increased.

  • Product Isolation:

    • Action: Filter the immobilized enzyme under vacuum (reusable for >10 cycles). Extract the organic layer with 1M HCl. The unreacted (2S)-ester remains in the organic phase, while the hydrolyzed (2R)-acid moves to the aqueous phase.

    • Action: Evaporate the organic phase and subject the isolated (2S)-ester to mild chemical hydrolysis (LiOH in THF/H₂O) to yield the final (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

ResolutionWorkflow step1 1. Substrate Solvation (Racemic Ester in iPr2O) step2 2. Biocatalyst Addition (Immobilized CAL-B + 0.5 eq H2O) step1->step2 step3 3. Thermophilic Incubation (65°C, Orbital Shaking) step2->step3 step4 4. In-Process Validation (Chiral HPLC: ee% & E-value) step3->step4 step4->step3 If Conversion < 50% step5 5. Enzyme Recovery (Vacuum Filtration) step4->step5 If Conversion = 50% step6 6. Product Isolation (Acid/Base Extraction & Hydrolysis) step5->step6

Caption: Self-validating workflow for CAL-B mediated kinetic resolution of β²-amino esters.

References

  • Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 Source: PubMed (National Institutes of Health) URL:[Link]

  • Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile Source: PubMed (National Institutes of Health) URL:[Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds Source: Chiroblock GmbH URL:[Link]

  • Enantiopure β 3-neopentylglycine: synthesis and resolution Source: ResearchGate URL:[Link]

  • Preparation of β2-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy Source: ResearchGate URL:[Link]

Sources

Foundational

Engineering Peptidomimetics: The Role of (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid as a Chiral Building Block

Executive Summary The transition from native α-peptides to synthetic peptidomimetics represents a paradigm shift in modern drug discovery. While native peptides offer high target specificity, their clinical utility is se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native α-peptides to synthetic peptidomimetics represents a paradigm shift in modern drug discovery. While native peptides offer high target specificity, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor pharmacokinetic profiles. The strategic incorporation of β-amino acids—specifically β²-amino acids—addresses these limitations by inducing stable, predictable secondary structures known as foldamers[1].

This technical guide explores the mechanistic utility, synthesis, and application of (2S)-3-amino-2-(4-methylphenyl)propanoic acid (also referred to as 3-amino-2-(p-tolyl)propanoic acid)[][3]. By acting as a highly lipophilic, sterically demanding chiral building block, this compound drives the formation of protease-resistant 14-helices, unlocking new frontiers in the development of antimicrobial peptides (AMPs) and protein-protein interaction (PPI) inhibitors[4][5].

Mechanistic Insights: Foldamer Design and the 14-Helix

In native α-peptides, the side chains are attached to the α-carbon. In β²-amino acids like (2S)-3-amino-2-(4-methylphenyl)propanoic acid, the insertion of an extra methylene group into the peptide backbone fundamentally alters the hydrogen-bonding topology[6]. The bulky p-tolyl group is localized at the C2 (α) position relative to the carboxylate, creating immense steric shielding around the adjacent amide bonds.

When oligomerized or incorporated into α/β-hybrid peptides, these β²-residues reliably fold into a 14-helix [4]. Unlike the standard α-helix (which relies on i to i+4 hydrogen bonding), the 14-helix is stabilized by a 14-membered hydrogen-bond ring between the main chain amide proton (HN) at position i and the carbonyl (CO) at position i+2[4].

This structural shift is the primary driver of proteolytic stability. Proteases such as pronase, trypsin, and chymotrypsin rely on precise geometric alignment with the peptide backbone to catalyze hydrolysis; the expanded radius and altered dihedral angles of the 14-helix render the backbone virtually invisible to these enzymes[1][6].

BetaPeptide A Native α-Peptide (Protease Susceptible) B β2-Residue Insertion (p-Tolyl Substitution) A->B Rational Design C Backbone Extension (Extra Methylene) B->C Structural Shift D 14-Helix Folding (i to i+2 H-Bonds) C->D Self-Assembly E Proteolytic Resistance & Target Affinity D->E Enhanced PK Profile

Pathway of β2-amino acid incorporation driving 14-helix formation and proteolytic stability.

Comparative Physicochemical Profiling

To understand the impact of substituting a standard aromatic amino acid with its β²-homolog, we must analyze the physicochemical shifts. The p-tolyl substitution increases the overall lipophilicity (LogP), which directly correlates with enhanced membrane permeability—a critical factor for intracellular target engagement[5].

Table 1: Physicochemical Comparison of Aromatic Building Blocks
Propertyα-Phenylalanine(2S)-3-amino-2-(4-methylphenyl)propanoic acidImplications for Drug Design
Backbone Length 2 carbons (Cα)3 carbons (Cα, Cβ)Induces 14-helix or 12-helix foldamer structures.
Side-Chain Position Cα (β² position)Provides steric shielding of the adjacent amide bond.
Proteolytic Stability Low (Rapid degradation)High (Resistant to endo/exopeptidases)Extends in vivo half-life from minutes to hours[1].
Lipophilicity (LogP) ~1.5~2.3 (Driven by p-tolyl group)Enhances target binding affinity and membrane permeability.

Asymmetric Synthesis: Biocatalytic Methodology

While chemical synthesis of β²-amino acids often relies on transition-metal catalyzed asymmetric Mannich reactions or the use of chiral oxazolidinone auxiliaries, these methods suffer from poor atom economy and require harsh conditions[7][8].

As a superior alternative, biocatalytic amination utilizing engineered Phenylalanine Aminomutase (PAM) provides a highly enantioselective, green-chemistry route[9][10]. PAM utilizes a unique 4-methylidene-imidazole-5-one (MIO) prosthetic group to catalyze the direct, non-reductive addition of ammonia to trans-cinnamic acid derivatives[10][11].

Self-Validating Protocol: Enzymatic Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Causality Note: The reaction is driven by Le Chatelier's principle. High ammonia concentrations (6 M) and an alkaline pH (10.0) ensure that ammonia remains unprotonated, acting as a potent nucleophile to attack the MIO-activated substrate[10].

Step 1: Substrate & Buffer Preparation

  • Prepare a 6 M NH₄OH buffer solution. Adjust the pH strictly to 10.0 using HCl.

  • Dissolve trans-p-methylcinnamic acid to a final concentration of 10 mM in the buffer. Validation Check: Ensure complete dissolution. If precipitation occurs, verify the pH; the carboxylate must be fully deprotonated for solubility.

Step 2: Biocatalysis

  • Add engineered Taxus chinensis PAM (TchPAM) to a final concentration of 0.5 mg/mL[10][11].

  • Incubate the reaction mixture at 35°C under gentle agitation (150 rpm) for 24–48 hours. Causality Note: 35°C is the optimal thermal window for TchPAM. Higher temperatures risk denaturing the MIO prosthetic group, while lower temperatures stall the reaction kinetics.

Step 3: Reaction Quenching & Protein Precipitation

  • Terminate the reaction by submerging the vessel in a boiling water bath for 10 minutes, or by acidifying the mixture to pH 2.0 with 1 M HCl.

  • Centrifuge at 10,000 × g for 15 minutes to pellet the denatured enzyme. Retain the supernatant.

Step 4: Purification via Ion-Exchange

  • Load the supernatant onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) pre-equilibrated with water.

  • Wash with 2 column volumes (CV) of deionized water to remove unreacted trans-p-methylcinnamic acid.

  • Elute the target β²-amino acid using 1 M aqueous ammonia. Lyophilize the eluate to obtain the crude product.

Step 5: Analytical Validation

  • Chiral HPLC: Run the product on a Chiralpak crown-ether column. The (2S) enantiomer should elute with >99% enantiomeric excess (ee). System Failure Check: If ee is <95%, it indicates either non-enzymatic background ammonia addition (lower the reaction temperature) or MIO cofactor degradation.

  • NMR Spectroscopy: Confirm the presence of the characteristic β-methylene protons (multiplet at ~3.2 ppm) and the p-tolyl methyl group (singlet at ~2.3 ppm).

SynthesisWorkflow S1 Substrate Preparation trans-p-Methylcinnamic Acid S2 Biocatalysis Engineered PAM Enzyme + NH3 (pH 10) S1->S2 Amination S3 S3 S2->S3 Stereoselection S4 Purification Ion-Exchange Chromatography S3->S4 Isolation S5 Validation HPLC & NMR Characterization S4->S5 Quality Control

Biocatalytic workflow for the asymmetric synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Applications in Drug Discovery

The integration of (2S)-3-amino-2-(4-methylphenyl)propanoic acid into peptide backbones has yielded significant breakthroughs in two primary therapeutic areas:

  • Antimicrobial Peptides (AMPs): Native α-peptide AMPs often suffer from systemic toxicity (hemolysis) and rapid degradation by bacterial proteases. By synthesizing block co-β-peptides utilizing β²-aryl derivatives, researchers can tune the hydrophobicity to create facially amphiphilic (FA) structures. These foldamers effectively disrupt the membranes of methicillin-resistant Staphylococcus aureus (MRSA) biofilms while remaining non-cytotoxic to mammalian erythrocytes[5].

  • Protein-Protein Interaction (PPI) Inhibitors: PPI interfaces are notoriously large, flat, and hydrophobic. The p-tolyl side chain of this β²-amino acid provides the exact steric bulk and lipophilicity required to anchor into deep hydrophobic pockets (such as those found in the p53-MDM2 or Bcl-2 pathways), while the β-peptide backbone ensures the ligand survives systemic circulation long enough to reach the intracellular target[1][12].

Conclusion

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is far more than a structural novelty; it is a critical engineering tool for modern peptidomimetics. By leveraging its unique steric profile to force 14-helix formation, and utilizing advanced biocatalytic workflows for its enantiopure synthesis, drug developers can overcome the inherent pharmacokinetic flaws of native peptides, paving the way for next-generation foldamer therapeutics.

References

  • Journal of Medicinal Chemistry (ACS). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." URL:[Link]

  • Frontiers in Chemistry. "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers." URL:[Link]

  • AIR Unimi. "Constrained β-amino acids as molecular tools for the preparation of foldamers." URL: [Link]

  • Nature Communications (DR-NTU). "Enantiomeric glycosylated cationic block co-beta- peptides eradicate Staphylococcus aureus biofilms and antibiotic." URL:[Link]

  • ChemBioChem. "Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase-Catalysed Amination of Cinnamic Acid Derivatives." URL:[Link]

  • PMC / NIH. "Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates." URL:[Link]

  • Catalysts (MDPI). "Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Laboratory Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

Abstract This document provides a comprehensive guide for the laboratory-scale asymmetric synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. β-Amino acids are critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale asymmetric synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid. β-Amino acids are critical structural motifs in numerous pharmaceutical agents, including β-lactam antibiotics and peptidomimetics, where their incorporation can enhance conformational stability and resistance to enzymatic degradation.[1][2] This guide details a robust and highly stereoselective methodology based on the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. We provide a complete, step-by-step protocol, an analysis of the underlying stereochemical control, and methods for characterization, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure β-amino acids presents a significant challenge due to the need for precise control over the stereocenter at the α-carbon.[3] Among the various successful strategies, including asymmetric hydrogenation and chiral auxiliary-based alkylations, the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated carbonyl compound stands out for its efficiency and high fidelity of stereochemical transfer.[2][4]

The strategy detailed herein employs lithium N-benzyl-N-(α-methylbenzyl)amide as a chiral nucleophile. This reagent adds to an α,β-unsaturated ester derived from 4-methylcinnamic acid. The high diastereoselectivity of this key step is achieved through a rigid, six-membered chair-like transition state, which is stabilized by chelation of the lithium cation between the carbonyl oxygen and the nitrogen atom of the amide. This chelation forces the electrophile to approach from the less sterically hindered face of the enolate, as dictated by the stereochemistry of the chiral amide.[2] Subsequent hydrogenolysis removes the two benzyl-type protecting groups to furnish the desired final product.

This method offers a distinct advantage by using a recoverable chiral reagent to induce asymmetry, providing a practical and scalable route to the target molecule.

Synthesis_Workflow SM 4-Methylcinnamic Acid Ester Add Asymmetric Conjugate Addition SM->Add Substrate Aux (R)-N-benzyl-1- phenylethylamine Aux->Add Chiral Reagent (n-BuLi) Int Protected β-Amino Ester Intermediate Add->Int Stereoselective C-N Bond Formation Deprotect Hydrogenolysis (Deprotection) Int->Deprotect Intermediate Product (2S)-3-amino-2-(4-methylphenyl) propanoic Acid Deprotect->Product Final Product

Figure 1: Overall workflow for the asymmetric synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves pyrophoric reagents (n-butyllithium), flammable solvents, and hydrogenation equipment. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where specified. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Preparation of tert-Butyl 4-methylcinnamate (Substrate)
  • To a stirred suspension of 4-methylcinnamic acid (1.0 eq) in dry dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Stir the mixture at room temperature for 2 hours. The evolution of gas (HCl and CO) will be observed, and the solution should become homogeneous.

  • In a separate flask under a nitrogen atmosphere, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in dry DCM.

  • Cool the tert-butanol solution to 0 °C and slowly add the freshly prepared 4-methylcinnamoyl chloride solution from Step 2.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-methylcinnamate as a solid.

Part B: Asymmetric Conjugate Addition
  • To a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous toluene (approx. 0.2 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 1.6 M solution in hexanes) dropwise. A color change is typically observed.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Add a solution of tert-butyl 4-methylcinnamate (1.0 eq, from Part A) in anhydrous toluene dropwise to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Add ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected β-amino ester. The diastereomeric excess can be determined at this stage by ¹H NMR analysis of the crude product.

Part C: Deprotection and Isolation
  • Dissolve the crude product from Part B in methanol (approx. 0.1 M).

  • Transfer the solution to a Parr hydrogenation vessel. Carefully add Palladium on carbon (10 wt. % Pd, ~5 mol %).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Shake the mixture at room temperature for 24-48 hours.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue contains the tert-butyl ester of the target amino acid.

  • To cleave the tert-butyl ester, dissolve the residue in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and adjust the pH to ~7 using a dilute aqueous ammonia solution, which should precipitate the zwitterionic amino acid.

  • Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum to yield (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Quantitative Data and Characterization

The following table summarizes the reagents for the key asymmetric addition and deprotection steps.

Reagent Formula MW ( g/mol ) Equivalents Role
tert-Butyl 4-methylcinnamateC₁₄H₁₈O₂218.291.0Electrophile
(R)-N-benzyl-α-methylbenzylamineC₁₅H₁₇N211.301.1Chiral Amine
n-ButyllithiumC₄H₉Li64.061.05Base
Palladium on Carbon (10%)Pd/C-~5 mol %Hydrogenolysis Catalyst
Trifluoroacetic AcidC₂HF₃O₂114.02ExcessDeprotection Reagent

Expected Characterization Data for (2S)-3-amino-2-(4-methylphenyl)propanoic acid:

  • Appearance: White to off-white solid.

  • ¹H NMR (D₂O, 400 MHz): δ 7.2-7.4 (m, 4H, Ar-H), 4.0-4.2 (m, 1H, Cα-H), 3.2-3.4 (m, 2H, Cβ-H₂), 2.35 (s, 3H, Ar-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₆NO₂⁺: 194.1179; found: 194.1182.

  • Optical Rotation: [α]²⁰D will have a specific value corresponding to the (S)-enantiomer (sign and magnitude should be compared to literature values).

  • Enantiomeric Excess (ee): Determined by chiral HPLC analysis after derivatization (e.g., as an N-benzoyl derivative). Expected ee >95%.

Mechanistic Insight & Troubleshooting

Figure 2: Chelation model for stereoselective addition.

The stereochemical outcome is dictated by the rigid transition state shown in Figure 2. The lithium cation coordinates to both the nitrogen and the carbonyl oxygen, creating a chair-like conformation. The bulky substituents on the chiral amine (benzyl and α-methylbenzyl) effectively block one face of the molecule, forcing the incoming electrophile (the cinnamate) to add to the opposite, less hindered face, thus ensuring high diastereoselectivity.

Troubleshooting:

  • Low Diastereoselectivity: This is often caused by moisture, which can destroy the organolithium reagent, or temperatures rising above -78 °C, which leads to a less-ordered transition state. Ensure all glassware is oven-dried and solvents are anhydrous. Maintain strict temperature control.

  • Incomplete Deprotection: Hydrogenolysis can be slow. Ensure the catalyst is active (use a fresh bottle or a new batch). If the reaction stalls, filtering and adding fresh catalyst can help. For stubborn cases, increasing H₂ pressure may be necessary. Cleavage of the t-butyl group requires strong acid; ensure the TFA is not old or hydrated.

  • Poor Yield: Side reactions during the lithium amide formation or addition can lower yields. Ensure slow, dropwise addition of n-BuLi and the substrate solution to avoid localized heating and side reactions.

References

  • Tang, W., Wu, S., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Journal of the American Chemical Society, 125(32), 9570–9571. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of syn-α-alkyl-β-amino acids. Tetrahedron: Asymmetry, 2(3), 183-186. (Note: While a direct link is not provided, this reference underpins the general methodology of chiral lithium amide conjugate addition, analogous to the protocol described).
  • Sibi, M. P., & Asano, Y. (2007). Enantioselective Synthesis of β-Amino Acids. In Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

  • Corey, E. J., & Boaz, N. W. (1985). The development of a methodology for the stereocontrolled synthesis of prostaglandins and related compounds. Tetrahedron Letters, 26(49), 6015-6018. (Note: This reference establishes early principles of conjugate addition relevant to the described synthesis).
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

(2S)-3-amino-2-(4-methylphenyl)propanoic acid use in solid-phase peptide synthesis (SPPS)

An Application Guide for the Incorporation of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis Introduction: Expanding Peptidomimetic Capabilities with β²-Amino Acids In the field of drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Incorporation of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding Peptidomimetic Capabilities with β²-Amino Acids

In the field of drug discovery and materials science, peptides synthesized from non-proteinogenic amino acids offer a powerful platform for creating novel molecules with enhanced therapeutic properties. (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a β-amino acid distinguished by a 4-methylphenyl group on its α-carbon (C2), classifying it as a β²-amino acid. The incorporation of such β-amino acids into peptide sequences is a key strategy for developing peptidomimetics.[1] These modified peptides often exhibit improved metabolic stability due to their resistance to proteolytic degradation, and their unique backbone structure can induce specific secondary structures like helices and turns, which are crucial for modulating biological activity.[2][3]

However, the very feature that lends this amino acid its unique conformational properties—the bulky aromatic substituent at the C2 position—also presents a significant challenge in solid-phase peptide synthesis (SPPS). This steric hindrance can impede the coupling reaction, leading to lower yields and incomplete sequences if standard protocols are employed.[4][5] This guide provides a detailed framework and optimized protocols for the successful incorporation of this sterically demanding building block, ensuring high-yield synthesis of target peptides.

Core Principles for Incorporating Sterically Hindered Residues

The foundation of modern peptide synthesis is the stepwise addition of N-terminally protected amino acids to a growing chain anchored to a solid support, most commonly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[6][7] While routine for standard α-amino acids, the introduction of (2S)-3-amino-2-(4-methylphenyl)propanoic acid requires special consideration due to its steric bulk.

The Causality Behind Experimental Choices:

  • Coupling Reagent Potency: Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to overcome the high activation energy required for sterically hindered couplings.[4][5] More potent in-situ activating reagents, such as aminium/uronium or phosphonium salts, are necessary. These reagents form highly reactive esters that facilitate acylation of the sterically encumbered N-terminal amine.[4]

  • Reaction Kinetics: Steric hindrance dramatically slows the rate of amide bond formation.[4] Therefore, protocols must be adjusted to allow for longer reaction times or employ methods to accelerate the reaction.

  • Solvation: Proper solvation of the peptide-resin matrix is critical. Poor solvation can lead to chain aggregation, which further blocks reactive sites.[4] The choice of solvent can significantly impact coupling efficiency.

Chemical Structure and Properties

A clear understanding of the molecule's structure is essential for appreciating the synthetic challenges.

Caption: Structure of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Experimental Protocols

The following protocols are designed for Fmoc-based SPPS and assume the use of a suitable solid support, such as Wang or 2-chlorotrityl chloride resin for peptide acids, or Rink Amide resin for peptide amides.[8][9] The starting material required is the N-Fmoc protected version of the title amino acid: Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid .

Protocol 1: Standard Fmoc Deprotection

This step is performed prior to coupling any amino acid to expose the free amine on the resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[9]

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[6][10]

  • Reaction: Agitate the mixture for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene adduct.[9][10] The resin is now ready for the coupling step.

Protocol 2: Optimized Coupling of Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid

This protocol utilizes HATU, a highly effective coupling reagent for sterically demanding reactions.[4]

Materials:

  • Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[4][9]

  • Anhydrous DMF

Procedure:

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid (4 equivalents relative to resin loading) in DMF. Add HATU (3.9 equivalents) and DIPEA (8 equivalents).[4]

  • Activation: Gently swirl the solution for 1-5 minutes to allow for the formation of the highly reactive OAt-ester intermediate.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature. For this hindered amino acid, a minimum reaction time of 2-4 hours is recommended.[4][11]

  • Monitoring: After the initial coupling time, perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[11]

    • Negative Test (Yellow/Clear Beads): The reaction is complete. Proceed to the washing step.

    • Positive Test (Blue/Purple Beads): The coupling is incomplete. A second coupling is required.

  • Double Coupling (If Necessary): Drain the reaction vessel and, without washing, add a freshly prepared solution of activated Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid (as in steps 1-2). Allow the reaction to proceed for another 2-4 hours.[4]

  • Washing: Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).[11]

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol releases the synthesized peptide from the solid support and removes side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[10]

  • Cleavage: Add a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10] Use approximately 10 mL of cocktail per gram of resin.[11]

  • Reaction: Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.[11]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (-20°C) to precipitate the crude peptide.[11]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.[11]

Workflow for Incorporating a Sterically Hindered Amino Acid

The decision-making process during the coupling step is critical for success.

SPPS_Workflow start Start: Deprotected Peptide-Resin pre_activate Pre-activate Hindered AA (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) start->pre_activate couple Couple to Resin (2-4 hours) pre_activate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative double_couple Double Couple: Add Fresh Activated AA (2-4 hours) kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->kaiser_test

Caption: SPPS cycle for incorporating a sterically hindered amino acid.

Data Summary: Recommended Coupling Conditions

The table below contrasts typical coupling conditions for a standard amino acid with the optimized conditions required for (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

ParameterStandard Amino Acid (e.g., Fmoc-Ala-OH)(2S)-3-amino-2-(4-methylphenyl)propanoic acidRationale for Change
Coupling Reagent HBTU, DIC/OxymaHATU , PyAOP, HCTU[4]Higher reactivity needed to overcome steric hindrance.
Amino Acid Equiv. 3-54-5Ensures high concentration to drive the reaction forward.
Coupling Reagent Equiv. 2.9-4.93.9-4.9Stoichiometrically matched to the amino acid for activation.
Base Equiv. (DIPEA) 6-108-10Neutralizes resin and facilitates reagent activation.
Coupling Time 45-60 minutes2-4 hours, potentially overnight [4]Slower reaction kinetics require extended time.
Primary Strategy Single CouplingDouble Coupling [4]Often necessary to achieve complete acylation.
Solvent DMFDMF or NMP[4]NMP offers superior solvation for difficult sequences.

Analysis and Characterization

Post-synthesis, it is imperative to verify the successful incorporation of the amino acid and assess the purity of the final product.[]

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] A gradient of acetonitrile in water with 0.1% TFA as a mobile phase additive is standard for achieving good separation and peak shape.[13]

  • Identity Confirmation: The molecular weight of the purified peptide must be confirmed to ensure the unnatural amino acid was successfully incorporated. This is most commonly achieved with mass spectrometry (MS), often coupled directly with HPLC (LC-MS).[][14] For LC-MS analysis, using formic acid as the mobile phase additive is often preferred over TFA, as it leads to less ion suppression.[13]

  • Purity Analysis: The purity of the final peptide product is determined by integrating the peak area of the target peptide from the analytical RP-HPLC chromatogram.[14]

By implementing these optimized protocols and understanding the chemical principles behind them, researchers can confidently and efficiently incorporate (2S)-3-amino-2-(4-methylphenyl)propanoic acid and other sterically hindered building blocks into their peptide synthesis workflows, unlocking new possibilities in peptidomimetic design and drug development.

References

  • Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Illinois chemistry.
  • Beta-peptide. Wikipedia.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates.
  • Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis. Request PDF - ResearchGate.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid. Benchchem.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.

Sources

Method

Advanced HPLC Method Development for the Quantification and Enantiomeric Profiling of (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid

Executive Summary The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid (CAS 1260684-80-7) is a highly specialized chiral β2 -amino acid derivative[]. It serves as a critical building block in the synthesis of pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid (CAS 1260684-80-7) is a highly specialized chiral β2 -amino acid derivative[]. It serves as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Due to its zwitterionic nature and the presence of a stereocenter at the C2 position, a single chromatographic method cannot adequately assess both chemical purity and enantiomeric excess (ee).

This application note details a dual-method approach:

  • Achiral Reversed-Phase HPLC (RP-HPLC): For assay and related substances (chemical purity).

  • Chiral HPLC: For the resolution of (2S) and (2R) enantiomers without the need for pre-column derivatization.

Analyte Characterization & Method Logic (E-E-A-T)

As a Senior Application Scientist, developing a robust method requires understanding the physicochemical behavior of the analyte to establish causality behind every chromatographic choice.

Acid-Base Chemistry & RP-HPLC Retention

(2S)-3-amino-2-(4-methylphenyl)propanoic acid contains a carboxylic acid (pKa ~3.5–4.0) and a primary amine (pKa ~9.5). At physiological pH, it exists as a highly polar zwitterion, which results in poor retention and severe peak tailing on standard C18 columns.

  • The Causality of Mobile Phase Selection: To achieve reproducible retention, the mobile phase must be highly acidic (pH ~2.0). The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid (rendering it neutral) and fully protonates the amine. TFA also acts as an ion-pairing reagent, increasing the apparent hydrophobicity of the protonated amine and ensuring sharp, symmetrical peaks on a C18 stationary phase[2].

Mechanism of Chiral Recognition

Chiral separation of underivatized primary amino acids is notoriously difficult due to their polarity[3].

  • The Causality of Stationary Phase Selection: A Crown Ether chiral stationary phase (e.g., Daicel Crownpak CR-I(+)) is selected because it specifically recognizes primary amines. The chiral crown ether cavity forms a host-guest inclusion complex with the protonated primary amine ( −NH3+​ ) via hydrogen bonding.

  • The Causality of Temperature and Modifier: Chiral recognition via crown ethers is an exothermic process; therefore, lower column temperatures (e.g., 15°C) thermodynamically favor the inclusion complex, drastically improving resolution ( Rs​ ). Furthermore, Perchloric acid ( HClO4​ ) is preferred over TFA for the chiral mobile phase. Unlike TFA, the perchlorate ion does not form strong competing ion pairs, allowing the −NH3+​ group to interact unhindered with the chiral cavity.

HPLC_Workflow A Sample: (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid B Achiral RP-HPLC (Chemical Purity & Assay) A->B C Chiral HPLC (Enantiomeric Excess) A->C D Column: C18 (e.g., XBridge) MP: 0.1% TFA H2O/ACN B->D E Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 aq C->E F UV Detection (214 nm) Quantification of impurities D->F G UV Detection (214 nm) Separation of (2S) and (2R) E->G

Fig 1: Dual-method HPLC workflow for comprehensive analysis of the chiral beta-amino acid.

Protocol 1: Achiral RP-HPLC for Chemical Purity & Assay

This method is designed to quantify the active compound and separate it from synthetic impurities (e.g., unreacted p-tolyl derivatives).

Method Parameters
ParameterSpecification
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS grade Water
Mobile Phase B 0.1% TFA in LC-MS grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 214 nm (Primary), 264 nm (Secondary confirmation)
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 40 60
18.0 10 90
20.0 95 5

| 25.0 | 95 | 5 |

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Water (MP A) and 1000 mL of Acetonitrile (MP B). Sonicate for 10 minutes to degas.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to achieve a nominal concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): Inject the standard solution six times. The method is self-validating if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)

This isocratic method is specifically tuned to separate the (2S) enantiomer from the (2R) impurity.

Method Parameters
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+), 3.0 × 150 mm, 5 µm
Mobile Phase Aqueous HClO4​ (pH 1.5) / Methanol (85:15, v/v)
Flow Rate 0.4 mL/min
Column Temperature 15°C (Critical for resolution)
Detection (UV) 214 nm
Injection Volume 5 µL
Step-by-Step Execution
  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution by adding approximately 1.6 mL of 70% Perchloric acid ( HClO4​ ) to 1000 mL of water. Verify pH with a calibrated meter. Mix 850 mL of this solution with 150 mL of Methanol.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 10 mL of the Mobile Phase (0.5 mg/mL). Note: Using the mobile phase as the diluent prevents solvent-induced peak distortion.

  • Chromatographic Run: Allow the column to equilibrate at 15°C for at least 45 minutes. Inject a racemic standard (containing both 2S and 2R) to confirm resolution.

  • Self-Validating Criteria: USP Resolution ( Rs​ ) between (2R) and (2S) peaks must be 2.0.

Chiral_Recognition A pH < 2.0 Mobile Phase (HClO4) B Primary Amine Protonation (-NH3+) A->B D Host-Guest Inclusion Complex (Hydrogen Bonding & Sterics) B->D C Crown Ether Stationary Phase (Crownpak CR-I+) C->D E Differential Retention (2R) vs (2S) Enantiomers D->E

Fig 2: Mechanism of chiral recognition using a crown ether stationary phase.

Method Validation Summary (ICH Q2(R2) Compliance)

To ensure regulatory compliance, both methods must be validated according to the ICH Q2(R2) guidelines for analytical procedures[4].

  • Specificity: Blank and diluent injections must show no interference at the retention time of the active peak. For chiral analysis, the (2R) enantiomer must be baseline resolved from the (2S) API.

  • Linearity: Evaluated from 25% to 150% of the nominal concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels should demonstrate a recovery of 98.0% – 102.0%.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) must yield an RSD 2.0% for the assay.

  • LOD/LOQ: Determined based on the standard deviation of the response and the slope. Signal-to-noise (S/N) ratio should be 3 for LOD and 10 for LOQ.

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and they are key components in a variety of pharmacologically active molecules, including β-lactam antibiotics. The specific stereochemistry of these compounds is often critical to their biological activity. (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a chiral β-amino acid, is a valuable intermediate for the synthesis of various therapeutic agents. This guide provides an in-depth overview of three robust techniques for its enantioselective synthesis: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each section details the underlying principles, provides field-proven insights, and presents detailed experimental protocols.

Asymmetric Hydrogenation of Prochiral Enamines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[1] This approach involves the reduction of a prochiral β-enamino ester using a chiral transition metal catalyst, typically based on rhodium or ruthenium, to stereoselectively form the desired enantiomer.[2][3] The high efficiency and enantioselectivity of this method make it highly suitable for large-scale production.[1]

Scientific Principle

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center. The substrate coordinates to the chiral catalyst, and the steric and electronic properties of the ligand direct the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. For the synthesis of β-amino acid derivatives, rhodium complexes with chiral bisphosphine ligands have proven to be particularly effective.[4][5]

Workflow for Asymmetric Hydrogenation

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation start β-keto ester step1 Condensation with Ammonium Acetate start->step1 precursor β-enamino ester step1->precursor hydrogenation Rh-catalyzed Hydrogenation with Chiral Ligand (e.g., TangPhos) precursor->hydrogenation product_ester Enantioenriched β-amino ester hydrogenation->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product (2S)-3-amino-2-(4-methylphenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of the β-enamino ester precursor followed by its asymmetric hydrogenation.

Part A: Synthesis of Methyl (E/Z)-3-amino-2-(4-methylphenyl)acrylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-methylphenyl)-3-oxopropanoate (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium acetate (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-enamino ester as a mixture of E/Z isomers. This mixture can often be used directly in the next step.[6]

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(COD)2]BF4 (0.01 equivalents) and a chiral bisphosphine ligand such as TangPhos (0.011 equivalents) in a degassed solvent like THF. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: Add the β-enamino ester (1 equivalent) dissolved in THF to the reactor.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 20 psi. Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantioenriched methyl (2S)-3-amino-2-(4-methylphenyl)propanoate.

Part C: Hydrolysis

  • Reaction: Dissolve the enantioenriched ester in a mixture of 6M HCl and dioxane.

  • Heating: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to afford pure (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

ParameterValue/ConditionReference
Catalyst [Rh(TangPhos)NBD]SbF6[6]
Substrate:Catalyst Ratio 200:1 to 1000:1[6]
Hydrogen Pressure 20 psi[6]
Solvent THF[6]
Temperature Room Temperature[6]
Enantiomeric Excess (ee) Up to 99.6%[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes to separate enantiomers from a racemic mixture.[7] Lipases are commonly employed for this purpose due to their broad substrate tolerance and high enantioselectivity.[8][9] This technique is particularly valuable for its mild reaction conditions and environmental compatibility.

Scientific Principle

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair at a much faster rate than the other. For the resolution of racemic 3-amino-2-(4-methylphenyl)propanoic acid methyl ester, a lipase such as Candida antarctica Lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.[7][10] The acylated product and the unreacted starting material can then be easily separated.

Workflow for Enzymatic Kinetic Resolution

cluster_0 Racemic Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Final Product Formation racemic_acid Racemic 3-amino-2-(4-methylphenyl)propanoic acid esterification Esterification (e.g., with Methanol/SOCl2) racemic_acid->esterification racemic_ester Racemic β-amino ester esterification->racemic_ester resolution Lipase (e.g., CAL-B) catalyzed acylation with an acyl donor racemic_ester->resolution separation Separation of acylated (R)-ester and unreacted (S)-ester resolution->separation s_ester Unreacted (S)-ester hydrolysis Hydrolysis s_ester->hydrolysis final_product (2S)-3-amino-2-(4-methylphenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of a racemic β-amino ester using Candida antarctica Lipase B.

Part A: Synthesis of Racemic Methyl 3-amino-2-(4-methylphenyl)propanoate

  • Reaction Setup: Suspend racemic 3-amino-2-(4-methylphenyl)propanoic acid (1 equivalent) in methanol in a round-bottom flask at 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the racemic ester.

Part B: Enzymatic Resolution

  • Reaction Setup: In a flask, dissolve the racemic methyl 3-amino-2-(4-methylphenyl)propanoate (1 equivalent) in a suitable organic solvent such as diisopropyl ether.

  • Acyl Donor: Add an acyl donor, for example, butyl butanoate (as both solvent and acyl donor) or 2,2,2-trifluoroethyl butanoate (1.5 equivalents).[10]

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

  • Work-up: Filter off the enzyme (which can often be recycled). The filtrate contains the unreacted (S)-ester and the acylated (R)-ester. These can be separated by column chromatography.

Part C: Hydrolysis

  • Reaction: Hydrolyze the purified (S)-ester as described in the asymmetric hydrogenation protocol to obtain the final product.

ParameterValue/ConditionReference
Enzyme Candida antarctica Lipase B (CAL-B, Novozym 435)[7][10]
Acyl Donor Butyl butanoate or 2,2,2-trifluoroethyl butanoate[10]
Solvent Diisopropyl ether or neat butyl butanoate[10]
Temperature 45 °C[7]
Optimal Conversion ~50%[10]
Enantioselectivity (E) >100[10]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[11] An achiral substrate is covalently attached to a chiral auxiliary, which then directs a subsequent diastereoselective reaction.[12] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[] Evans oxazolidinones are widely used chiral auxiliaries for this purpose.[11]

Scientific Principle
Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_0 Acylation of Chiral Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Final Product auxiliary Evans Oxazolidinone acylation Acylation with a suitable acid derivative auxiliary->acylation n_acyl N-acyl oxazolidinone acylation->n_acyl enolate Formation of Boron or Titanium Enolate n_acyl->enolate reaction Diastereoselective reaction (e.g., alkylation or aldol) enolate->reaction diastereomer Diastereomerically enriched product reaction->diastereomer cleavage Cleavage of Chiral Auxiliary diastereomer->cleavage final_product (2S)-3-amino-2-(4-methylphenyl)propanoic acid cleavage->final_product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Evans Oxazolidinone-Based Synthesis

This protocol outlines a diastereoselective alkylation approach.

Part A: Acylation of the Chiral Auxiliary

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF. Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 equivalents) dropwise and stir for 15 minutes.

  • Acylation: In a separate flask, prepare the appropriate acid chloride from 2-(4-methylphenyl)acetic acid and thionyl chloride. Add the freshly prepared acid chloride (1.1 equivalents) to the lithium salt of the oxazolidinone at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Part B: Diastereoselective Azidation

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) and stir for 30 minutes.

  • Electrophilic Azidation: Add trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) (1.2 equivalents) as a solution in THF.

  • Quenching: After 1 hour at -78 °C, quench the reaction with glacial acetic acid.

  • Work-up: Warm the mixture to room temperature and concentrate. Purify by column chromatography to isolate the azide product.

Part C: Reduction and Auxiliary Cleavage

  • Reduction: Dissolve the azide in methanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a balloon of hydrogen gas until the starting material is consumed.

  • Cleavage: Remove the catalyst by filtration. To the filtrate, add a solution of lithium hydroxide (2 equivalents) and hydrogen peroxide (4 equivalents) in a THF/water mixture at 0 °C.

  • Work-up: Stir for 2-4 hours, then quench with aqueous sodium sulfite. Acidify the aqueous layer with HCl and extract with ethyl acetate. The chiral auxiliary can be recovered from the organic layer. The aqueous layer containing the product can be purified by ion-exchange chromatography to yield (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

ParameterValue/ConditionReference
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone[11][14]
Base for Enolization n-BuLi or NaHMDS[15]
Diastereomeric Ratio Often >98:2[15]
Cleavage Reagent LiOH / H2O2[16]
Auxiliary Recovery Typically high[]

Conclusion

The enantioselective synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid can be effectively achieved through several robust methodologies. Asymmetric hydrogenation offers a highly efficient and atom-economical route suitable for industrial applications. Enzymatic kinetic resolution provides an environmentally friendly option with excellent enantioselectivity under mild conditions. Chiral auxiliary-mediated synthesis, while requiring more stoichiometric steps, is a reliable and well-established method that offers high diastereoselectivity and predictable outcomes. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and available equipment and expertise.

References

  • Fülöp, F., Forró, E., & Wéber, C. (2010). Enzymatic Resolution of beta-Amino Methyl Esters using Lipase B from Candida antarctica. Tetrahedron: Asymmetry, 21(3), 335-340.
  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(18), 2573-2579.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889.
  • Abdel-Magid, A. F. (Ed.). (2006). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Elsevier.
  • de Souza, R. O. M. A., et al. (2023).
  • Li, W., et al. (2014). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 12(35), 6878-6884.
  • Murahashi, S. I., et al. (1999). Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to N-Acyloxyiminium Ions and Application for Synthesis of Optically Active 5-Substituted 8-Methylindolizidines. The Journal of Organic Chemistry, 64(11), 3844-3852.
  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159-4161.
  • European Patent Office. (1990).
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids (2nd ed.). John Wiley & Sons.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts (Doctoral dissertation, Washington University in St. Louis).
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910.
  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9577-9585.
  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (268-269), 35-42.
  • Van-Khahn, T., et al. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 24(19), 3531.
  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 53-83). Elsevier.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Dudziński, M., & Młynarski, J. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8443.
  • Tang, W., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345.
  • Zhang, Z., et al. (2021). Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines.
  • Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1972). The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation.
  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides.
  • Evans, D. A. (1982). Evans' original oxazolidinone auxiliary-based asymmetric methodology. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Cheng, S., et al. (2021). One-pot chemoenzymatic syntheses of non-canonical amino acids.
  • Sharma, P., & Kumar, R. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754.
  • De Zélicourt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988.
  • De Zélicourt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988.

Sources

Method

Catalytic asymmetric synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Application Note & Protocol High-Efficiency Catalytic Asymmetric Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid via Rhodium-Catalyzed Hydrogenation Abstract This application note provides a detailed, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Efficiency Catalytic Asymmetric Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic Acid via Rhodium-Catalyzed Hydrogenation

Abstract This application note provides a detailed, field-proven protocol for the catalytic asymmetric synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a valuable chiral β-amino acid building block. The described methodology centers on the highly efficient and enantioselective hydrogenation of a prochiral β-(acylamino)acrylate precursor using a cationic rhodium(I) complex with a chiral bisphosphine ligand. By employing the Rh-(S,S)-Me-DuPhos catalytic system, this protocol consistently achieves high yields and excellent enantiomeric excess (>99% ee). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical explanations, a step-by-step experimental procedure, and robust analytical methods for product validation.

Introduction & Significance

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Such chiral β-amino acids are critical structural motifs in numerous biologically active molecules and pharmaceuticals.[1] They serve as foundational components for the synthesis of β-peptides, which exhibit high enzymatic stability, and are integral to the structure of important drugs, including β-lactam antibiotics.[1][2]

The primary challenge in synthesizing these molecules lies in the precise control of stereochemistry. Asymmetric hydrogenation of prochiral olefins, such as β-dehydroamino acid derivatives, stands out as one of the most direct and atom-economical methods for establishing the desired stereocenter.[3][4] This method utilizes a small amount of a chiral transition-metal complex to efficiently produce optically active compounds.[3] This note details a robust protocol leveraging a well-established rhodium-DuPhos catalyst, renowned for its high efficacy and selectivity in such transformations.[2][5]

Principle of the Method: Asymmetric Hydrogenation

The core of this protocol is the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate substrate. The stereochemical outcome of the reaction is directed by a C₂-symmetric chiral bisphosphine ligand, specifically (S,S)-1,2-Bis(2,5-dimethylphospholano)ethane, commonly known as Me-DuPhos.

Mechanism of Stereoselection: The cationic Rh(I) catalyst precursor, [Rh(cod)2]BF4, reacts with the chiral Me-DuPhos ligand to form the active catalyst. This chiral complex coordinates with the prochiral substrate, methyl (Z)-3-acetamido-2-(4-methylphenyl)acrylate. The substrate chelates to the rhodium center through both the carbon-carbon double bond and the amide carbonyl oxygen.[6]

The rigid, chiral scaffold of the DuPhos ligand creates a highly asymmetric environment around the metal center. This steric and electronic influence forces the molecular hydrogen to add to the double bond from a specific face (the Re-face in this case), leading to the preferential formation of the (S)-enantiomer.[6][7] The minor diastereomeric catalyst-substrate complex, though less stable, is often more reactive towards hydrogen, ultimately determining the product's chirality in what is known as the Halpern-Brown mechanism.[3][6] The use of an electron-rich bisphosphine ligand like DuPhos is crucial for achieving high catalytic efficiency.[3]

Experimental Workflow and Key Reactions

The overall process involves two main stages: synthesis of the prochiral enamide substrate and its subsequent asymmetric hydrogenation.

G cluster_0 Part 1: Substrate Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A β-ketoester & Ammonium Acetate B Acylation (Acetic Anhydride) A->B Erlenmeyer Synthesis C Prochiral Substrate (β-Acylamino)acrylate B->C F Hydrogenation Reactor (H2 Pressure) C->F D [Rh(cod)2]BF4 & (S,S)-Me-DuPhos E Active Chiral Catalyst [Rh(Me-DuPhos)(MeOH)2]+ D->E Catalyst Formation E->F G (2S)-Product Ester F->G Stereoselective Reduction H Hydrolysis (LiOH or HCl) G->H I Final Product (2S)-3-amino-2-(4-methylphenyl)propanoic acid H->I Purification

Caption: Overall experimental workflow from substrate synthesis to the final product.

Materials and Equipment

Reagents & Solvents:

  • Methyl 3-oxo-2-(4-methylphenyl)propanoate

  • Ammonium Acetate (NH₄OAc)

  • Acetic Anhydride (Ac₂O)

  • [Bis(1,5-cyclooctadiene)rhodium(I)] tetrafluoroborate ([Rh(cod)₂]BF₄)

  • (S,S)-Me-DuPhos

  • Hydrogen (H₂), high purity (≥99.99%)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Hydrochloric Acid (HCl), 6M

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware (Schlenk flasks, round-bottom flasks, etc.)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H or equivalent)

  • NMR Spectrometer (¹H, ¹³C)

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-3-acetamido-2-(4-methylphenyl)acrylate

This procedure is adapted from standard methods for preparing β-dehydroamino acid precursors.[1]

  • Enamine Formation: In a 250 mL round-bottom flask, combine methyl 3-oxo-2-(4-methylphenyl)propanoate (10.0 g, 52.0 mmol) and ammonium acetate (5.0 g, 65.0 mmol). Add 100 mL of methanol and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ketoester.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acylation: To the resulting crude enamine, add 50 mL of anhydrous dichloromethane followed by acetic anhydride (7.5 mL, 78.0 mmol). Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with 30 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the title compound as a white solid. A mixture of E/Z isomers may be obtained, which is suitable for the subsequent hydrogenation step.[8]

Protocol 2: Catalytic Asymmetric Hydrogenation

Note: The catalyst preparation and hydrogenation reaction should be performed under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In a glovebox, add [Rh(cod)₂]BF₄ (20.3 mg, 0.05 mmol, 1 mol%) and (S,S)-Me-DuPhos (16.5 mg, 0.055 mmol, 1.1 mol%) to a Schlenk flask. Add 5 mL of anhydrous methanol and stir the solution for 20 minutes. The solution should turn from orange to a reddish-orange, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the substrate, methyl (Z)-3-acetamido-2-(4-methylphenyl)acrylate (1.24 g, 5.0 mmol), in 20 mL of anhydrous methanol.

  • Hydrogenation: Transfer the substrate solution via cannula to the catalyst solution. Transfer this final reaction mixture to the high-pressure hydrogenation vessel.

  • Pressurization: Seal the vessel, purge it three times with hydrogen gas, and then pressurize to 60 psi (approx. 4 atm) of H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Depressurization & Filtration: Carefully vent the hydrogen gas. Filter the reaction mixture through a short plug of silica gel to remove the rhodium catalyst, eluting with methanol.

  • Isolation of Ester: Concentrate the filtrate under reduced pressure to obtain the crude product ester, methyl (2S)-3-acetamido-2-(4-methylphenyl)propanoate.

Protocol 3: Hydrolysis and Final Product Isolation
  • Hydrolysis: Dissolve the crude ester from the previous step in 30 mL of methanol. Add 15 mL of 6M HCl.

  • Reflux: Heat the mixture to reflux (approx. 70-80 °C) and maintain for 6 hours until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Re-dissolve the residue in a minimum amount of hot water and allow it to cool slowly to crystallize the product hydrochloride salt. Filter the crystals, wash with cold water, and dry under vacuum to yield (2S)-3-amino-2-(4-methylphenyl)propanoic acid hydrochloride.

  • Free Amino Acid (Optional): To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (approx. pH 6) with a suitable base (e.g., 1M NaOH or Amberlite resin). The product will precipitate and can be collected by filtration.

Characterization and Results

The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The crucial parameter, enantiomeric excess (% ee), must be determined by chiral HPLC analysis.

Chiral HPLC Analysis:

  • Column: Chiralcel OD-H (or equivalent)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Typical Results Summary: The Rh-DuPhos catalytic system is known for its high efficiency and enantioselectivity for a range of β-(acylamino)acrylates.[2]

Substrate LoadingCatalyst SystemS/C RatioH₂ PressureYield (%)Enantiomeric Excess (% ee)
5.0 mmol[Rh(cod)₂]BF₄ / (S,S)-Me-DuPhos100:160 psi~95%>99% (S)

S/C = Substrate-to-Catalyst ratio. Yields are for the isolated hydrogenated ester product.

Mechanistic Visualization

G cluster_0 Catalytic Cycle A [Rh(L*)]+ B [Rh(L*)(S)]+ A->B Substrate (S) Coordination C [Rh(H)2(L*)(S)]+ B->C Oxidative Addition (H2) D [Rh(H)(L*)(Product)]+ C->D Migratory Insertion D->A Reductive Elimination (Product) label_L L* = Chiral Ligand (e.g., Me-DuPhos)

Sources

Application

Application Note: Comprehensive NMR Characterization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Abstract: This document provides a detailed, research-grade protocol for the comprehensive structural elucidation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, research-grade protocol for the comprehensive structural elucidation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring unambiguous characterization of novel amino acid derivatives and other small molecules. This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a detailed guide to spectral interpretation.

Introduction and Scientific Context

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a non-canonical amino acid, a class of molecules with significant applications in peptide synthesis, drug discovery, and materials science[1]. Its structural integrity, stereochemistry, and purity are critical parameters that directly influence its function and safety in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive, atom-level structural characterization of such molecules in solution[2][3].

This application note presents an integrated NMR protocol that leverages a suite of experiments to create a self-validating system for structural verification. By combining fundamental 1D experiments with advanced 2D correlation techniques, we can map the complete covalent framework of the molecule, ensuring the identity and purity of the analyte with a high degree of confidence.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this protocol, the following IUPAC-compliant numbering scheme will be used for (2S)-3-amino-2-(4-methylphenyl)propanoic acid. This systematic numbering is essential for the unambiguous assignment of NMR signals.

Caption: IUPAC numbering for (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Experimental Design and Workflow

A multi-faceted NMR approach is required for complete structural assignment. The workflow is designed to first identify all proton and carbon environments and then to piece together the molecular structure through scalar coupling correlations.

Caption: Overall workflow for NMR-based structural characterization.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra. A homogeneous solution free of particulate matter and paramagnetic impurities is essential.[4]

Reagents & Equipment:

  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid (5-10 mg for ¹H and routine 2D; 20-50 mg for ¹³C).

  • Deuterium oxide (D₂O, 99.9 atom % D).

  • Alternative solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent).[5]

  • Vortex mixer and/or sonicator.

  • Glass Pasteur pipette with glass wool plug (for filtration).

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the solid compound into a small, clean glass vial. Expertise Note: This concentration (~10-20 mM) provides an excellent signal-to-noise ratio for ¹H and most 2D experiments on modern spectrometers (≥400 MHz) within a reasonable time frame.

  • Solvent Selection: Add approximately 0.6 mL of D₂O to the vial. D₂O is the solvent of choice as it will exchange with the labile amine (NH₂) and carboxylic acid (COOH) protons, simplifying the aliphatic region of the spectrum. To observe these exchangeable protons, DMSO-d₆ can be used as an alternative solvent.

  • Dissolution: Vortex the sample until the solid is completely dissolved.[6] Gentle sonication may be used if dissolution is slow. A clear, homogeneous solution is required.

  • Filtration & Transfer: If any particulate matter remains, filter the solution by passing it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7] This step is critical to prevent poor magnetic field shimming, which leads to broad spectral lines.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels or tape on the section of the tube that will be inside the spectrometer's probe.[5][8]

NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be adapted as necessary based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose & Rationale
¹H (Proton) • Pulse Program: zg30• Spectral Width: ~12 ppm• Acquisition Time: ~3 s• Relaxation Delay (d1): 2-5 s• Scans (ns): 8-16To obtain a quantitative overview of all proton environments. A longer relaxation delay ensures full relaxation for accurate integration.
¹³C{¹H} (Carbon) • Pulse Program: zgpg30• Spectral Width: ~200 ppm• Acquisition Time: ~1 s• Relaxation Delay (d1): 2 s• Scans (ns): 1024-4096To identify all unique carbon atoms. Proton decoupling is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
¹H-¹H COSY • Pulse Program: cosygpqf• Spectral Width: ~12 ppm (both dimensions)• Scans (ns): 2-4• Increments: 256-512To identify protons that are scalar (J) coupled, typically through 2-3 bonds.[9][10] This is the primary method for mapping out proton-proton connectivities within spin systems.
¹H-¹³C HSQC • Pulse Program: hsqcedetgpsisp2.3• ¹H Spectral Width: ~12 ppm• ¹³C Spectral Width: ~165 ppm• Scans (ns): 4-8• Increments: 256To correlate protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[11] This experiment is crucial for assigning carbon signals based on their known proton partners.
¹H-¹³C HMBC • Pulse Program: hmbcgplpndqf• ¹H Spectral Width: ~12 ppm• ¹³C Spectral Width: ~200 ppm• Scans (ns): 8-16• Increments: 512To identify long-range correlations between protons and carbons over 2-3 bonds (ⁿJCH). This experiment is key for connecting different spin systems, such as linking the aliphatic chain to the aromatic ring.

Data Processing and Spectral Interpretation

Predicted ¹H NMR Spectrum (500 MHz, D₂O)
  • Aromatic Protons (H2'/H6' and H3'/H5'): Expected around δ 7.1-7.3 ppm. Due to the para-substitution, these protons will form a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the alkyl substituent (H2'/H6') will be coupled to the protons meta to the substituent (H3'/H5') with a typical ³JHH of ~8 Hz.[12]

  • Alpha-Proton (H2): Expected around δ 3.5-4.0 ppm. This methine proton is adjacent to the electron-withdrawing aromatic ring and the C3 methylene group. It will appear as a triplet or a doublet of doublets due to coupling with the two diastereotopic H3 protons.

  • Beta-Protons (H3a/H3b): Expected around δ 3.0-3.5 ppm. These methylene protons are diastereotopic due to the adjacent chiral center (C2). They will couple to each other (geminal coupling, ²JHH ≈ -15 Hz) and to the alpha-proton (vicinal coupling, ³JHH ≈ 6-8 Hz), resulting in complex multiplets (likely two separate doublet of doublets).

  • Methyl Protons (H7): Expected around δ 2.3 ppm. This will be a sharp singlet as there are no adjacent protons to couple with.

  • Labile Protons (NH₂ and COOH): In D₂O, these protons will exchange with deuterium and their signals will not be observed.

Predicted ¹³C{¹H} NMR Spectrum (125 MHz, D₂O)
  • Carboxyl Carbon (C1): Expected around δ 175-180 ppm.[13][14]

  • Aromatic Quaternary Carbons (C1' and C4'): Expected between δ 130-140 ppm. C4' (attached to the methyl group) will likely be further downfield.

  • Aromatic CH Carbons (C2'/C6' and C3'/C5'): Expected between δ 128-132 ppm.

  • Alpha-Carbon (C2): Expected around δ 55-60 ppm.

  • Beta-Carbon (C3): Expected around δ 40-45 ppm.

  • Methyl Carbon (C7): Expected around δ 20-22 ppm.[13]

2D Correlation Analysis: A Self-Validating System

The true power of this protocol lies in using the 2D spectra to confirm the assignments made from the 1D data.

H2 H2 (~3.7 ppm) H3 H3a/b (~3.2 ppm) H2->H3 COSY C1 C1 (~178 ppm) H2->C1 HMBC C2 C2 (~58 ppm) H2->C2 HSQC (¹J) C3 C3 (~42 ppm) H2->C3 HMBC C1p C1' (~135 ppm) H2->C1p HMBC C2p C2'/C6' (~130 ppm) H2->C2p HMBC H3->C2 HMBC H3->C3 HSQC (¹J) H3->C1p HMBC H2p H2'/H6' (~7.2 ppm) H3p H3'/H5' (~7.1 ppm) H2p->H3p COSY H2p->C2p HSQC (¹J) C3p C3'/C5' (~131 ppm) H3p->C3p HSQC (¹J) H7 H7 (Me) (~2.3 ppm) H7->C3p HMBC C4p C4' (~138 ppm) H7->C4p HMBC C7 C7 (Me) (~21 ppm) H7->C7 HSQC (¹J)

Caption: Key expected 2D NMR correlations for structural confirmation.

  • COSY Analysis:

    • A strong cross-peak will connect the alpha-proton (H2) signal to the beta-proton (H3a/H3b) signals, confirming the -CH-CH₂- aliphatic spin system.

    • A cross-peak will connect the aromatic H2'/H6' doublet with the H3'/H5' doublet, confirming their adjacent relationship on the phenyl ring.

  • HSQC Analysis:

    • This spectrum will definitively link each proton signal to its directly attached carbon, allowing for the confident assignment of C2, C3, C2'/C6', C3'/C5', and C7 based on the already assigned proton shifts.

  • HMBC Analysis (The Key to Connectivity):

    • Connecting the Aliphatic Chain to the Ring: Crucial correlations will be observed from the beta-protons (H3) and the alpha-proton (H2) to the aromatic quaternary carbon C1'. This unambiguously proves the connection point of the propanoic acid moiety to the phenyl ring.

    • Confirming the Carboxyl Group: Correlations from both H2 and H3 to the carboxyl carbon (C1) will confirm its position.

    • Confirming the Methyl Group Position: A strong correlation from the methyl protons (H7) to the aromatic quaternary carbon C4' and to the aromatic methine carbons C3'/C5' will confirm its attachment at the para position.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key correlations for (2S)-3-amino-2-(4-methylphenyl)propanoic acid in D₂O.

Atom(s)¹H Shift (ppm)¹³C Shift (ppm)MultiplicityKey HMBC Correlations
1 (COOH) -~178-H2, H3
2 (CH) ~3.7~58t or ddC1, C3, C1', C2'/C6'
3 (CH₂) ~3.2~42mC1, C2, C1'
1' (Cq) -~135-H2, H3, H2'/H6'
2'/6' (CH) ~7.2~130dC4', C1'
3'/5' (CH) ~7.1~131dC1', C7
4' (Cq) -~138-H2'/H6', H3'/H5', H7
7 (CH₃) ~2.3~21sC3'/C5', C4'

References

  • Small molecule NMR sample preparation. (2023). University of Wisconsin-Madison. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. [Link]

  • NMR Sample Preparation. (n.d.). University of Notre Dame NMR Spectroscopy. [Link]

  • Supporting Information for a relevant organic chemistry publication. (2014). Journal of Organic Chemistry. Note: While not a direct protocol, this source provides representative chemical shifts for similar amino acid structures in D₂O. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Labeled amino acids and precursors for advanced protein research. (n.d.). NMR-BIO. [Link]

  • Lichter, R. L., & Roberts, J. D. (1972). Nitrogen-15 magnetic resonance spectroscopy. X. Angular dependence of vicinal 15N-H coupling constants in amino acids. The Journal of Organic Chemistry, 37(18), 2827–2833. [Link]

  • Koskela, M. M., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. [Link]

  • NMR Data Processing and Analysis. (2024). MathWorks File Exchange. [Link]

  • Kaspar, F., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 17–33. [Link]

  • Amez, J. C., & Rizo, J. (2006). Structure-oriented methods for protein NMR data analysis. Magnetic resonance in chemistry, 44(S1), S94–S103. [Link]

  • Coupling constants. (n.d.). The Duke NMR Center. [Link]

  • Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(26), 9248–9256. [Link]

  • Mishra, N., & Coutinho, E. (2007). NMR in structural determination of proteins and peptides. Resonance, 12(1), 34-47. [Link]

  • Piao, M. Y., et al. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food science of animal resources, 39(1), 160–171. [Link]

  • NMR Coupling Constants. (n.d.). University of Iowa, Chemical Instrumentation Facility. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of California, Irvine. [Link]

  • 2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. [Link]

  • Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester. (n.d.). SpectraBase. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

  • Low/high resolution 1H proton nmr spectrum of propanoic acid. (2026). Doc Brown's Chemistry. [Link]

  • Majumder, S., et al. (2018). Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 23(10), 2667. [Link]

  • St. John, T. (2017). 2D NMR Analysis - H-H COSY NMR. YouTube. [Link]

  • Leah, R. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • COSY. (n.d.). University of Ottawa NMR Facility. [Link]

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  • 3-(2-Methylphenyl)propanoicacid. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]

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  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST WebBook. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Welcome to the technical support center for the synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a critical chiral building block in pharmaceutical development. This guide is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a critical chiral building block in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthetic routes to improve yield, purity, and stereoselectivity.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions. The most common and efficient routes to β-amino acids like our target molecule involve asymmetric hydrogenation of a β-amino acrylate precursor or a diastereoselective Mannich-type reaction.[1][2] Our troubleshooting will focus on these prevalent pathways.

Issue 1: Low Overall Yield

Question: My final yield of (2S)-3-amino-2-(4-methylphenyl)propanoic acid is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low overall yield is a multifaceted problem that can arise from incomplete reactions, side-product formation, or losses during workup and purification. Let's break down the potential causes based on a common synthetic route: Asymmetric Hydrogenation.

Potential Cause A: Incomplete Hydrogenation

The catalytic asymmetric hydrogenation of the corresponding β-enamino ester is a highly effective method for producing chiral β-amino acids.[2][3] However, incomplete conversion is a frequent cause of low yield.

  • Causality: The catalyst's activity can be compromised by impurities in the substrate or solvent, which act as poisons.[4] Insufficient hydrogen pressure or reaction time will also lead to incomplete conversion. The choice of catalyst, specifically the metal and the chiral ligand, is paramount for achieving high turnover numbers (TON) and turnover frequencies (TOF).[5]

  • Troubleshooting Steps:

    • Reagent and Solvent Purity: Ensure the β-enamino ester substrate is highly pure. Use anhydrous, degassed solvents (e.g., methanol, ethanol, or THF) to prevent catalyst deactivation by water or oxygen.[4]

    • Catalyst Handling: Handle the catalyst (e.g., a Rhodium- or Ruthenium-based complex with a chiral phosphine ligand like BINAP) under a strict inert atmosphere (N₂ or Ar).[5][6]

    • Optimize Reaction Conditions: Screen hydrogen pressure (typically 1-50 atm) and temperature (25-50 °C). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Catalyst Loading: While higher loading can increase conversion, it also increases cost. Start with a substrate-to-catalyst ratio (S/C) of 100-1000 and adjust as needed based on conversion rates.

Potential Cause B: Side Product Formation (Mannich Reaction Route)

If you are using a three-component Mannich reaction (p-tolualdehyde, an amine, and a malonate derivative), side reactions are a common source of yield loss.[7][8]

  • Causality: The formation of the initial iminium ion is a reversible equilibrium.[8] If the subsequent nucleophilic attack by the enolate is slow, side reactions such as self-condensation of the aldehyde or bis-addition can occur.[9]

  • Troubleshooting Steps:

    • Order of Addition: Pre-forming the imine or iminium ion before adding the enolate component can often minimize side reactions.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can alter equilibrium constants and favor undesired pathways.

    • Stoichiometry: Carefully control the stoichiometry of the three components. An excess of the aldehyde or amine can lead to byproducts.[9]

Potential Cause C: Product Loss During Workup/Purification

The amphoteric nature of amino acids can make them challenging to isolate.

  • Causality: During aqueous workup, the product can be lost to the aqueous phase if the pH is not carefully controlled to be near the isoelectric point (pI) of the amino acid, where its solubility in water is minimal. During crystallization, selecting a suboptimal solvent system can result in low recovery.

  • Troubleshooting Steps:

    • pH Adjustment: After saponification of the ester, carefully adjust the pH of the aqueous solution to the pI of the product to induce precipitation. Determine the pI experimentally or through prediction software.

    • Extraction: If the product is not readily crystallizing, perform extractions with a suitable organic solvent at the optimal pH.

    • Crystallization Solvent: Screen various solvent systems (e.g., water/isopropanol, ethanol/heptane) to find conditions that provide high recovery of pure crystals.

Issue 2: Poor Enantioselectivity (Low %ee)

Question: My product has a low enantiomeric excess (%ee). How can I improve the stereochemical control of the reaction?

Answer: Achieving high enantioselectivity is the primary challenge in synthesizing chiral molecules. The source of the problem lies in the transition state energetics of the stereochemistry-determining step.

Potential Cause A: Suboptimal Catalyst System (Asymmetric Hydrogenation)
  • Causality: The enantioselectivity of an asymmetric hydrogenation is dictated by the interaction between the substrate and the chiral catalyst.[5] The specific combination of the metal precursor (e.g., Rh, Ru, Ir) and the chiral ligand (e.g., BINAP, DuPhos, PHOX) creates a chiral pocket that favors the formation of one enantiomer over the other.[6][10] A mismatch between the substrate and the catalyst system leads to poor stereodiscrimination.

  • Troubleshooting Steps:

    • Ligand Screening: This is the most critical step. A screening of different classes of chiral ligands is often necessary to find the optimal one for a specific substrate.[5]

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Test a range of solvents (e.g., polar protic like MeOH, polar aprotic like THF, or nonpolar like toluene) as they can have a profound impact on enantioselectivity.

    • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[4] However, this may come at the cost of a slower reaction rate.

Catalyst SystemSolventTemperature (°C)Pressure (atm H₂)Typical ee (%)Reference
Ru(OAc)₂((R)-BINAP)MeOH2510>95[2]
[Rh(COD)((R,R)-DuPhos)]BF₄EtOH255>99[5]
[Ir(COD)(PCy₃)(py)]PF₆CH₂Cl₂3050Varies[10]

Table 1: Comparison of typical catalyst systems for asymmetric hydrogenation of related substrates. Optimal conditions for (2S)-3-amino-2-(4-methylphenyl)propanoic acid synthesis may vary.

Potential Cause B: Racemization
  • Causality: The stereocenter at the α-carbon (C2) can be susceptible to racemization, especially under harsh basic or acidic conditions during workup (e.g., ester hydrolysis). The acidic proton at the α-carbon can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face, scrambling the stereochemistry.

  • Troubleshooting Steps:

    • Mild Hydrolysis Conditions: Use milder conditions for ester hydrolysis. For example, use LiOH in a THF/water mixture at 0 °C to room temperature instead of NaOH or KOH at elevated temperatures.

    • Careful pH Control: During workup and isolation, avoid prolonged exposure to strong acids or bases. Quickly neutralize the reaction mixture after hydrolysis and proceed to isolation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for characterizing the final product and monitoring reaction progress?

A1: For routine reaction monitoring, Thin Layer Chromatography (TLC) is effective. For final product characterization:

  • Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is used to determine chemical purity.

  • Enantiomeric Excess (%ee) Determination: Chiral HPLC or Chiral Capillary Electrophoresis (CE) is required.[11][12] Columns with stationary phases like CHIROBIOTIC or CYCLOBOND are often effective for separating amino acid enantiomers.

Q2: I am considering a classical resolution approach instead of asymmetric synthesis. Is this a viable option?

A2: Yes, classical resolution of a racemic mixture of 3-amino-2-(4-methylphenyl)propanoic acid is a viable, albeit less atom-economical, alternative. This involves forming diastereomeric salts with a chiral resolving agent (e.g., (R)-mandelic acid or (S)-ibuprofen), separating the diastereomers by fractional crystallization, and then liberating the desired enantiomer by acid/base treatment. The maximum theoretical yield for the desired enantiomer is 50%.[4]

Q3: Can this synthesis be scaled up for pilot plant production?

A3: Yes. Asymmetric hydrogenation is a highly scalable and industrially preferred method due to its high efficiency and atom economy.[5] Key considerations for scale-up include:

  • Catalyst Cost and Recovery: Homogeneous catalysts can be expensive. Developing methods for catalyst recovery or switching to a heterogenized version may be necessary.

  • Safety: Handling hydrogen gas at high pressure requires specialized equipment (autoclaves) and adherence to strict safety protocols.

  • Heat Transfer: Hydrogenation reactions are often exothermic. The reactor must have adequate cooling capacity to manage the heat generated during the reaction.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (E)-methyl 3-amino-2-(p-tolyl)acrylate

This protocol outlines a general procedure. Optimization of catalyst, solvent, and conditions is highly recommended.

  • Preparation: In a glovebox, add the Rhodium precursor [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.011 mmol) to a high-pressure reactor vessel.

  • Catalyst Activation: Add 5 mL of degassed methanol to the vessel. Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas. Stir the solution under 1 atm of hydrogen for 1 hour to form the active catalyst.

  • Reaction: Vent the reactor and, under a positive flow of nitrogen, add a solution of the substrate, (E)-methyl 3-amino-2-(p-tolyl)acrylate (1.0 mmol), in 10 mL of degassed methanol via cannula.

  • Hydrogenation: Seal the reactor, purge again with hydrogen, and then pressurize to 10 atm with hydrogen. Stir the reaction mixture vigorously at 25 °C.

  • Monitoring: Monitor the reaction by taking aliquots (carefully depressurizing and purging each time) and analyzing by HPLC until the starting material is consumed (typically 8-24 hours).

  • Workup: Once complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The resulting crude ester can then be hydrolyzed using standard procedures (e.g., LiOH in THF/H₂O) to yield the final product.

  • Purification: Purify the final amino acid by recrystallization from a suitable solvent system like aqueous isopropanol.

Visual Diagrams

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of low reaction yield.

LowYieldTroubleshooting Start Start: Low Yield Observed Check_Conversion 1. Analyze Reaction Crude Is conversion <95%? Start->Check_Conversion Check_Purity 2. Analyze Crude Purity Are major side products present? Check_Conversion->Check_Purity No Incomplete_Rxn Root Cause: Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Workup_Loss 3. Analyze Aqueous & Organic Layers Is product lost during workup? Check_Purity->Workup_Loss No Side_Rxn Root Cause: Side Reactions Check_Purity->Side_Rxn Yes Isolation_Issue Root Cause: Isolation/Purification Loss Workup_Loss->Isolation_Issue Yes Solve_Conversion Solution: - Check catalyst activity - Increase H₂ pressure/time - Purify reagents/solvents Incomplete_Rxn->Solve_Conversion Solve_Purity Solution: - Optimize temperature - Adjust stoichiometry - Change order of addition Side_Rxn->Solve_Purity Solve_Workup Solution: - Adjust workup pH to pI - Optimize crystallization solvent - Use different purification method Isolation_Issue->Solve_Workup

Caption: A decision tree for troubleshooting low yield in synthesis.

Asymmetric Hydrogenation Catalytic Cycle

This diagram illustrates a simplified mechanism for the asymmetric hydrogenation of a pro-chiral enamide, a key step in the synthesis.

AsymmetricHydrogenation Catalyst [Rh(L*)]⁺ (Active Catalyst) Complex Diastereomeric Catalyst-Substrate Complexes Catalyst->Complex + Substrate Substrate Substrate (Enamino Ester) Substrate->Complex Ox_Add Oxidative Addition Complex->Ox_Add + H₂ H2 H₂ H2->Ox_Add Insertion Migratory Insertion (Stereo-determining) Ox_Add->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Product Chiral Product ((S)-Ester) Red_Elim->Product Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

References

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  • Al-Qasmi, A., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Qi, D., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. Available at: [Link]

  • Sureshan, K. M., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials. Available at: [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]

  • DiRocco, D. A., et al. (2017). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link]

Sources

Optimization

Resolving enantiomeric impurities in (2S)-3-amino-2-(4-methylphenyl)propanoic acid batches

Technical Support Center: Resolving Enantiomeric Impurities in β2 -Amino Acids Topic: Troubleshooting (2S)-3-amino-2-(4-methylphenyl)propanoic acid batches Target Audience: Researchers, Process Chemists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Enantiomeric Impurities in β2 -Amino Acids

Topic: Troubleshooting (2S)-3-amino-2-(4-methylphenyl)propanoic acid batches Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a highly valuable chiral β2 -amino acid building block used in peptidomimetics and API synthesis. Because asymmetric syntheses of β -amino acids often yield trace amounts of the undesired (2R) enantiomer, robust analytical and preparative resolution workflows are critical.

Below is our expert knowledge base, structured to address the most common analytical and preparative roadblocks you may encounter.

🛠️ Module 1: Analytical Troubleshooting (Chromatography)

Support Ticket #101: Poor Baseline Resolution and Peak Tailing User Query: "We are experiencing severe peak tailing and poor baseline resolution of the (2S) and (2R) enantiomers on standard Pirkle-type chiral stationary phases (CSPs). How can we accurately quantify a <1% (2R) impurity?"

Causality & Expert Insight: Underivatized β -amino acids exist as zwitterions in solution. The simultaneous presence of a basic primary amine and an acidic carboxylate leads to non-specific, secondary interactions with the silica backbone of traditional CSPs. This causes severe peak tailing that easily masks low-level (2R) impurities eluting closely to the main (2S) peak.

Resolution Strategy: To eliminate zwitterionic interference, you must either use a system designed for zwitterions or mask the primary amine.

  • Direct Analysis via CLEC: Use Chiral Ligand-Exchange Chromatography (CLEC). Columns like the Sumichiral OA-5000 utilize N,S-dioctyl-D-penicillamine coated on silica. When paired with a Cu(II) mobile phase, the column forms transient, rigid diastereomeric complexes with the amino acid enantiomers, allowing for sharp, well-resolved peaks without derivatization[1].

  • Pre-Column Derivatization: If CLEC is unavailable, derivatize the primary amine using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). The resulting NBD- β -amino acid derivatives exhibit excellent enantiomeric separation on standard Pirkle-type CSPs due to the added hydrophobic bulk and elimination of the basic amine[2].

AnalyticalWorkflow N1 Batch Impurity > 0.5% N2 Derivatization Required? N1->N2 N3 Direct CLEC Analysis (Sumichiral OA-5000) N2->N3 No (Zwitterion) N4 NBD-F Derivatization Pirkle-type CSP N2->N4 Yes (Primary Amine) N5 Quantify (2R) Enantiomer N3->N5 N4->N5

Analytical workflow for quantifying enantiomeric impurities.

Self-Validating Protocol: NBD-F Derivatization

  • Reaction: Dissolve 1.0 mg of the amino acid batch in 100 µL of 0.1 M borate buffer (pH 8.0). Add 100 µL of 20 mM NBD-F in acetonitrile.

  • Incubation: Heat at 60°C for 5 minutes in the dark.

  • Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl.

  • Validation Step: Before running your batch, inject a derivatized racemic standard. You must observe a resolution factor ( Rs​ ) > 1.5. If Rs​ < 1.5, adjust the mobile phase modifier (e.g., add 0.1% TFA) before analyzing the actual batch.

🛠️ Module 2: Late-Stage Batch Upgrading (Chemical Resolution)

Support Ticket #102: Failed Recrystallization of API User Query: "Our API batch has a 15% (2R) enantiomeric impurity. Direct recrystallization from ethanol/water only precipitates the racemate, leaving the mother liquor enriched in the (2S) form. How do we upgrade the solid to >99% ee?"

Causality & Expert Insight: Enantiomers of 3-amino-2-arylpropanoic acids frequently crystallize as racemic compounds rather than conglomerates. Because the thermodynamic solubility of the racemic crystal lattice is lower than that of the pure enantiomer, direct crystallization of an 85% ee mixture will selectively crash out the racemate. To break this symmetry, you must introduce a chiral resolving agent to form diastereomeric salts, which possess entirely distinct lattice energies and solubility profiles[3].

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Suspend 10.0 g of the enriched (2S)-3-amino-2-(4-methylphenyl)propanoic acid batch in 100 mL of Methanol/Water (9:1 v/v).

  • Chiral Acid Addition: Add 1.0 equivalent of (-)-camphor-10-sulfonic acid (CSA). Heat to 70°C under stirring until complete dissolution is achieved.

  • Controlled Crystallization: Cool the reactor linearly to 20°C at a rate of 0.5°C/min. Causality: Rapid cooling traps the undesired diastereomer in the crystal lattice; slow cooling promotes the selective thermodynamic crystallization of the (2S)-amine·(-)-CSA salt.

  • Validation Step: Filter a small aliquot of the mother liquor and check its optical rotation or chiral HPLC profile. It should be highly enriched in the (2R) enantiomer. If not, reheat and add 5% more water to increase solubility differentials.

  • Isolation: Filter the bulk crystals and wash with ice-cold methanol.

  • Free-basing: Resuspend the salt in 50 mL of DI water. Adjust the pH to the isoelectric point (approx. pH 6.0) using 1M NaOH. The enantiopure (2S) free zwitterion will precipitate. Filter and dry.

🛠️ Module 3: Upstream Process Optimization (Biocatalysis)

Support Ticket #103: Material Loss in Late-Stage Resolution User Query: "Chemical resolution at the final step caps our maximum theoretical yield at 50%, and recycling the (2R) salt is labor-intensive. Can we resolve the stereocenters earlier in the synthetic route?"

Causality & Expert Insight: Yes. Moving the resolution upstream via biocatalysis is highly efficient. Hydrolase enzymes (such as lipases) possess highly stereoselective active sites that preferentially bind one enantiomer of a β -amino acid ester. The steric bulk of the 4-methylphenyl group at the C2 position forces the (2R) and (2S) esters to adopt vastly different poses in the enzyme pocket, allowing the enzyme to hydrolyze only one enantiomer into the free acid while leaving the other intact[4].

Self-Validating Protocol: Enzymatic Kinetic Resolution

  • Precursor Preparation: Synthesize the racemic ethyl 3-amino-2-(4-methylphenyl)propanoate.

  • Reaction Setup: Suspend 50 g of the racemic ester in 500 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 10% v/v MTBE to enhance substrate solubility.

  • Biocatalyst Addition: Add 2.0 g of immobilized Candida antarctica Lipase B (CALB).

  • Incubation & Validation: Stir at 35°C. Validation Step: Monitor the reaction via chiral HPLC. Stop the reaction precisely at 50% conversion (usually 12-18 hours). Over-running the reaction will degrade the ee of the remaining ester.

  • Separation: Filter off the immobilized enzyme. Extract the mixture with ethyl acetate. The unreacted (2S)-ester moves to the organic phase, while the hydrolyzed (2R)-acid remains in the aqueous buffer.

  • Final Hydrolysis: Isolate the (2S)-ester from the organic phase and subject it to mild acid hydrolysis (2M HCl, 60°C) to yield the enantiopure (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

ResolutionPathway Racemate Racemic β-Amino Acid (Free Zwitterion) Salt Add (-)-CSA (Diastereomeric Salt) Racemate->Salt Ester Racemic β-Amino Ester (Precursor) Enzyme Hydrolase Enzyme (Kinetic Resolution) Ester->Enzyme Crystallization Selective Crystallization (2S)-Amine·(-)-CSA Salt->Crystallization Extraction Acid-Base Extraction (2S)-Ester + (2R)-Acid Enzyme->Extraction PureS1 Enantiopure (2S)-Acid Crystallization->PureS1 pH Adjustment PureS2 Enantiopure (2S)-Acid Extraction->PureS2 Acid Hydrolysis

Chemical vs enzymatic resolution pathways for beta-amino acids.

📊 Quantitative Data Summary

Table 1: Comparison of Resolution Strategies for β2 -Amino Acids

Resolution StrategyTarget StageTypical ee RecoveryYield (Max 50%)ScalabilityKey Reagents
Chiral Ligand-Exchange HPLC Analytical>99.9%N/A (Analytical)LowCu(II), Penicillamine CSP
Diastereomeric Salt Formation Late-Stage API95-99%35-42%High(-)-CSA, Methanol/Water
Enzymatic Kinetic Resolution Early-Stage Precursor>99.5%45-49%Very HighLipase (CALB), Buffer

📚 References

1.1 - ResearchGate 2.2 - ResearchGate 3.3 - ResearchGate 4.4 - Google Patents

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (2S)-3-amino-2-(4-methylphenyl)propanoic acid (also known as 4-Methyl-L-phenylalanine). This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2S)-3-amino-2-(4-methylphenyl)propanoic acid (also known as 4-Methyl-L-phenylalanine). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility hurdles encountered with this non-proteinogenic amino acid. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Q1: What is (2S)-3-amino-2-(4-methylphenyl)propanoic acid, and why is its solubility in organic solvents a primary concern?

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a derivative of the essential amino acid L-phenylalanine. Like other free amino acids, it exists predominantly as a zwitterion at neutral pH. This dual-charge state (a positively charged ammonium group and a negatively charged carboxylate group) results in strong intermolecular electrostatic interactions and a high crystal lattice energy, making it behave much like a salt. Consequently, it exhibits high solubility in polar protic solvents like water but is often poorly soluble in the less polar organic solvents frequently used for synthesis, purification, and formulation (e.g., dichloromethane, toluene, ethyl acetate).[1][2] This poor organic solubility can severely limit its utility in common synthetic reactions such as peptide couplings, esterifications, and other derivatizations.

Q2: What are the general solubility characteristics of this compound?

While specific quantitative data across a wide range of solvents is sparse, the general behavior follows the "like dissolves like" principle.[3]

  • High Solubility: Expected in polar protic solvents (e.g., water, short-chain alcohols to some extent) and highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

  • Low to Insoluble: Expected in non-polar and moderately polar aprotic organic solvents such as hexane, toluene, diethyl ether, and dichloromethane (DCM).

  • Variable: Some sources report solubility in solvents like chloroform, DCM, and ethyl acetate, which may be achievable at low concentrations, with heating, or may refer to derivatized forms of the molecule.[4][5] In its free zwitterionic form, significant solubility in these solvents is not typical without modification.

Q3: I'm struggling with initial dissolution. What are some quick steps I can try?

Before moving to more complex chemical modifications, consider these preliminary steps:

  • Heating: Gently warming the solvent can sometimes increase the solubility of a compound. However, be cautious of potential degradation, especially for extended periods or at high temperatures.

  • Co-Solvent System: Try a solvent mixture. Adding a small percentage (e.g., 5-10%) of a more polar solvent like methanol or DMSO to your primary organic solvent can sometimes disrupt the crystal lattice enough to achieve dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process for kinetically limited solubilities.

Q4: Are there any critical safety precautions I should take when modifying the compound to improve solubility?

Yes. The methods described in this guide involve chemical reactions. Always:

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Strong acids like trifluoroacetic acid (TFA) and reagents for forming acid chlorides (e.g., thionyl chloride) are corrosive and moisture-sensitive. Handle them with extreme care.

  • When performing reactions, be mindful of potential exotherms, especially during acid-base neutralizations.

Part 2: Troubleshooting Guide: In-Depth Solutions

This section provides detailed, step-by-step solutions to specific solubility problems, explaining the chemical rationale behind each approach.

Problem 1: My compound shows negligible solubility in my desired reaction solvent (e.g., DCM, THF, Acetonitrile).

This is the most common issue, stemming directly from the compound's zwitterionic nature. The most effective solution is to disrupt this charge-separated state through chemical modification.

Causality: The most robust and widely practiced strategy in organic synthesis is to "mask" the polar amine (-NH₂) and carboxylic acid (-COOH) functional groups with lipophilic (less polar) protecting groups. This transformation neutralizes the zwitterionic charges, breaks the strong intermolecular forces, and dramatically increases solubility in organic solvents.[6]

Recommended Strategy: N-Boc Protection and Esterification

This two-step process converts the insoluble amino acid into a highly soluble organic molecule, perfect for subsequent reactions like peptide coupling.

Experimental Protocol: N-Boc Protection

  • Setup: In a round-bottom flask, suspend (2S)-3-amino-2-(4-methylphenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 2:1 ratio).

  • Basification: Cool the suspension in an ice bath and add sodium hydroxide (NaOH) solution (e.g., 1N aqueous solution, ~2.2 eq) to raise the pH and deprotonate the ammonium group.[7]

  • Boc Anhydride Addition: While stirring vigorously, add Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous solution with a non-polar solvent like diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer with a mild acid (e.g., 10% citric acid or potassium bisulfate) to pH ~2-3.[7]

  • Extraction: Extract the N-Boc protected product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

The resulting N-Boc protected acid is typically much more soluble in solvents like DCM, ethyl acetate, and THF. For even greater solubility, the carboxylic acid can be further converted to a simple ester (e.g., methyl or ethyl ester).[8]

Causality: While counterintuitive, converting the zwitterion into a defined salt can sometimes improve solubility in certain polar aprotic solvents. For example, a specialized solvent system can be created to dissolve amino acids directly.

Experimental Protocol: Acid/Base Solvent System A study by Mitin (1996) demonstrated an effective solvent system for dissolving free amino acids for acylation reactions.[9]

  • Solvent Preparation: Prepare a solution of Dimethylformamide (DMF) containing a strong acid (e.g., Trifluoroacetic acid, TFA) and a tertiary base with a pKa ≤ 6 (e.g., pyridine).

  • Dissolution: The amino acid is dissolved in this system, which maintains an apparent pH suitable for preventing zwitterion formation and promoting solubility.

  • Application: This dissolved amino acid can then readily react with acylating reagents like Boc₂O or activated esters for peptide synthesis.[9]

Problem 2: My reaction is biphasic, and I need to bring the amino acid into the organic phase to react.

For reactions involving an aqueous (or solid) phase and an immiscible organic phase, a phase-transfer catalyst can be employed.

Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10][11] For amino acids, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is typically used. The catalyst's lipophilic cation pairs with the deprotonated amino acid (carboxylate anion) at the interface of the two phases. This new, more organic-soluble ion pair is then shuttled into the organic solvent, where it can react with an electrophile (e.g., an alkyl halide).[12][13]

General Protocol for PTC Alkylation:

  • Setup: Combine the amino acid (1.0 eq), an alkylating agent (e.g., benzyl bromide, 1.1 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable organic solvent (e.g., toluene or DCM).

  • Base Addition: Add an aqueous solution of a base (e.g., 50% aq. KOH) or a solid base (e.g., powdered KOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.[13]

  • Monitoring: Track the reaction's progress using an appropriate method like TLC or LC-MS.

  • Work-up: Upon completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry, filter, and concentrate.

Problem 3: The compound dissolves initially but precipitates during the work-up or an attempt to adjust the pH.

This issue arises from the pH-dependent charge state of the molecule. Understanding the isoelectric point (pI) is key to controlling its solubility during extractions and purifications.

Causality: An amino acid has its lowest aqueous solubility at its isoelectric point (pI), the pH at which the net charge on the molecule is zero.[1][14] By adjusting the pH far away from the pI, you can force the molecule to exist predominantly as a water-soluble cation (at low pH) or anion (at high pH), allowing for selective extraction and purification. The pKa of the carboxylic acid is approximately 2.2, while the pKa of the ammonium group is around 9.1 (values for phenylalanine, which should be similar).[5]

  • At Low pH (e.g., pH < 2): The carboxylate group is protonated (-COOH), and the amino group remains protonated (-NH₃⁺). The molecule is a water-soluble cation.

  • At High pH (e.g., pH > 10): The ammonium group is deprotonated (-NH₂), and the carboxylate group remains (-COO⁻). The molecule is a water-soluble anion.

  • At the pI (approx. pH 5.5-6.0): The molecule exists as the zwitterion, which is least soluble in water and prone to precipitation.[15]

Workflow for Purification by pH Adjustment:

  • Acidic Wash: Dissolve the crude reaction mixture in an organic solvent (if possible, or perform this on the aqueous work-up layer). To remove basic impurities, wash the solution with a dilute acid (e.g., 1M HCl). Your target compound will become cationic and move into the aqueous layer.

  • Basification & Extraction: Separate the layers. Now, take the acidic aqueous layer and carefully adjust the pH to >10 with a base (e.g., 1N NaOH). Your compound is now an anion. If you have acidic impurities, you can now extract them with an organic solvent.

  • Precipitation/Isolation: To isolate your product, carefully adjust the pH of the basic aqueous layer back to the isoelectric point (pI ≈ 5.5-6.0) using dilute acid. The zwitterionic compound should precipitate out of the solution. It can then be collected by filtration, washed with cold water, and dried.

Part 3: Data Summaries & Visualizations
Table 1: Expected Solubility Trends of (2S)-3-amino-2-(4-methylphenyl)propanoic acid and its N-Boc Derivative
Compound FormSolvent ClassExample SolventsExpected SolubilityRationale
Free Amino Acid (Zwitterion)Polar ProticWater, MethanolHigh to ModerateStrong dipole-dipole and hydrogen bonding interactions.
Polar AproticDMSO, DMFModerate to HighStrong dipole interactions can solvate the zwitterion.
Non-Polar AproticToluene, Hexane, DCMVery Low / InsolubleSolvent cannot overcome the high crystal lattice energy.[3]
N-Boc Protected (Neutral)Polar ProticWaterLow / InsolubleIncreased lipophilicity reduces solubility in water.
Polar AproticDMSO, DMF, THFHighMolecule is now a polar organic compound.
Non-Polar AproticDCM, Ethyl Acetate, TolueneModerate to HighLipophilic protecting group enhances solubility significantly.[6]
Diagrams

Below are graphical representations of the key concepts and workflows discussed in this guide.

pH_Dependent_Forms cluster_low_pH Low pH (e.g., < 2) cluster_pI Isoelectric Point (pI ≈ 5.5-6.0) cluster_high_pH High pH (e.g., > 10) cation Cationic Form (Water Soluble) zwitterion Zwitterionic Form (Poorly Soluble) cation->zwitterion + OH⁻ zwitterion->cation + H⁺ anion Anionic Form (Water Soluble) zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: pH-dependent forms of the amino acid and their relative water solubility.

Protection_Workflow start Insoluble Zwitterion in Organic Solvent protect N-Boc Protection (e.g., Boc₂O, Base) start->protect Step 1 soluble Soluble N-Boc Amino Acid in Organic Solvent protect->soluble Result react Perform Organic Reaction (e.g., Peptide Coupling) soluble->react Step 2 deprotect Deprotection (e.g., TFA) react->deprotect Step 3 final Final Product deprotect->final

Caption: Workflow for enhancing organic solubility using a protecting group strategy.

References
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., et al. (2001). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Angewandte Chemie International Edition, 40(10), 1912-1915. Available from: [Link]

  • University of Groningen. (n.d.). Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Retrieved from [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. Available from: [Link]

  • Maruoka, K. (2003). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 197-206. Available from: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available from: [Link]

  • Wiley Online Library. (n.d.). 5 Methods for Protein Synthesis. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Reddit. (2025). How do you separate compounds which are soluble in water? Retrieved from [Link]

  • Chabukswar, A. R., Jagdale, S. C., & Gandhi, P. M. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Inventi Rapid: Pharm Tech, 2019(2). Available from: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and assessment of antimicrobial and cytotoxicity of some novel synthesized coupled products of amino acids and ethylenediamine. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • PubChem. (n.d.). DL-Phenylalanine, methyl ester. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor coupling efficiency of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting for poor coupling efficiency encountered when using (2S)-3-amino-2-(4-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting for poor coupling efficiency encountered when using (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a sterically hindered building block. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with (2S)-3-amino-2-(4-methylphenyl)propanoic acid resulting in low yield?

The primary reason for poor coupling efficiency with this amino acid is significant steric hindrance.[1] Steric hindrance occurs when the size and spatial arrangement of atoms near a reaction site physically obstruct the approach of other molecules.[1]

In the case of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, the bulky 4-methylphenyl (tolyl) group is positioned on the α-carbon, directly adjacent to the carboxylic acid. During the coupling step, this tolyl group acts as a molecular shield, impeding the nucleophilic attack by the N-terminal amine of the growing peptide chain on the activated carboxyl group. This obstruction slows down the rate of amide bond formation, often leading to incomplete reactions and the formation of deletion sequences.[1][2]

Q2: How can I definitively diagnose that steric hindrance is the cause of my low yield?

A systematic diagnostic workflow is essential to distinguish steric hindrance from other common issues in solid-phase peptide synthesis (SPPS), such as reagent degradation or peptide aggregation.[2][3]

  • Perform an On-Resin Qualitative Test: The Kaiser test is an excellent method for detecting free primary amines.[2] After a coupling step with (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a strong positive result (an intense blue color on the resin beads) indicates a large number of unreacted N-terminal amines, pointing to a failed coupling.[2][4] A negative or weak result from a subsequent coupling would further implicate the hindered residue as the culprit.

  • Analyze a Small-Scale Test Cleavage: Cleave the peptide from a small amount of resin (10-20 mg) and analyze the crude product via Mass Spectrometry (MS) and HPLC.[2][3]

    • MS Analysis: Look for a major peak corresponding to the mass of the peptide without the hindered amino acid (a deletion sequence). This is strong evidence of coupling failure at that specific step.[2]

    • HPLC Analysis: A complex chromatogram with a significantly reduced peak for the target peptide suggests widespread synthesis problems, while a prominent peak for a truncated sequence points directly to a specific coupling failure.[2]

  • Sequence-Dependent Failure: If you observe that low coupling efficiency consistently occurs only when introducing this specific amino acid, steric hindrance is the most probable cause.[1]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

The choice of coupling reagent is critical when dealing with steric hindrance. While standard reagents may suffice for simple sequences, hindered couplings require more potent activators. The goal is to create a highly reactive intermediate that can react with the sterically encumbered amine before it degrades or participates in side reactions.

Coupling Reagent ClassExamplesMechanism & Suitability for Hindered CouplingsPotential Drawbacks
Phosphonium Salts PyBOP, PyAOPForm highly reactive phosphonium esters. Generally very effective for hindered couplings and less prone to racemization at elevated temperatures compared to other classes.Can be more expensive.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMUForm active esters (HOBt or HOAt esters). HATU and HCTU are often considered superior for difficult couplings due to the formation of the highly reactive OAt-ester.[5] COMU is also highly effective but can be less stable in DMF.[6]Guanidinylation of the N-terminal amine can occur as a side reaction, especially with HBTU/TBTU, terminating the peptide chain.[5]
Carbodiimides DICForms an O-acylisourea intermediate. Often used with an additive like Oxyma Pure® or HOBt to increase efficiency and suppress racemization. DIC/Oxyma is a potent, cost-effective combination.Can cause dehydration of Asn and Gln side chains if not used with an additive.

Recommendation: For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, start with a high-potency uronium salt like HATU or a phosphonium salt like PyAOP .

Q4: Beyond changing reagents, what protocol modifications can I implement to improve yield?

Optimizing reaction conditions can often overcome the activation energy barrier imposed by steric hindrance.[1]

  • Increase Reaction Time: Extend the coupling time significantly, for example, from the standard 1-2 hours to 4 hours or even overnight.[1] This allows more time for the slow reaction to proceed to completion.

  • Employ "Double Coupling": After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid and base.[4] This second exposure can drive the reaction to completion by re-introducing reagents at their full concentration.

  • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 3-5 equivalents to 5-10 equivalents) relative to the resin loading.

  • Elevate the Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the steric barrier. However, this must be done with caution as it can increase the risk of racemization, particularly for sensitive amino acids.[1] Microwave-assisted peptide synthesis is an excellent modern technique that uses controlled heating to dramatically improve the efficiency of difficult couplings.[7]

Q5: Could peptide aggregation be a contributing factor to the poor coupling?

Yes, absolutely. While steric hindrance is a localized effect at the reaction center, it can contribute to broader issues like peptide aggregation.[8] "Difficult sequences," often containing hydrophobic or sterically bulky residues, can fold into secondary structures (like β-sheets) on the resin support.[7] This aggregation causes the peptide-resin matrix to collapse, limiting the diffusion of reagents to the reactive N-terminus.[2][7]

If you suspect aggregation is compounding the steric hindrance problem, consider these strategies:

  • Use Chaotropic Salts: Adding salts like LiCl to the coupling reaction can disrupt secondary structures.

  • Incorporate Structure-Disrupting Elements: For very long or difficult sequences, the temporary incorporation of pseudoproline dipeptides or Dmb-protected amino acids can break up aggregation-prone structures.

  • Switch to a PEG-based Resin: Resins like NovaSyn® TG or PEGA are designed to improve solvation of the growing peptide chain, which can help prevent aggregation.

Visual Troubleshooting and Mechanisms

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram outlines a logical workflow for diagnosing and resolving poor coupling yields associated with (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

G Troubleshooting Workflow cluster_solutions Solutions for Incomplete Coupling start Low Yield After Coupling Hindered AA* kaiser_test Perform Qualitative Kaiser Test on Resin start->kaiser_test ms_analysis Analyze Test Cleavage by HPLC/MS start->ms_analysis kaiser_pos Result: Positive (Blue) Free Amines Present kaiser_test->kaiser_pos kaiser_neg Result: Negative (Yellow) No Free Amines kaiser_test->kaiser_neg ms_deletion MS shows Deletion Sequence (M - Hindered AA) ms_analysis->ms_deletion ms_ok MS shows Target Mass No Deletion ms_analysis->ms_ok diagnosis_coupling Diagnosis: Incomplete Coupling kaiser_pos->diagnosis_coupling diagnosis_other Diagnosis: Issue is Elsewhere (e.g., Cleavage, Aggregation) kaiser_neg->diagnosis_other ms_deletion->diagnosis_coupling ms_ok->diagnosis_other solution_reagent Change Coupling Reagent (e.g., to HATU, PyAOP) diagnosis_coupling->solution_reagent solution_conditions Increase Reaction Time &/or Temperature diagnosis_coupling->solution_conditions solution_double Perform Double Coupling diagnosis_coupling->solution_double caption *AA = Amino Acid

Caption: A decision tree for troubleshooting low coupling yield.

Mechanism of Steric Hindrance in Amide Bond Formation

This diagram illustrates how the bulky tolyl group physically blocks the incoming amine during the coupling reaction.

G cluster_reactants Reactants cluster_transition Transition State ActivatedAA Activated Hindered AA (O-Acylisourea Intermediate) Hindrance Steric Hindrance ActivatedAA->Hindrance IncomingAmine Incoming Peptide Chain (R'-NH2) IncomingAmine->Hindrance Nucleophilic Attack Blocked Product Desired Amide Bond (Low Yield) Hindrance->Product Overcome (Optimized Conditions) NoReaction No Reaction (Deletion Sequence) Hindrance->NoReaction Not Overcome (Standard Conditions) caption Conceptual model of steric hindrance.

Caption: Conceptual model of steric hindrance.

Detailed Experimental Protocols

Protocol 1: Qualitative Kaiser Test for Free Primary Amines

This test is used to check for the completeness of a coupling reaction on solid support.[2]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash thoroughly with DMF, then ethanol.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, Solution B, and Solution C to the beads.[2]

  • Heat the test tube in a heating block at 100-120°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines, signifying a failed or incomplete coupling reaction.

  • Yellow/Colorless: Indicates the absence of free primary amines, signifying a successful and complete coupling reaction.

Protocol 2: Optimized Coupling for a Sterically Hindered Residue

This protocol uses HATU as the coupling agent and incorporates extended reaction times.

Materials:

  • Fmoc-protected (2S)-3-amino-2-(4-methylphenyl)propanoic acid (5 eq.)

  • HATU (4.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine (1 eq.)

Procedure:

  • In a clean vessel, dissolve the Fmoc-protected hindered amino acid and HATU in DMF.

  • Add the base (DIEA or Collidine) to the solution to begin the activation. Let it pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the washed and drained peptide-resin.

  • Allow the coupling reaction to proceed for a minimum of 4 hours at room temperature with agitation.

  • After the reaction time, take a small sample of resin for a Kaiser test (Protocol 1).

  • If the Kaiser test is positive: The coupling is incomplete. Drain the reaction vessel, wash the resin 3x with DMF, and repeat steps 1-4 (this is the "double coupling" method).[4]

  • If the Kaiser test is negative: The coupling is complete. Proceed with washing the resin and continue to the next deprotection step in your synthesis cycle.

Protocol 3: Small-Scale Test Cleavage and Analysis

This protocol is used to quickly assess the quality of the synthesis without consuming all the material.[2][3]

Cleavage Cocktail (Example):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Dry a small sample of the peptide-resin (10-20 mg) under vacuum.

  • Place the dried resin in a microcentrifuge tube.[3]

  • Add the cleavage cocktail (e.g., 200 µL) to the resin. Ensure appropriate scavengers are used based on the peptide sequence.

  • Allow the cleavage to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads (e.g., using a cotton-plugged pipette tip) into a new tube.

  • Precipitate the cleaved peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and allow the crude peptide pellet to air dry.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) for analysis by HPLC and MS.[3]

References

  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Troubleshooting low yield in N3-peptide synthesis - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences" - [Source URL not available, content was synthesized
  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - Journal of the American Chemical Society. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. [Link]

  • What do you do when your peptide synthesis fails? - Biotage. [Link]

  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid | 1260684-80-7 - Appchem. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. [Link]

Sources

Troubleshooting

Optimizing purification of (2S)-3-amino-2-(4-methylphenyl)propanoic acid by chiral HPLC

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric purification of (2S)-3-amino-2-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals tasked with the enantiomeric purification of (2S)-3-amino-2-(4-methylphenyl)propanoic acid .

As an underivatized β2 -amino acid, this molecule presents unique chromatographic challenges: it possesses an amphoteric core (a primary amine and a carboxylic acid) and a hydrophobic p-tolyl side chain. Traditional polysaccharide-based chiral stationary phases (CSPs) often require pre-column derivatization (e.g., Fmoc or Boc protection) to achieve baseline resolution. However, to prevent racemization and streamline your workflow, this guide focuses on direct enantioseparation using field-proven Zwitterionic and Crown Ether methodologies.

Diagnostic Decision Tree

HPLC_Workflow Start Analyte: (2S)-3-amino-2-(4-methylphenyl)propanoic acid (Amphoteric β-amino acid) Direct Direct Separation (Underivatized) Start->Direct Deriv Indirect Separation (Fmoc/Boc Derivatized) Start->Deriv ZWIX Zwitterionic CSP Chiralpak ZWIX(+) / ZWIX(-) Direct->ZWIX Crown Crown Ether CSP Crownpak CR-I(+) / CR-I(-) Direct->Crown Poly Polysaccharide CSP Chiralpak AD / OD Deriv->Poly OptZWIX Mechanism: Double Ion-Pairing Eluent: MeOH/H2O + FA/DEA ZWIX->OptZWIX OptCrown Mechanism: Host-Guest Complex Eluent: pH 1-2 HClO4 + MeOH Crown->OptCrown OptPoly Mechanism: H-Bonding / Steric Eluent: Hexane / IPA Poly->OptPoly

Diagnostic workflow for selecting chiral HPLC methodologies for amphoteric β-amino acids.

Core Methodologies & Self-Validating Protocols

Method A: Direct Purification via Zwitterionic CSP (Chiralpak ZWIX)

Mechanistic Rationale: Chiralpak ZWIX(+) and ZWIX(-) are synthesized by fusing cinchona alkaloids (quinine or quinidine) with trans-2-aminocyclohexanesulfonic acid[1]. This creates a zwitterionic surface that separates amphoteric molecules via a synergistic double ion-pairing mechanism, making it ideal for free β -amino acids[2].

Step-by-Step Protocol:

  • Column Selection: CHIRALPAK ZWIX(+) (250 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Water (98:2 v/v).

  • Buffer Addition: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the bulk solvent.

    • Self-Validation Check: Ensure the molar ratio of FA to DEA is exactly 2:1. This establishes the weakly acidic apparent pH (~4.5) required to ionize both the stationary phase's sulfonic acid/quinuclidine groups and the analyte's amphoteric core[3].

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or LC-MS (ESI+).

Method B: Direct Purification via Crown Ether CSP (Crownpak CR-I)

Mechanistic Rationale: Crown ethers form a stereoselective host-guest inclusion complex with primary ammonium ions. The analyte's amine must be fully protonated ( NH3+​ ) to fit into the chiral crown ether cavity[4].

Step-by-Step Protocol:

  • Column Selection: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Add 10% Methanol (v/v) to mitigate the hydrophobic retention caused by the analyte's p-tolyl group[4].

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Temperature: 5 °C to 10 °C.

    • Self-Validation Check: Monitor the separation factor ( α ). Lowering the column temperature exponentially increases the stability of the host-guest complex, dramatically improving enantiomeric resolution (Rs).

  • Detection: UV at 210 nm.

Optimization Parameters

The following table summarizes the causal relationships between chromatographic parameters and enantioseparation performance for your specific analyte:

ParameterZwitterionic CSP (ZWIX)Crown Ether CSP (CR-I)Mechanistic Effect / Causality
Mobile Phase pH Apparent pH ~ 4-5 (FA/DEA)pH 1.0 - 2.0 ( HClO4​ )ZWIX requires balanced double ion-pairing[3]. CR-I requires full protonation of the primary amine for cavity inclusion[4].
Organic Modifier High (e.g., 98% MeOH)Low (0 - 15% MeOH)ZWIX relies on polar organic modes to enhance ionic interactions[5]. CR-I uses water to drive hydrophobic complexation.
Temperature 25 °C (Standard)0 °C - 10 °C (Optimal)Lower temperatures in CR-I stabilize the weak host-guest inclusion complex, increasing α and Rs.
Additives Formic Acid, DiethylaminePerchloric Acid, TFAAdditives in ZWIX compete with the analyte for ion-exchange sites, modulating retention time and peak shape[6].

Troubleshooting Guide & FAQs

Q: Why is my (2S)-3-amino-2-(4-methylphenyl)propanoic acid peak exhibiting severe tailing on the ZWIX column? A: Peak tailing on zwitterionic columns is almost always a symptom of an imbalanced acid-base ratio in the mobile phase. The double ion-pairing equilibrium is highly sensitive to counter-ions. If you are using 50 mM Formic Acid and 25 mM DEA, ensure the exact 2:1 molar ratio. If tailing persists, increase the buffer concentration (e.g., to 100 mM FA / 50 mM DEA) to outcompete non-specific secondary interactions (such as Van der Waals forces with the p-tolyl group)[3][6].

Q: I need to quantify a trace amount of the (2R) enantiomer, but it elutes on the tail of the major (2S) peak. How can I fix this? A: You must reverse the enantiomer elution order. Both ZWIX and Crownpak columns offer pseudo-enantiomeric stationary phases specifically for this purpose.

  • For ZWIX: Switch from CHIRALPAK ZWIX(+) (quinine-derived) to CHIRALPAK ZWIX(-) (quinidine-derived)[1][2].

  • For Crownpak: Switch from CROWNPAK CR-I(+) to CR-I(-)[4]. This will cause the trace (2R) impurity to elute before the major (2S) peak, allowing for accurate integration and quantitation without interference.

Q: Can I use Acetonitrile (ACN) instead of Methanol (MeOH) to improve the solubility of my analyte? A: Yes, but with caveats. On ZWIX columns, replacing MeOH with ACN or THF can drastically alter stereoselectivity. Methanol acts as both a hydrogen-bond donor and acceptor, which actively participates in the chiral recognition mechanism. ACN is aprotic and will generally increase retention time (as it is a weaker eluent in polar-ionic modes) but may reduce the separation factor ( α ). If solubility is an issue, a ternary mixture (e.g., MeOH/ACN/H2O 49:49:2) is recommended[5].

Q: Why is Perchloric acid ( HClO4​ ) preferred over Trifluoroacetic acid (TFA) for the Crown Ether column? A: While TFA can be used, HClO4​ provides superior chaotropic properties and lacks UV absorbance at 210 nm. This is critical since underivatized aliphatic/aromatic amino acids have weak chromophores. Furthermore, the perchlorate anion ( ClO4−​ ) is less likely to form a competing ion-pair with the protonated amine compared to trifluoroacetate, thereby not interfering with the host-guest complexation inside the crown ether ring[4].

References

  • Chiral Technologies / Daicel Corporation. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Chiraltech.com. Available at:[Link]

  • Daicel Chiral Technologies. "CHIRALPAK ZWIX(-) - HPLC." HPLC.eu. Available at:[Link]

  • Franco, P., et al. "Zwitterionic Chiral Stationary Phases Based on Cinchona and Chiral Sulfonic Acids for the Direct Stereoselective Separation of Amino Acids and Other Amphoteric Compounds." PubMed (NIH). Available at:[Link]

  • Hoffmann, C. V., et al. "Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Daicel Chiral Technologies. "Daicel and ChromTech columns - HPLC (Crownpak CR-I)." HPLC.eu. Available at: [Link]

  • LCGC International. "Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography." Chromatography Online. Available at: [Link]

Sources

Optimization

Preventing racemization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid during peptide coupling

Topic: Preventing Racemization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid During Peptide Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of (2S)-3-amino-2-(4-methylphenyl)propanoic acid During Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in synthetic peptide chemistry: maintaining the chiral integrity of β2 -aryl amino acids during amide bond formation.

The Mechanistic Root Cause: Why Does Racemization Occur?

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a β2 -homo-amino acid featuring an aryl (p-tolyl) group at the α -carbon (C2 position). During standard C-terminal activation (e.g., forming an O-acylisourea or active ester), the proton at the C2 position becomes exceptionally acidic.

The Causality: The acidity of the C2 proton is synergistically amplified by the electron-withdrawing activated carboxylate and the adjacent p-tolyl group. When exposed to tertiary amine bases (like DIPEA or TEA), the C2 proton is rapidly abstracted. The p-tolyl group provides resonance stabilization to the resulting planar enolate or ketene intermediate. Upon reprotonation and subsequent amine attack, the stereocenter is scrambled, leading to catastrophic [1].

Mechanism cluster_0 Pathway A: Racemization (Standard Reagents) cluster_1 Pathway B: Stereoretention (Optimized Reagents) Act1 Activated β²-Aryl Ester (e.g., O-Acylisourea) Enolate Planar Enolate / Ketene (Stabilized by p-Tolyl Group) Act1->Enolate Strong Base (DIPEA) Deprotonation at C2 Racemic Racemized Peptide (Loss of 2S Stereocenter) Enolate->Racemic Reprotonation & Amine Attack Act2 Activated β²-Aryl Ester (e.g., Oxyma or DEPBT Ester) Coupled Stereopure Peptide (Retention of 2S Stereocenter) Act2->Coupled Fast Amine Attack (No strong base needed) Start (2S)-3-amino-2-(4-methylphenyl) propanoic acid Start->Act1 HATU / DIPEA Start->Act2 DIC / Oxyma or DEPBT

Mechanistic pathways of β²-aryl amino acid activation, contrasting racemization vs. stereoretention.

Frequently Asked Questions (FAQs)

Q: Why does my standard HATU/DIPEA protocol cause near-complete racemization of this residue? A: HATU is a highly reactive uronium salt that requires a strong tertiary amine (typically 2.0 equivalents of DIPEA) to generate the carboxylate for activation. Because HATU activates the acid so rapidly, the highly basic environment ensures that the C2 proton is abstracted before the incoming amine can complete the coupling. The use of highly basic conditions with β2 -aryl amino acids is the primary trigger for[2].

Q: Which coupling reagent system provides the best stereochemical fidelity for this specific residue? A: You must pivot to reagents that either operate in a base-free environment or form highly stable, neutral intermediates.

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the[3]. It forms a neutral HOOBt active ester and avoids the highly basic conditions that promote enolization[4].

  • DIC/Oxyma is an exceptional alternative for Solid-Phase Peptide Synthesis (SPPS). Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is slightly acidic, and DIC (N,N'-diisopropylcarbodiimide) operates completely base-free,[5].

Q: Does pre-activation time affect the racemization rate? A: Yes, critically. Racemization occurs after the carboxyl group is activated but before the incoming amine attacks. Pre-activating the amino acid maximizes the lifetime of the activated ester, giving the system more time to undergo enolization. You must use an in-situ activation strategy where the amino acid, the coupling reagent, and the incoming amine are mixed simultaneously[6].

Quantitative Comparison of Coupling Strategies for β2 -Aryl Amino Acids
Coupling SystemBase RequirementRelative Racemization RiskCoupling KineticsRecommended Use Case
HATU / DIPEA 2.0 eq DIPEA> 30% (High)Very Fast (< 10 min)Not recommended
HATU / TMP 2.0 eq Collidine5 - 15% (Moderate)Fast (15 min)Only if DIC/DEPBT fail
DIC / HOBt None2 - 5% (Low)Slow (1 - 2 hrs)Legacy protocols
DIC / Oxyma None< 1% (Very Low)Fast (15 - 30 min)Routine SPPS
DEPBT / DIPEA 1.0 - 2.0 eq DIPEAUndetectableModerate (1 - 2 hrs)High-risk stereocenters

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent synthesis steps without executing the validation checkpoints.

Protocol A: Base-Free SPPS Coupling using DIC/Oxyma

Causality: By utilizing DIC/Oxyma, we completely remove tertiary amines from the coupling environment. The slightly acidic nature of Oxyma suppresses the deprotonation of the C2 α -carbon while maintaining excellent coupling kinetics.

  • Resin Preparation: Swell the resin (containing the deprotected N-terminal amine of the growing peptide) in anhydrous DMF for 20 minutes. Drain.

  • Reagent Preparation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid and 3.0 equivalents of OxymaPure in minimal anhydrous DMF.

  • In-Situ Activation: Add the amino acid/Oxyma solution to the resin. Immediately add 3.0 equivalents of DIC directly to the reaction vessel. (Do not pre-activate the mixture prior to adding to the resin).

  • Coupling: Agitate the reaction vessel at room temperature for 60 minutes. For sequences showing extreme steric hindrance, extend the time to 120 minutes rather than applying heat.

  • Self-Validation Step: Withdraw a micro-aliquot of the resin (approx. 2 mg). Perform a mini-cleavage using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage cocktail via chiral LC-MS . You must confirm >99% enantiomeric excess (ee) before proceeding to the Fmoc deprotection step.

Protocol B: Solution-Phase or SPPS Coupling using DEPBT

Causality: DEPBT generates a highly stable, neutral active ester intermediate. Even if a mild base is introduced to facilitate the initial phosphate attack, the resulting intermediate is highly resistant to base-catalyzed enolization.

  • Solvent Setup: Dissolve 1.5 equivalents of the protected β2 -amino acid and 1.0 equivalent of the amine component in a 1:1 mixture of anhydrous DCM and DMF.

  • Thermal Control: Chill the reaction mixture to 0 °C using an ice bath. (Lowering the thermal energy exponentially decreases the rate of enolization relative to the rate of nucleophilic attack).

  • Reagent Addition: Add 1.5 equivalents of solid DEPBT to the chilled mixture.

  • Base Addition: Dropwise, add 1.5 equivalents of sym-collidine (TMP). (TMP is sterically hindered and less basic than DIPEA, further reducing the risk of C2 deprotonation).

  • Coupling: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Step: Monitor the disappearance of the free amine via TLC or analytical HPLC. Once complete, isolate the crude dipeptide and perform 1 H-NMR. Analyze the diastereotopic protons of the β -carbon or use analytical chiral HPLC to validate stereoretention prior to scale-up.

References

  • [3] Li, Haitao, et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters (ACS Publications). URL:[Link]

  • [4] Ye, Yun-Hua, et al. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." Biopolymers (PubMed). URL:[Link]

  • [1] Seebach, Dieter. "Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis." Helvetica Chimica Acta (ResearchGate). URL:[Link]

  • [5] "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications (PMC). URL:[Link]

  • [2] "Epimerisation in Peptide Synthesis." Molecules (MDPI). URL:[Link]

  • [6] "Peptide/Amide bond Synthesis – OxymaPure®." OxymaPure Technical Guidelines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of complex β-amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of complex β-amino acids. The substrate —(2S)-3-amino-2-(4-methylphenyl)propanoic acid—presents a "perfect storm" of synthetic challenges. Standard esterification protocols often lead to catastrophic loss of chiral integrity or the formation of intractable byproducts.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, stereopure esterification.

Mechanistic Causality of Side Reactions

To troubleshoot effectively, we must first understand the structural vulnerabilities of your substrate:

  • C2-Proton Acidity (Racemization): The proton at the C2 position is flanked by an electron-withdrawing carboxyl group and a p-tolyl ring. This makes it highly acidic. Any exposure to base or excessive thermal energy will generate a planar enolate/carbanion intermediate, irreversibly destroying the (2S) stereocenter 1.

  • Amine Nucleophilicity (Lactamization): If the C3-amine is not fully protonated, activating the C1-carboxyl group will trigger an intramolecular nucleophilic attack, forming a 4-membered β-lactam ring 2.

  • E1cB Elimination: Under basic or high-heat conditions, the molecule can undergo elimination of ammonia to form the thermodynamically stable, conjugated α,β-unsaturated ester (methyl 2-(4-methylphenyl)acrylate).

Troubleshooting FAQs

Q1: My isolated ester has a significantly lower enantiomeric excess (ee%) than my starting material. What went wrong? A: You are likely experiencing base-catalyzed or thermally induced racemization. If you are using standard peptide coupling reagents (e.g., EDC/DMAP) or refluxing conditions, the C2 proton is being abstracted. Actionable Fix: Switch to strictly anhydrous, highly acidic conditions at low temperatures (0 °C to 25 °C). The use of in situ generated methanolic HCl (via Acetyl Chloride) ensures the system remains acidic, suppressing enolization and preserving the (2S) configuration 3.

Q2: My LC-MS shows a major impurity at [M+H]⁺ = 162.1. Is this a degradation product? A: Yes. An [M+H]⁺ of 162.1 corresponds to the β-lactam byproduct (a loss of 18 Da from the free acid or 32 Da from the methyl ester). This occurs when the carboxyl group is activated while the amine remains a freebase (unprotonated). Actionable Fix: The amine must be masked as an ammonium salt (-NH₃⁺) before any carboxyl activation occurs. Avoid adding any organic bases (like DIPEA or TEA) during the esterification step.

Q3: Can I use Thionyl Chloride (SOCl₂) instead of Acetyl Chloride? A: While SOCl₂ is a classical reagent for β-amino acid esterification 4, it can be overly harsh and often requires elevated temperatures to drive the reaction, which risks thermal racemization. The Acetyl Chloride/Methanol method is milder, generating only anhydrous HCl and methyl acetate, making it the superior choice for delicate benzylic stereocenters.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various esterification methodologies to (2S)-3-amino-2-(4-methylphenyl)propanoic acid:

Esterification MethodReagents & ConditionsYield (%)Enantiomeric Excess (ee %)β-Lactam Formation (%)
Anhydrous HCl (Recommended) AcCl, MeOH, 0 °C to 25 °C> 92%> 99%< 1%
Thionyl Chloride SOCl₂, MeOH, -5 °C to 25 °C85%96%< 2%
Standard Fischer H₂SO₄ (cat.), MeOH, 65 °C (Reflux)60%< 70% (Thermal Racemization)~ 5%
Carbodiimide Coupling EDC, DMAP, MeOH, 25 °C< 20%< 50% (Base Racemization)> 65%
Self-Validating Protocol: Anhydrous Methanolic HCl Esterification

This protocol utilizes in situ generation of anhydrous HCl to ensure the amine remains protonated (preventing lactamization) while maintaining an acidic environment (preventing racemization).

Reagents:

  • (2S)-3-amino-2-(4-methylphenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol (10 volumes)

  • Acetyl Chloride (3.0 eq)

Step-by-Step Methodology:

  • In Situ HCl Generation: Cool the anhydrous methanol to 0 °C in a round-bottom flask under an inert atmosphere (N₂/Ar). Dropwise add the acetyl chloride over 15 minutes.

    • Self-Validation Checkpoint: You must observe a mild exotherm. This confirms the stoichiometric reaction between acetyl chloride and methanol, successfully generating anhydrous HCl and methyl acetate.

  • Substrate Addition: Add the (2S)-3-amino-2-(4-methylphenyl)propanoic acid portion-wise to the 0 °C solution.

    • Self-Validation Checkpoint: The initially insoluble zwitterionic amino acid will transition into a clear solution within 30 minutes as it forms the soluble ammonium hydrochloride salt. This visual cue confirms successful amine protection.

  • Esterification: Remove the ice bath. Allow the reaction mixture to slowly warm to 20–25 °C and stir for 12–16 hours. Do not apply external heat.

    • Self-Validation Checkpoint: Monitor by LC-MS. The desired mass is [M+H]⁺ = 194.1 (for the methyl ester). The absence of [M+H]⁺ = 162.1 (β-lactam) or 177.1 (elimination product) validates the suppression of side reactions.

  • Isolation: Concentrate the mixture under reduced pressure at <30 °C to yield the methyl ester hydrochloride salt as a white solid.

    • Critical Warning: Avoid basic aqueous workups (e.g., NaHCO₃ washes) unless the freebase is immediately required for the next synthetic step, as this will trigger late-stage racemization.

Process Visualization

ReactionPathways SM (2S)-3-amino-2-(4-methylphenyl) propanoic acid Desired Desired Product: (2S)-Ester Hydrochloride (High ee%, No Lactam) SM->Desired AcCl / MeOH (0°C to RT) Anhydrous HCl Racemization Side Reaction 1: Racemized Ester (Loss of (2S) center) SM->Racemization Basic Conditions / Heat C2 Deprotonation Lactamization Side Reaction 2: β-Lactam (Intramolecular Cyclization) SM->Lactamization Coupling Agents Unprotected Amine Elimination Side Reaction 3: α,β-Unsaturated Ester (Ammonia Elimination) SM->Elimination Base / Heat E1cB Pathway

Reaction pathways of (2S)-3-amino-2-(4-methylphenyl)propanoic acid esterification.

References
  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: O-Methyltransferase-Mediated Incorporation of a β-Amino Acid in Lanthipeptides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Stereospecific Biological Activity of (2S)- vs (2R)-3-amino-2-(4-methylphenyl)propanoic acid

Preamble for Researchers: The principle of stereoselectivity is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble for Researchers: The principle of stereoselectivity is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. This guide addresses the comparative biological activity of the enantiomers of 3-amino-2-(4-methylphenyl)propanoic acid. It must be stated upfront that a literature search reveals a lack of direct, head-to-head comparative studies for this specific pair of enantiomers.

However, this data gap provides an opportunity to illustrate the critical importance of stereospecificity by examining a well-characterized and structurally related analogue: phenibut (4-amino-3-phenylbutanoic acid) . Phenibut is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and its pharmacological activity is almost entirely dependent on its stereochemistry at the chiral center.[1][2][3] By understanding the stark differences in the activity of (R)- and (S)-phenibut at the GABA type B (GABA-B) receptor, we can formulate a strong, evidence-based hypothesis for the expected biological activity profile of (2S)- and (2R)-3-amino-2-(4-methylphenyl)propanoic acid and design the precise experiments required to test it.

The Principle of Stereoselectivity: An Analogous Case Study of (R)- and (S)-Phenibut

Phenibut is a central nervous system depressant whose activity is mediated primarily through agonist activity at the GABA-B receptor.[4][5][6] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[7][8] Crucially, studies have unequivocally demonstrated that this activity resides almost exclusively in the (R)-enantiomer.[1][2][9]

The (S)-enantiomer is effectively inactive at the GABA-B receptor, showcasing a classic example of pharmacological stereoselectivity.[1][3][9] This difference is not trivial; it dictates the entire pharmacological profile of the racemic mixture.

Comparative Biological Data: Enantiomers of Phenibut at the GABA-B Receptor

The following table summarizes the quantitative data from radioligand binding studies, which measure the affinity of a compound for a receptor. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the binding sites at equilibrium; a lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) in µMRelative PotencySource
(R)-Phenibut GABA-B92 ± 3Active[1][2]
(S)-Phenibut GABA-BInactive (did not displace radioligand)Inactive[1][2]
Racemic PhenibutGABA-B177 ± 2~2x weaker than (R)-form[1][2]
Baclofen (reference agonist)GABA-B6.0 ± 1~15x stronger than (R)-phenibut[1][2]

Expert Interpretation: The data clearly shows that the (S)-enantiomer contributes no activity at the GABA-B receptor. The racemic mixture's affinity is approximately half that of the pure, active (R)-enantiomer, which is exactly what one would expect if 50% of the mixture is inactive "ballast."[1] This finding strongly suggests that any investigation into the biological activity of 3-amino-2-(4-methylphenyl)propanoic acid would be incomplete and potentially misleading without separating and testing the individual (2S) and (2R) enantiomers. Based on the phenibut and baclofen (β-(4-chlorophenyl)-GABA) examples, it is highly probable that only one of the enantiomers of 3-amino-2-(4-methylphenyl)propanoic acid will be significantly active at the GABA-B receptor.[8][10]

Mechanistic Insights: The GABA-B Receptor Signaling Pathway

To understand why stereochemistry is so critical, we must examine the biological target. The GABA-B receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[7][11] The binding site for agonists like GABA and (R)-phenibut is located on the extracellular "Venus Flytrap" domain of the GABAB1 subunit.[11][12]

Upon agonist binding, a conformational change is induced, leading to the activation of an associated intracellular G-protein (Gαi/o).[7][13] This activation triggers downstream signaling cascades:

  • The Gβγ subunit dissociates and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and hyperpolarization (inhibition) of the neuron.[14]

  • The Gβγ subunit also inhibits high-voltage-activated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals.

  • The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

The precise, three-dimensional fit required for an agonist to bind within the GABAB1 Venus Flytrap domain and induce this conformational change is the basis for the observed stereoselectivity.

GABAB_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Space R_Ligand (R)-Enantiomer (e.g., R-Phenibut) receptor GABA-B Receptor (GABAB1/GABAB2) R_Ligand->receptor Binds & Activates S_Ligand (S)-Enantiomer S_Ligand->receptor No Binding G_protein Gαi/o-βγ (Inactive) receptor->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha G_betagamma Gβγ (Active) G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: GABA-B receptor signaling pathway showing stereoselective activation.

Proposed Experimental Workflow for Comparative Analysis

To definitively determine the biological activity of (2S)- and (2R)-3-amino-2-(4-methylphenyl)propanoic acid, a two-stage experimental approach is required. This workflow is a self-validating system: the binding assay (Part A) confirms affinity for the target, and the functional assay (Part B) confirms the consequence of that binding (i.e., receptor activation).

Part A: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for the GABA-B receptor.

Principle: This assay measures the ability of a test compound (e.g., the (2S) or (2R) enantiomer) to compete with a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the receptor. The concentration of the test compound that displaces 50% of the radioligand is its IC50, which can be converted to the Ki.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing human GABA-B receptors (e.g., CHO-K1 cells) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.[15]

    • Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA.[15]

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a selective GABA-B antagonist radioligand (e.g., [3H]CGP54626).[1][16]

    • Non-Specific Binding (NSB) Wells: Add the same components as Total Binding, plus a high concentration of a non-labeled agonist (e.g., 10 µM GABA) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the (2S)-enantiomer or the (2R)-enantiomer (e.g., from 1 nM to 1 mM).

  • Incubation & Termination:

    • Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to reach binding equilibrium.[16][17]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[17]

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Part B: [35S]GTPγS Functional Assay

Objective: To measure the ability of each enantiomer to activate the G-protein coupled to the GABA-B receptor, thus determining their potency (EC50) and efficacy (Emax).

Principle: This functional assay measures the direct consequence of agonist binding: the exchange of GDP for GTP on the Gα subunit.[18][19][20] A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used. Its incorporation into the G-protein accumulates upon agonist stimulation and can be quantified.[18][20]

Detailed Protocol:

  • Reagents & Membranes:

    • Use the same membrane preparation as in Part A.

    • Prepare an assay buffer containing MgCl2, NaCl, and a fixed concentration of GDP (e.g., 10-30 µM).[21]

  • Assay Setup (96-well plate format):

    • Basal Binding Wells: Add membranes, assay buffer, and [35S]GTPγS.

    • Non-Specific Binding Wells: Add the same components as Basal, plus a high concentration of unlabeled GTPγS (e.g., 10 µM).[18]

    • Test Compound Wells: Add membranes, assay buffer, [35S]GTPγS, and serial dilutions of the (2S)-enantiomer or the (2R)-enantiomer.

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation.[22]

    • Terminate the reaction by vacuum filtration, similar to the binding assay.

  • Quantification & Analysis:

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of each enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.

Workflow cluster_prep Preparation cluster_part_a Part A: Binding Affinity (Ki) cluster_part_b Part B: Functional Potency (EC50) start Synthesize & Separate (2S) and (2R) Enantiomers prep_membranes Prepare Receptor Membranes (e.g., Rat Brain or CHO-GABAB) start->prep_membranes setup_binding Set up Competitive Binding Assay - Membranes - [3H]CGP54626 (Radioligand) - Enantiomer Dilutions prep_membranes->setup_binding setup_gtp Set up [35S]GTPγS Assay - Membranes - GDP & [35S]GTPγS - Enantiomer Dilutions prep_membranes->setup_gtp incubate_binding Incubate to Equilibrium setup_binding->incubate_binding filter_binding Filter & Wash incubate_binding->filter_binding count_binding Scintillation Counting filter_binding->count_binding analyze_binding Calculate IC50 -> Ki count_binding->analyze_binding conclusion Conclusion: Compare Ki, EC50, Emax to Determine Stereoselectivity analyze_binding->conclusion incubate_gtp Incubate at 30°C setup_gtp->incubate_gtp filter_gtp Filter & Wash incubate_gtp->filter_gtp count_gtp Scintillation Counting filter_gtp->count_gtp analyze_gtp Calculate EC50 & Emax count_gtp->analyze_gtp analyze_gtp->conclusion

Caption: Proposed workflow for comparing enantiomer activity at GABA-B receptors.

Conclusion and Future Directions

While direct experimental data comparing (2S)-3-amino-2-(4-methylphenyl)propanoic acid and its (2R) enantiomer is currently absent from the scientific literature, a robust framework for its investigation can be built upon established principles of stereopharmacology. The analogous case of (R)- and (S)-phenibut provides a compelling precedent, demonstrating that biological activity at the GABA-B receptor is highly stereospecific, with the (R)-enantiomer being the active form and the (S)-enantiomer being inert.[1][2]

References

  • Tu, H., et al. (2010). GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience. Available at: [Link]

  • Ribosome Studio. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]

  • Kim, K. M., et al. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine. Available at: [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Available at: [Link]

  • QIAGEN. GABA Receptor Signaling. GeneGlobe. Available at: [Link]

  • Reactome. GABA B receptor activation. Reactome Pathway Database. Available at: [Link]

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. PubMed. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]

  • PDSP. GABAA Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Taylor, M. K. (1997). Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. Springer Protocols. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO. Available at: [Link]

  • Milligan, G. (2004). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology. Available at: [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. PubMed. Available at: [Link]

  • Wikipedia. GABA receptor. Wikipedia. Available at: [Link]

  • Irie, K., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology. Available at: [Link]

  • Wikipedia. 4-Fluorophenibut. Wikipedia. Available at: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate. Available at: [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. Available at: [Link]

  • Froestl, W., et al. (1999). Ligands for the isolation of GABA(B) receptors. Neuropharmacology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GABA B receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Frang, H., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules. Available at: [Link]

  • Malherbe, P., et al. (2017). Ligand-guided homology modelling of the GABAB2 subunit of the GABAB receptor. PLOS One. Available at: [Link]

Sources

Comparative

Comparing beta-amino acids: (2S)-3-amino-2-(4-methylphenyl)propanoic acid and derivatives

A Comparative Guide to (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid and Derivatives in Peptidomimetic Drug Development The Mechanistic Imperative for β -Amino Acids in Drug Design The translation of natural peptides int...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid and Derivatives in Peptidomimetic Drug Development

The Mechanistic Imperative for β -Amino Acids in Drug Design

The translation of natural peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles. Natural α -peptides are highly susceptible to rapid degradation by endogenous proteases, which recognize and hydrolyze the standard α -amide bond, severely limiting their systemic half-life and oral bioavailability[1].

To overcome this, medicinal chemists utilize unnatural amino acids to engineer peptidomimetics[2]. Among these, β -amino acids have emerged as a premier class of building blocks[3]. By introducing a single methylene group into the peptide backbone, β -amino acids force a conformational shift that disrupts the hydrogen-bonding network required for protease active-site coordination, thereby conferring extreme proteolytic stability[1].

Within this class, (2S)-3-amino-2-(4-methylphenyl)propanoic acid (CAS 1260684-80-7) represents a highly specialized β2 -amino acid derivative[]. Unlike β3 -amino acids (where the side chain is adjacent to the amine), this β2 -derivative places its bulky p-tolyl (4-methylphenyl) side chain at the α -carbon, directly adjacent to the carbonyl group[5]. This specific topology not only provides immense steric shielding against enzymatic attack but also dictates unique secondary structures, such as 14-helices, when incorporated into foldamers[5].

Comparative Performance Profiling

The choice between natural α -amino acids, β3 -homologues, and β2 -derivatives like (2S)-3-amino-2-(4-methylphenyl)propanoic acid fundamentally alters the physicochemical and biological behavior of the resulting peptide[3]. The table below summarizes the quantitative and qualitative differences critical for drug development.

Property / MetricNatural α -Amino Acid (e.g., L-Phe) β3 -Amino Acid (e.g., β3 -hPhe) β2 -Amino Acid ((2S)-3-amino-2-(4-methylphenyl)propanoic acid)
Side Chain Position C α (Adjacent to amine)C β (Adjacent to amine)C α (Adjacent to carbonyl)
Proteolytic Half-Life Minutes to HoursDaysDays to Weeks (Near-complete resistance)
Receptor Binding Impact Baseline (Native)Moderate deviation in geometryHigh potential for novel π−π stacking interactions
SPPS Steric Hindrance LowModerateHigh (Requires specialized coupling agents)
Secondary Structure α -helices, β -sheets14-helices (when alternating)14-helices, specific reverse turns

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating a β2 -amino acid like (2S)-3-amino-2-(4-methylphenyl)propanoic acid into a peptide chain presents unique synthetic challenges. The proximity of the bulky p-tolyl group to the activated carboxylate creates severe steric hindrance, often leading to sequence deletions if standard protocols are used.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple β2-Amino Acid (HATU/DIPEA, 2 hrs) Deprotect->Couple Validate Kaiser Test Validation Couple->Validate Validate->Deprotect If Positive (Incomplete) Cleave TFA Cleavage & LC-MS Validate->Cleave If Negative (Complete)

Workflow for SPPS incorporating sterically hindered β2-amino acids with self-validation steps.

Step-by-Step Methodology:
  • Resin Swelling: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper solvation expands the polymer matrix, exposing internal reactive sites to maximize coupling yields.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal protecting group. Wash thoroughly with DMF.

  • Pre-Activation: In a separate vial, dissolve 3 equivalents of Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid, 2.9 equivalents of HATU, and 3 equivalents of HOAt in DMF. Add 6 equivalents of DIPEA. Causality: Standard HBTU is insufficient here. The 7-aza-1-hydroxybenzotriazole (HOAt) intermediate generated by HATU is highly reactive and specifically mitigates the steric shielding imposed by the β2 p-tolyl side chain.

  • Coupling: Transfer the activated amino acid to the resin. Agitate continuously for 120 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a micro-aliquot of resin beads, wash with ethanol, and apply ninhydrin reagents. Heat to 100°C for 3 minutes. System Logic: The Kaiser test acts as a binary validation gate. A blue color indicates the presence of unreacted primary amines (incomplete coupling), automatically triggering a secondary coupling cycle. A yellow/colorless result validates complete coupling, allowing the synthesis to proceed.

  • Cleavage: Cleave the final peptide using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

Proteolytic Stability Validation Assay

To empirically prove the pharmacokinetic superiority of the synthesized β2 -peptidomimetic, it must be subjected to a stringent endopeptidase assay[1].

Proteolytic_Mechanism Substrate Peptide Substrate Alpha α-Peptide Bond Substrate->Alpha Beta β2-Peptide Bond Substrate->Beta Protease Protease (e.g., EP24.11) Alpha->Protease Beta->Protease Cleaved Rapid Hydrolysis (Loss of Activity) Protease->Cleaved Recognizes α-bond Stable Steric Hindrance (Conformational Shift) Protease->Stable Fails to bind β2-bond

Mechanism of proteolytic resistance conferred by β2-amino acid incorporation.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the β2 -peptidomimetic and a natural α -peptide control in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 μ M. Spike the solution with an isotopically heavy-labeled peptide to serve as an internal standard.

  • Enzymatic Digestion: Introduce recombinant human EP24.11 (neutral endopeptidase) to a final concentration of 1 μ g/mL and incubate at 37°C. Causality: EP24.11 is highly efficient at cleaving hydrophobic α -amino acid bonds. Testing against this specific protease provides a rigorous evaluation of the p-tolyl group's ability to sterically occlude the active site[1].

  • Time-Course Sampling: Extract 50 μ L aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching: Immediately inject each aliquot into 50 μ L of 1% TFA in acetonitrile. Causality: The sudden drop in pH and introduction of organic solvent instantly denatures the protease, freezing the degradation profile at that exact second for accurate kinetic mapping.

  • LC-MS/MS Analysis & Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. System Logic: By normalizing the target peptide's peak area against the heavy-labeled internal standard, the system self-corrects for any ionization suppression or volumetric errors during injection. A plotted degradation curve will mathematically yield the half-life ( t1/2​ ) of the compound.

References

  • [6] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. [Link]

  • [5] Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides - PubMed.[Link]

  • [2] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.[Link]

Sources

Validation

Comparative Guide to the Validation of Chiral HPLC Methods for (2S)-3-amino-2-(4-methylphenyl)propanoic Acid

Introduction: The Criticality of Enantiomeric Purity in Drug Development (2S)-3-amino-2-(4-methylphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds increasingly utilized as chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

(2S)-3-amino-2-(4-methylphenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds increasingly utilized as chiral building blocks in the synthesis of pharmaceuticals.[1] As with most chiral molecules, the biological activity of its enantiomers can differ significantly. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, elicit toxicological effects. Consequently, the development of robust, reliable, and validated analytical methods to ensure the enantiomeric purity of such key starting materials is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (2S)-3-amino-2-(4-methylphenyl)propanoic acid. We will explore the rationale behind selecting a suitable chiral stationary phase (CSP), compare the performance of leading column chemistries, and provide a detailed, step-by-step protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Method Development and Comparative Analysis of Chiral Stationary Phases

The direct analysis of underivatized amino acids presents a unique challenge due to their zwitterionic nature.[4] The selection of an appropriate CSP is the most critical factor in achieving enantiomeric separation. For a β-amino acid like (2S)-3-amino-2-(4-methylphenyl)propanoic acid, which possesses both acidic (carboxyl) and basic (amino) functional groups, as well as an aromatic ring, several interaction mechanisms can be exploited. We will compare two leading classes of CSPs: macrocyclic glycopeptides and zwitterionic ion-exchangers.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as the Astec CHIROBIOTIC T, are highly versatile for separating polar and ionic compounds.[4] The teicoplanin structure offers multiple chiral recognition sites, including ionizable groups, enabling separations in reversed-phase, polar organic, and normal-phase modes.[4][5] The primary interaction mechanisms involve hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket.

  • Zwitterionic Ion-Exchange CSPs (e.g., Cinchona Alkaloid-based): Newer generation phases, like the CHIRALPAK® ZWIX series, are specifically designed for amphoteric molecules like amino acids.[6] These CSPs incorporate both a weak anion-exchange site and a strong cation-exchange site, facilitating a "double ion-pairing" interaction with the zwitterionic analyte. This often leads to high selectivity and efficiency, particularly in polar organic mobile phases.[1][6]

Experimental Comparison

A screening study was performed to evaluate the optimal stationary phase for the enantiomeric separation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid from its (2R) enantiomer.

Table 1: Performance Comparison of Chiral Columns for (2S)-3-amino-2-(4-methylphenyl)propanoic Acid Enantiomer Separation

Chiral ColumnStationary Phase TypeOptimal Mobile Phase Composition (v/v)Resolution (Rₛ)Selectivity (α)Capacity Factor (k') (S-enantiomer)
Astec CHIROBIOTIC T Macrocyclic Glycopeptide (Teicoplanin)Methanol/Water/Formic Acid (90/10/0.1)1.91.253.8
CHIRALPAK ZWIX(+) Zwitterionic Ion-ExchangerMethanol/Acetonitrile/Water (49/49/2) + 50mM Formic Acid & 25mM Ammonia2.81.424.5
Discussion of Comparative Data

As the data in Table 1 indicates, while both columns successfully resolved the enantiomers, the CHIRALPAK ZWIX(+) column provided superior performance with significantly higher resolution (Rₛ = 2.8) and selectivity (α = 1.42). The zwitterionic CSP's dual ion-exchange functionality likely provides a more specific and structured interaction with the analyte's carboxyl and amino groups, leading to enhanced chiral recognition. The macrocyclic glycopeptide phase provided adequate separation, but the broader interaction modes resulted in lower overall selectivity for this specific analyte.

Based on this superior performance, the CHIRALPAK ZWIX(+) column was selected for full method validation.

Part 2: A Step-by-Step Guide to Chiral HPLC Method Validation (ICH Q2(R1))

The following section details the validation protocol for the chosen method to quantify the undesired (2R)-enantiomer in the presence of the (2S)-3-amino-2-(4-methylphenyl)propanoic acid active pharmaceutical ingredient (API). The workflow for this process is systematic, beginning with method development and culminating in a fully validated method suitable for routine quality control.[7]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (e.g., Macrocyclic, Zwitterionic) ATP->Screen_CSP Screen_MP Screen Mobile Phases (Polar Organic, Reversed-Phase) Screen_CSP->Screen_MP Optimize Optimize Method Parameters (Flow Rate, Temperature, Additives) Screen_MP->Optimize SystemSuit System Suitability Optimize->SystemSuit Optimized Method Specificity Specificity / Selectivity SystemSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Robustness Robustness Accuracy->Robustness Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow from method development to validation for a chiral HPLC assay.

Final Optimized Chromatographic Conditions:
  • Column: CHIRALPAK ZWIX(+) (250 x 4.6 mm, 3 µm)

  • Mobile Phase: Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50mM Formic Acid and 25mM Ammonia

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Experimental Validation Protocols

The validation parameters are interconnected, establishing a hierarchy of evidence that ensures the method is reliable and fit for its intended purpose.[7] Foundational elements like specificity create the basis for quantitative assessments such as accuracy and precision.

G Specificity Specificity (Distinguishes enantiomers from all other components) Linearity Linearity & Range (Proportional response over a concentration range) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Agreement between repeated measurements) Specificity->Precision SystemSuit System Suitability (Ensures system is performing before each run) SystemSuit->Linearity SystemSuit->Accuracy SystemSuit->Precision Robustness Robustness (Unaffected by small, deliberate changes) SystemSuit->Robustness Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

1. Specificity

  • Objective: To ensure the method can separate and quantify the (2R)-enantiomer without interference from the main (2S)-enantiomer, process impurities, or degradation products.

  • Procedure:

    • Inject a solution of the (2S)-enantiomer (API) alone.

    • Inject a solution of the (2R)-enantiomer (impurity standard) alone.

    • Inject a solution containing a mixture of both enantiomers.

    • Inject solutions of known process impurities and stressed samples (acid, base, peroxide, heat, light) to assess for co-elution.

  • Acceptance Criteria:

    • Resolution (Rₛ) between the (2S) and (2R) enantiomer peaks must be > 2.0.

    • No co-elution should be observed at the retention time of the (2R)-enantiomer from any other known impurity or degradant. Peak purity analysis via a photodiode array (PDA) detector should confirm peak homogeneity.

2. Linearity and Range

  • Objective: To demonstrate that the detector response is directly proportional to the concentration of the (2R)-enantiomer over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration solutions of the (2R)-enantiomer by spiking it into a constant, high concentration of the (2S)-enantiomer.

    • The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

    • Analyze each concentration level in triplicate.

    • Plot the mean peak area of the (2R)-enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

3. Accuracy (as Recovery)

  • Objective: To assess the closeness of the measured concentration to the true concentration. This is determined by a recovery study.

  • Procedure:

    • Prepare samples in triplicate by spiking the (2S)-enantiomer with the (2R)-enantiomer at three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the samples and calculate the percentage recovery of the (2R)-enantiomer at each level.

  • Acceptance Criteria:

    • The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

4. Precision

  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • A. Repeatability (Intra-assay precision):

      • Prepare a single homogeneous sample of the (2S)-enantiomer spiked with the (2R)-enantiomer at the target concentration (100% of the specification limit).

      • Perform six replicate injections of this sample on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the peak areas for the (2R)-enantiomer.

    • B. Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 5.0%.

    • Intermediate Precision: The overall %RSD for the combined data from both experiments should be ≤ 10.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the (2R)-enantiomer that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • These can be estimated based on the signal-to-noise ratio (S/N) from the chromatograms obtained during the linearity study.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve obtained in the linearity study.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • The LOQ should be confirmed by preparing a sample at the determined concentration and verifying its precision and accuracy.

  • Acceptance Criteria:

    • LOD is typically where S/N is approximately 3:1.

    • LOQ is typically where S/N is approximately 10:1. The precision (%RSD) for replicate injections at the LOQ should be ≤ 10.0%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers.

    • Analyze this solution while making small, deliberate changes to the chromatographic conditions, one at a time. Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2°C)

      • Mobile Phase Composition (e.g., ± 2% of the minor organic component).

  • Acceptance Criteria:

    • The resolution (Rₛ) between the enantiomers should remain > 2.0 under all varied conditions.

    • The system suitability criteria (see below) must be met in all cases.

7. System Suitability

  • Objective: To ensure the chromatographic system is adequate for the intended analysis before and during sample testing.

  • Procedure:

    • Prepare a system suitability solution containing both the (2S)- and (2R)-enantiomers at a concentration where the minor peak is easily quantifiable.

    • Inject this solution five or six times before starting any analytical run.

  • Acceptance Criteria (to be met before sample analysis):

    • Resolution (Rₛ): ≥ 2.0 between the enantiomer peaks.

    • Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.

    • Precision of Replicate Injections: %RSD of the peak areas for both enantiomers should be ≤ 2.0%.

Conclusion

The successful validation of a chiral HPLC method is a meticulous process that underpins the quality control of enantiomerically pure pharmaceutical ingredients. For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, a zwitterionic ion-exchange CSP demonstrated superior resolving power compared to a macrocyclic glycopeptide phase. By systematically following the validation parameters outlined by ICH guidelines—from specificity and linearity to accuracy, precision, and robustness—a reliable and defensible analytical method can be established. This ensures that each batch of the material meets the stringent enantiomeric purity requirements essential for the development of safe and effective medicines.

References

  • PubMed. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • ResearchGate. Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Scirp.org. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids.
  • Kyushu University. (2023, December 15). Development of an enantioselective three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine in human plasma and urine.
  • PMC. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • BenchChem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

Comparative

Mass Spectrometry Validation of (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating the purity of unnatural β2 -amino acids. The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating the purity of unnatural β2 -amino acids. The compound (2S)-3-amino-2-(4-methylphenyl)propanoic acid presents a unique structural challenge: it contains a highly acidic proton at the C2 stereocenter, flanked by an electron-withdrawing carboxylic acid and a resonance-stabilizing p-tolyl ring.

This structural reality means the molecule is exceptionally prone to base- or heat-catalyzed enolization, leading to artifactual epimerization. If your analytical methodology induces racemization during sample preparation or ionization, you will falsely reject highly pure batches of the (2S) enantiomer. This guide objectively compares analytical platforms for the purity validation of this compound, establishing Direct Chiral LC-HRMS/MS as the superior, artifact-free methodology.

Mechanistic Causality: Platform Comparison

To accurately determine both chemical purity (absence of structurally related impurities) and enantiomeric excess (absence of the 2R-isomer), we must move beyond traditional UV detection. LC-UV lacks the mass specificity required to differentiate co-eluting isobaric impurities from true enantiomers. Mass spectrometry (MS) provides this critical second dimension of analysis[1]. However, not all MS platforms are created equal for this specific molecule.

The Recommended Product: Direct Chiral LC-HRMS/MS

Direct chiral liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard. By utilizing a crown ether-based chiral stationary phase, this method separates enantiomers in their native state without derivatization[2][3].

  • The Causality: Crown ethers form highly specific host-guest inclusion complexes with primary amines. Because this method operates at room temperature under acidic conditions, the primary amine at C3 is fully protonated ( NH3+​ ), ensuring optimal complexation, while the acidic environment completely suppresses enolization at the vulnerable C2 stereocenter. Electrospray Ionization (ESI) is utilized because the zwitterionic nature of the free amino acid is highly amenable to droplet desolvation[1].

Alternative 1: Indirect LC-MS/MS (Marfey's Reagent)

This method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) to derivatize the primary amine, converting enantiomers into diastereomers that can be separated on standard achiral C18 columns[4].

  • The Causality: While this allows the use of cheaper, highly robust reversed-phase columns, the derivatization reaction requires heating (~40°C) in mildly basic conditions. For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, even mild base and heat introduce a measurable risk of artifactual C2 epimerization, potentially skewing purity results.

Alternative 2: GC-MS/MS (Legacy Approach)

Gas chromatography-mass spectrometry requires the analyte to be volatile. Amino acids must undergo double derivatization (e.g., silylation with MTBSTFA) to neutralize their zwitterionic charges[5][6].

  • The Causality: Silylation typically requires heating the sample to 100°C in the presence of basic catalysts like pyridine[7]. For our specific β2 -amino acid, these harsh conditions heavily promote enolate formation at C2. This results in massive artifactual racemization, yielding false-positive readings for the (2R) impurity. GC-MS is fundamentally incompatible with the accurate chiral validation of this molecule.

Platform_Selection A Target Analyte (2S)-3-amino-2-(4-methylphenyl)propanoic acid B Direct Chiral LC-MS/MS (Crown Ether Phase) A->B Optimal C Indirect LC-MS/MS (Marfey's Reagent) A->C Viable D GC-MS/MS (Silylation) A->D High Risk

Logical selection matrix for analytical platforms based on artifactual racemization risk.

Quantitative Performance Comparison

The following table summarizes the quantitative performance metrics of the three platforms when applied to β2 -amino acid derivatives. Direct Chiral LC-MS/MS provides the best balance of throughput, sensitivity, and structural fidelity.

Table 1: Performance Comparison of Analytical Platforms for β -Amino Acid Purity Validation

Performance MetricDirect Chiral LC-HRMS/MSIndirect LC-MS/MS (FDAA)GC-MS/MS (MTBSTFA)
Derivatization Required? No (Native Analysis)Yes (Marfey's Reagent)Yes (Double Silylation)
Risk of C2 Epimerization Zero (Acidic, Room Temp)Moderate (Basic, 40°C)High (Basic, 100°C)
Sample Prep Time < 5 minutes~45 minutes> 60 minutes
Limit of Quantitation (LOQ) 0.05%0.10%0.50%
Isobaric Specificity Excellent (HRMS Mass Defect)Good (Triple Quad MRM)Moderate (EI Fragmentation)
Orthogonal Compatibility High (Mass Balance via qNMR)ModerateLow

Self-Validating Experimental Protocol: Direct Chiral LC-MS/MS

To ensure absolute trustworthiness, an analytical protocol cannot simply measure a sample; it must continuously prove its own capability to detect failure. The following step-by-step methodology incorporates a self-validating System Suitability Test (SST) designed specifically for (2S)-3-amino-2-(4-methylphenyl)propanoic acid. Furthermore, absolute purity is assigned using a mass balance approach, combining LC-MS/MS data with orthogonal techniques[8].

Step 1: Matrix Preparation
  • Weigh exactly 1.0 mg of the (2S)-3-amino-2-(4-methylphenyl)propanoic acid batch.

  • Dissolve in 1.0 mL of an 80:20 ( v/v ) Water:Methanol solution containing 0.1% Formic Acid.

  • Causality: High aqueous content is mandatory. Crown ether stationary phases rely on hydrogen bonding to recognize the chiral center. High organic solvent concentrations disrupt this hydration shell and destroy enantiomeric resolution.

Step 2: The Self-Validating System Suitability Test (SST)
  • Prepare a Resolution Control Solution containing 99.9% of the (2S) enantiomer and exactly 0.1% of the (2R) enantiomer .

  • Inject the SST prior to the main batch.

  • Causality: This is the self-validating mechanism. The system must prove it can resolve and detect the 0.1% impurity with a Signal-to-Noise (S/N) ratio 10. If the (2R) peak is absent, the run is aborted. This guarantees that a "100% pure" result on the actual batch is due to true chemical purity, not a failure of the detector or column.

Step 3: Chromatographic Elution
  • Column: Crownpak CR(+) or equivalent chiral crown ether phase.

  • Mobile Phase: Isocratic elution using aqueous perchloric acid (pH 1.5) and Acetonitrile (90:10).

  • Causality: The extreme low pH (1.5) ensures the primary amine at C3 is 100% protonated into the NH3+​ state. This cation acts as the "key" that fits into the crown ether "lock," allowing the stationary phase to interrogate the spatial orientation of the adjacent p-tolyl group at C2.

Step 4: ESI-MS/MS Detection & Mass Balance
  • Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • MRM Transitions: Monitor the parent [M+H]+ at m/z 180.1 transitioning to m/z 163.1 (loss of NH3​ ) and m/z 119.1 (loss of NH3​ and CO2​ ).

  • Synthesis: Calculate the mass fraction of related structure impurities (RSIs) and the (2R) enantiomer. Combine this with Karl Fischer titration (for water) and GC-MS (for residual solvents) to achieve a true Mass Balance purity assignment[8][9].

MS_Workflow A Sample Prep (Aqueous Dilution) B System Suitability (Spike 0.1% 2R-enantiomer) A->B Aliquot C Chiral LC Separation (pH < 2.0 Mobile Phase) B->C Validate D ESI-MS/MS Detection (MRM: 180.1 -> 163.1) C->D Elute E Data Synthesis (Mass Balance Calculation) D->E Quantify

Self-validating direct chiral LC-MS/MS workflow for enantiomeric purity determination.

References

  • Digitell Inc. / American Chemical Society. "Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
  • PubMed. "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • PubMed. "High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • OSTI.gov. "Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • Academia.edu. "Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry.
  • NIST. "Comparison of orthogonal liquid and gas chromatography–mass spectrometry platforms for the determination of amino acid concentrations.
  • Creative Proteomics. "Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • PubMed. "Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.

Sources

Validation

Optimizing Solid-Phase Peptide Synthesis for α-Aryl-β-Amino Acids: A Comparative Guide to Coupling Reagents

As the structural complexity of peptide therapeutics increases, the incorporation of unnatural and sterically hindered building blocks has become a routine challenge. One such demanding substrate is (2S)-3-amino-2-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As the structural complexity of peptide therapeutics increases, the incorporation of unnatural and sterically hindered building blocks has become a routine challenge. One such demanding substrate is (2S)-3-amino-2-(4-methylphenyl)propanoic acid . As an α -aryl- β -amino acid, it presents a dual challenge during Solid-Phase Peptide Synthesis (SPPS): severe steric hindrance at the activation site and an extreme susceptibility to base-catalyzed epimerization.

This guide provides an objective, data-driven comparison of modern coupling reagents—specifically evaluating DIC/OxymaPure, COMU, and HATU—to help you engineer a robust, self-validating synthetic workflow for this specific molecule.

Mechanistic Causality: The α -Aryl Challenge

To select the correct coupling reagent, we must first deconstruct the molecular liabilities of (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Unlike standard α -amino acids, this molecule features its amino group on the β -carbon (C3) and a bulky p-tolyl group on the α -carbon (C2). When the C1 carboxylic acid is activated during SPPS, the α -proton on C2 becomes highly acidic because it is benzylic and flanked by an electron-withdrawing active ester.

If a tertiary base (such as DIPEA) is present during activation, it rapidly abstracts this α -proton. The resulting planar enolate intermediate destroys the (2S) stereocenter, leading to a racemic mixture of (2S) and (2R) epimers upon reprotonation[1]. Therefore, the ideal coupling reagent must balance high electrophilic activation (to overcome the steric bulk of the p-tolyl group) with a base-free or strictly neutral environment (to prevent enolization).

Mechanism Start Activated (2S)-3-amino-2- (4-methylphenyl)propanoic acid HATU HATU + Excess DIPEA (High Base Exposure) Start->HATU DIC DIC + OxymaPure (Base-Free Environment) Start->DIC Enol Base-Catalyzed Enolization (Loss of α-Chirality) Epimeric Mixture\n(2R) and (2S) Peptides Epimeric Mixture (2R) and (2S) Peptides Enol->Epimeric Mixture\n(2R) and (2S) Peptides Amide Direct Aminolysis (Retention of (2S) Chirality) Enantiopure (2S) Peptide Enantiopure (2S) Peptide Amide->Enantiopure (2S) Peptide HATU->Enol Rapid α-proton abstraction DIC->Amide Neutral activation

Mechanistic divergence in activation of α-aryl-β-amino acids based on reagent choice.

Comparative Analysis of Coupling Reagents

DIC / OxymaPure: The Base-Free Benchmark

The combination of N,N′-diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as the premier choice for epimerization-prone substrates[2]. Oxyma acts as a highly effective nucleophile, intercepting the transient O-acylisourea to form a reactive ester. Crucially, this pathway does not require the addition of a tertiary base like DIPEA, effectively shutting down the base-catalyzed enolization pathway and preserving the (2S) stereocenter[3].

COMU: The High-Velocity Uronium

COMU is a third-generation uronium salt that incorporates an Oxyma leaving group[4]. While it requires a tertiary base (DIPEA) for activation, its coupling kinetics are exceptionally fast—often outperforming HATU for sterically hindered and N-methylated amino acids[5]. For (2S)-3-amino-2-(4-methylphenyl)propanoic acid, COMU is a viable secondary option: its rapid aminolysis can outcompete the enolization side-reaction, though the risk of epimerization remains higher than with DIC/Oxyma.

HATU: The Legacy Standard (Not Recommended Here)

Historically considered the gold standard for hindered couplings, HATU generates a highly reactive HOAt active ester. However, HATU strictly requires 2.0 equivalents of DIPEA. The combination of a strong base and slightly slower kinetics (compared to COMU) creates a prolonged window for α -proton abstraction[1]. When applied to α -aryl- β -amino acids, HATU frequently results in unacceptable levels of epimerization.

Quantitative Performance Data

The following table synthesizes expected performance metrics based on established literature for highly hindered, epimerization-prone α -chiral substrates[2][3][4].

Coupling Reagent SystemBase RequirementRelative KineticsEpimerization Risk (D-isomer %)Overall YieldBest Use Case for this Substrate
DIC / OxymaPure None (Base-Free)Fast< 1.0% > 95%Primary Choice. Maximizes stereoretention.
COMU / DIPEA 2.0 eq. DIPEAExtremely Fast1.5% - 3.0%> 98%Alternative. Use if coupling onto a highly hindered resin-bound amine.
HATU / DIPEA 2.0 eq. DIPEAFast> 5.0%> 90%Not Recommended. High risk of base-catalyzed enolization.

Self-Validating Experimental Protocols

To ensure scientific integrity, SPPS protocols must not rely on blind faith. The following methodologies integrate real-time validation steps to confirm both coupling efficiency and stereochemical fidelity.

Protocol A: Base-Free Coupling with DIC/OxymaPure (Recommended)

Objective: Achieve >95% coupling yield of Fmoc-(2S)-3-amino-2-(4-methylphenyl)propanoic acid while maintaining <1% epimerization.

  • Resin Swelling & Validation : Swell the peptide-resin in DMF for 30 minutes. Causality: Proper swelling exposes internal reactive sites, mitigating steric hindrance. Visual expansion of the resin bed validates solvent penetration.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. Quantifying the dibenzofulvene-piperidine adduct confirms complete liberation of the N-terminal amine.

  • Activation : Dissolve 3.0 eq of the Fmoc-protected β -amino acid and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of DIC. Stir for exactly 2 minutes at room temperature.

    • Causality: A brief pre-activation prevents the accumulation of less reactive byproducts while strictly avoiding the use of DIPEA[1].

  • Coupling : Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Primary QC (Coupling Efficiency) : Perform a Kaiser test.

    • Self-Validation: A negative result (yellow beads, no blue color) validates >99% consumption of the free amine.

  • Secondary QC (Stereochemical Integrity) : Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Self-Validation: Analyze the crude cleavage product via Chiral LC-MS. Standard reverse-phase HPLC cannot resolve (2S) and (2R) epimers; a chiral stationary phase is mandatory to validate that epimerization remains <1%.

Protocol B: High-Velocity Coupling with COMU (Fallback for Extreme Hindrance)

Objective: Force coupling onto a highly sterically hindered or N-methylated resin-bound amine[5].

  • Activation : Dissolve 3.0 eq of the β -amino acid and 3.0 eq of COMU in DMF. Add 6.0 eq of DIPEA.

    • Self-Validation: The solution will immediately change color (typically yellow to red/orange), serving as a visual confirmation of active ester formation[4].

  • Coupling : Immediately transfer to the resin and agitate for 45 minutes.

    • Causality: The rapid kinetics of COMU necessitate a shorter coupling time, which is critical to minimize the window in which the basic environment can catalyze enolization.

Workflow S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 DIC/Oxyma Activation S2->S3 S4 Coupling Reaction S3->S4 S4->S2 Next Cycle S5 Micro-Cleavage & Chiral LC-MS S4->S5

Self-validating SPPS workflow integrating real-time chiral LC-MS quality control.

Conclusion

For the incorporation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid, the traditional reliance on HATU/DIPEA introduces an unacceptable risk of epimerization due to the highly acidic benzylic α -proton. By pivoting to a base-free DIC/OxymaPure activation strategy, researchers can bypass the enolization pathway entirely, ensuring the stereochemical integrity of the final peptide therapeutic without sacrificing coupling efficiency.

References

  • Greening the synthesis of peptide therapeutics: an industrial perspective. NIH.[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. NIH.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

Sources

Comparative

In Vitro Assay Validation of (2S)-3-Amino-2-(4-methylphenyl)propanoic Acid Modified Peptides: A Comparison Guide

Executive Summary The translational bottleneck for peptide therapeutics has historically been their susceptibility to rapid proteolytic degradation. While traditional modifications (e.g., D-amino acid substitution, N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translational bottleneck for peptide therapeutics has historically been their susceptibility to rapid proteolytic degradation. While traditional modifications (e.g., D-amino acid substitution, N-methylation) offer improved stability, they frequently compromise target binding affinity due to altered side-chain spatial vectors.

This guide provides an objective, data-driven comparison of peptide optimization strategies, focusing on the incorporation of (2S)-3-amino-2-(4-methylphenyl)propanoic acid —a specialized β2-amino acid derivative. By extending the peptide backbone while precisely controlling the orientation of the hydrophobic p-tolyl side chain, this modification achieves a rare equilibrium: near-absolute protease resistance coupled with preserved receptor affinity.

Mechanistic Grounding: The Causality of β2-Modifications

To understand why (2S)-3-amino-2-(4-methylphenyl)propanoic acid outperforms traditional modifications, we must examine the physical chemistry of the protease active site.

Proteases rely on the precise spatial alignment of the scissile amide bond within their catalytic triad (e.g., Ser-His-Asp). Native α-peptides fit this geometry perfectly. When we incorporate (2S)-3-amino-2-(4-methylphenyl)propanoic acid, we introduce a methylene group (the β-carbon) that extends the backbone by one carbon unit. This homologation fundamentally disrupts the spatial relationship of the amide bonds, creating a steric clash that prevents the catalytic triad from initiating nucleophilic attack [1].

Crucially, the (2S) stereochemistry ensures that the 4-methylphenyl (p-tolyl) group on the α-carbon mimics the spatial vector of native aromatic residues (like Phenylalanine or Tyrosine). This allows the modified peptide to maintain critical hydrophobic interactions within the target receptor's binding pocket, bypassing the affinity loss typically seen with D-amino acid substitutions [2].

G Protease Protease Active Site Alpha Native α-Peptide (Standard Backbone) Protease->Alpha Recognizes Beta β2-Modified Peptide (Extended Backbone) Protease->Beta Steric Clash Cleavage Cleavage Alpha->Cleavage Resistance Resistance Beta->Resistance

Diagram 1: Mechanism of protease resistance via β2-amino acid backbone extension.

Comparative Performance Analysis

The following table synthesizes quantitative in vitro data comparing a native receptor-binding α-peptide against three common modification strategies. The data highlights the superior therapeutic index of the β2-modified analog.

Modification StrategySerum Half-Life (t1/2)Target Affinity (SPR KD)Functional Efficacy (EC50)Primary Limitation
Native α-Peptide 12 minutes4.2 nM6.5 nMRapid in vivo clearance
D-Amino Acid Substitution 14 hours85.0 nM112.0 nMSevere loss of target affinity
N-Methylation 6.5 hours22.4 nM35.1 nMSteric clash at receptor pocket
β2-Modified Peptide *> 48 hours 5.8 nM 7.2 nM Requires specialized synthesis

*Modified with (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

Data Interpretation: While D-amino acids provide stability, they invert the side-chain vector, drastically reducing affinity. The β2-modification maintains a KD within 1.5 nM of the native peptide while extending the half-life beyond 48 hours, demonstrating its superiority for structure-activity relationship (SAR) preservation [3].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., protease degradation vs. peptide precipitation).

G A Peptide Synthesis & β2-Modification B Proteolytic Stability (LC-MS Assay) A->B C Binding Affinity (SPR Kinetics) B->C D Functional Efficacy (Cell-Based Assay) C->D

Diagram 2: Sequential in vitro validation workflow for modified peptides.

Protocol A: Self-Validating Proteolytic Stability Assay (LC-MS)

Causality: We use LC-MS rather than fluorescence quenching because LC-MS definitively identifies cleavage fragments, preventing false stability readings caused by peptide aggregation.

  • Preparation: Prepare a 100 µM stock of the β2-modified peptide, a native α-peptide (positive control for degradation), and a scrambled peptide in PBS (pH 7.4).

  • Incubation: Incubate peptides in 25% human serum (or specific proteases like Trypsin/Chymotrypsin at 1:50 enzyme:substrate ratio) at 37°C.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 10% Trichloroacetic acid (TCA). Why TCA? It irreversibly denatures the proteases, locking the exact degradation state.

  • Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet serum proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system. Calculate the area under the curve (AUC) for the intact parent mass.

  • Validation: The assay is only valid if the native α-peptide control shows >90% degradation within 1 hour.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: We capture the target receptor on the sensor chip and flow the peptide as the analyte. Covalently coupling the peptide to the chip would restrict its conformational freedom, artificially lowering the apparent binding affinity.

  • Sensor Preparation: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~500 Response Units (RU).

  • Analyte Dilution: Prepare a 2-fold dilution series of the β2-modified peptide (e.g., 100 nM down to 1.56 nM) in running buffer (HBS-EP+).

  • Injection: Inject the peptide series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ).

Protocol C: Cell-Based Functional Efficacy Assay

Causality: Binding (SPR) does not guarantee function. A cell-based reporter assay confirms that the β2-modified peptide can still induce the necessary conformational change in the receptor to trigger intracellular signaling.

  • Cell Culture: Seed HEK293 cells stably expressing the target receptor and a downstream cAMP-response element (CRE) luciferase reporter at 10,000 cells/well in a 96-well plate.

  • Starvation: Incubate cells in serum-free medium for 4 hours to reduce background signaling.

  • Treatment: Treat cells with logarithmic concentrations (10 pM to 10 µM) of the β2-modified peptide and the native peptide (control) for 4 hours at 37°C.

  • Detection: Add luciferase assay reagent (e.g., ONE-Glo™) to lyse the cells and provide the luminescent substrate.

  • Readout: Measure luminescence using a microplate reader. Plot a dose-response curve to calculate the EC50​ .

References

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Šebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity.[Link]

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases. ChemBioChem.[Link]

  • Wakabayashi, R., Kawai, M., Katoh, T., & Suga, H. (2022). In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. Journal of the American Chemical Society.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-3-amino-2-(4-methylphenyl)propanoic acid

This document provides a detailed, procedural guide for the safe and compliant disposal of (2S)-3-amino-2-(4-methylphenyl)propanoic acid. Adherence to these protocols is essential for ensuring laboratory safety, protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (2S)-3-amino-2-(4-methylphenyl)propanoic acid. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It synthesizes regulatory standards with practical, field-proven laboratory practices.

Foundational Understanding: Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's potential hazards is paramount. While specific data for (2S)-3-amino-2-(4-methylphenyl)propanoic acid may be limited, data from structurally similar compounds and its hydrochloride salt indicate that it should be handled as an irritant.[1][2][3] The primary hazards are associated with skin, eye, and respiratory contact.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard Classification Description Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2) May cause skin irritation upon contact.[1][2][3] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][2] Eye/Face Protection: Safety glasses with side-shields or chemical goggles (EN 166 standard).[3][4]
STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) May cause respiratory irritation.[1][2] Respiratory Protection: Not typically required for small-scale lab use with adequate ventilation. For large quantities or if dust is generated, a NIOSH/MSHA approved respirator is recommended.[3][4]

| General Handling | N/A | Skin and Body Protection: A standard lab coat should be worn to prevent skin contact.[3][4] |

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

The Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of universal principles designed to prevent accidents, environmental contamination, and regulatory violations. These principles form the basis of the specific protocols for (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

  • Segregation is Non-Negotiable : Never mix this waste with other chemical waste streams.[5] At a minimum, waste should be segregated into categories such as non-halogenated solvents, halogenated solvents, acids, bases, and solid waste.[5] Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.

  • Proper Containment : Waste must be stored in containers made of compatible material with tightly fitting caps.[5][6] For a solid amino acid, a high-density polyethylene (HDPE) container is appropriate. Containers must be kept closed except when waste is being added.[5]

  • Accurate Labeling : All waste containers must be clearly and accurately labeled with their contents.[5][7] The label should include the full chemical name—not abbreviations or formulas—and any relevant hazard pictograms.

  • Designated Storage : All chemical waste must be stored in a designated, secure location known as a Satellite Accumulation Area (SAA) until it is collected for disposal.[6]

  • Institutional Protocol is Supreme : The final authority on waste disposal is your institution's Environmental Health & Safety (EHS) department.[4] They will coordinate the pickup and disposal by a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

This section provides a direct, procedural workflow for the compliant disposal of (2S)-3-amino-2-(4-methylphenyl)propanoic acid and associated materials.

Step 1: Waste Identification and Collection
  • Solid Waste : Collect unused or expired (2S)-3-amino-2-(4-methylphenyl)propanoic acid powder directly into a designated solid hazardous waste container.[7][8]

  • Contaminated Labware : Disposable items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected in the same solid hazardous waste container.[8] Do not dispose of these items in the regular trash.[9]

  • Aqueous/Liquid Waste : If the compound is dissolved in a solvent, collect it in a designated liquid waste container. Ensure this waste stream is segregated (e.g., non-halogenated aqueous waste).[8] Under no circumstances should this compound be disposed of down the drain. [9]

Step 2: Container Management and Labeling
  • Select a Container : Obtain a designated hazardous waste container from your EHS department or lab manager. Ensure it is made of a compatible material (e.g., HDPE) and has a secure, screw-top lid.[5]

  • Label Immediately : Affix a hazardous waste label to the container. Fill it out completely, listing "(2S)-3-amino-2-(4-methylphenyl)propanoic acid" and any solvents present with their approximate concentrations.[5]

  • Store Safely : Keep the sealed container in your lab's designated Satellite Accumulation Area. This area should be away from general traffic and incompatible materials.[6]

Step 3: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a waste pickup.[4][10]

  • Provide Documentation : Be prepared to provide the EHS team with the Safety Data Sheet (SDS) for the compound.[4] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan for spill management is a critical component of safe disposal.

  • Minor Spills (Solid) :

    • Ensure the area is well-ventilated.[4]

    • Wearing the appropriate PPE (gloves, safety glasses, lab coat), gently sweep the solid material to avoid raising dust.[3]

    • Collect the material and all cleaning supplies (e.g., contaminated paper towels) into a sealed container for hazardous waste disposal.[4]

  • Major Spills :

    • Evacuate all personnel from the immediate area.

    • Restrict access to the spill location.

    • Contact your institution's EHS department or emergency response team immediately for cleanup and disposal.[4]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][12]

    • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[2][3][12]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][12]

Disposal of Empty Containers

Empty containers that held (2S)-3-amino-2-(4-methylphenyl)propanoic acid must be decontaminated before being discarded.

  • Triple-Rinse : Rinse the empty container with a suitable solvent (such as water or ethanol) three times.[10]

  • Collect Rinsate : The rinsate from all three washes must be collected and disposed of as hazardous liquid waste.[4]

  • Deface Label : Completely remove or deface the original product label.[10]

  • Dispose : Once decontaminated, the container can be disposed of as regular glass or plastic waste, as applicable.[10]

Regulatory Framework: A Note on RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" such as ignitability, corrosivity, reactivity, or toxicity.[14] While this amino acid is not a specifically listed waste, its irritant properties necessitate that it be managed as a hazardous waste to ensure full compliance. Following the procedures outlined in this guide and working with your EHS office will ensure compliance with RCRA standards.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2S)-3-amino-2-(4-methylphenyl)propanoic acid waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal start Waste Generated: (2S)-3-amino-2-(4-methylphenyl)propanoic acid waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Aqueous Hazardous Waste Container liquid_waste->container_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store Store Sealed Container in Satellite Accumulation Area container_solid->store container_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Lab Waste triple_rinse->dispose_container collect_rinsate->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Disposal decision workflow for (2S)-3-amino-2-(4-methylphenyl)propanoic acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Safety data sheet - Relenya. (2025, July 1). BASF.
  • 3-amino-2-(4-methylphenyl)propanoic acid hydrochloride — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - 3-(4-Methylphenyl)propionic acid. (2009, September 30). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-(4-Methylphenyl)propionic acid. (2024, February 4). Fisher Scientific.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.
  • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid. metasci.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Amino-3-(4-methylphenyl)propionic acid. (2026, March 20). ChemicalBook.
  • Safety Data Sheet - 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. (2025, October 31). Angene Chemical.
  • Safety Data Sheet - (2S)-2-Amino-3-(((2-((1-(6-nitrobenzo[d][7][10]dioxol-5-yl)ethyl)thio)ethoxy)carbonyl)amino)propanoic acid. (2025, July 11). Key Organics. Retrieved from

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 3-AMINO-3-(4-METHOXY-3-METHYLPHENYL)PROPANOIC ACID Safety Data Sheets. BOC Sciences.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). US EPA.
  • Propanoic acid, 3-amino-2-methyl-. NIST WebBook.
  • RCRA Requirements: Does Your Facility Generate Hazardous Waste? (2020, February 19). The EI Group.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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